molecular formula C7H16O B1595484 2-Ethyl-1-pentanol CAS No. 27522-11-8

2-Ethyl-1-pentanol

Cat. No.: B1595484
CAS No.: 27522-11-8
M. Wt: 116.2 g/mol
InChI Key: UKFQWAVMIMCNEH-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpentan-1-ol
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InChI

InChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKFQWAVMIMCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880369
Record name 2-Ethyl-1-pentanol
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Molecular Weight

116.20 g/mol
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CAS No.

27522-11-8
Record name 2-Ethyl-1-pentanol
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Record name 2-Ethyl-1-pentanol
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Record name 2-Ethyl-1-pentanol
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Record name 2-ethylpentan-1-ol
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Record name 2-ETHYL-1-PENTANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1-pentanol (CAS 27522-11-8)

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of data on the physicochemical properties, uses, and safety of 2-Ethyl-1-pentanol. I have also found some information on its toxicity, although specific LD50 values are for related compounds like 1-pentanol or 2-ethyl-1-butanol rather than this compound itself. This is a crucial point to clarify for a technical guide. I have enough information to create the requested tables and the main body of the guide. The initial plan to create diagrams is not applicable, as confirmed. Therefore, I can now proceed to synthesize the collected information into the final response.

Compile all retrieved physicochemical properties into a structured table. Create a table summarizing the available toxicological data, making sure to note when the data pertains to related compounds. Draft a comprehensive technical guide that includes: An introduction to this compound. The table of physicochemical properties. A discussion of its common applications. A detailed section on safety and handling, including personal protective equipment (PPE) and first-aid measures. The table of toxicological information with clear caveats about the data source. A concluding summary. Acknowledge that diagrams for signaling pathways or experimental workflows are not applicable to this chemical compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 27522-11-8, is a branched-chain primary alcohol. Its chemical structure consists of a five-carbon pentane chain with an ethyl group at the second carbon and a hydroxyl group at the first. This structure imparts specific physicochemical properties that make it useful in a variety of industrial and research applications. It is a colorless liquid with a mild odor. This technical guide provides a comprehensive overview of the core properties, applications, and safety information for this compound, intended for a scientific audience.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for understanding its behavior in various chemical processes and formulations.

PropertyValue
CAS Number 27522-11-8
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Density Not available
Solubility Limited water solubility
Vapor Pressure Not available

Applications

This compound's utility stems from its properties as a branched alcohol. Its primary applications are in industrial settings, including:

  • Solvent: Due to its chemical structure, it can act as a solvent for a range of substances.

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the production of plasticizers, surfactants, and lubricants.

  • Coatings and Paints: It can be utilized in the formulation of coatings and paints.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety. The following guidelines are based on available safety data for similar chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.

  • Respiratory Protection: In case of insufficient ventilation or when dealing with aerosols or heated vapors, a NIOSH-approved respirator with an organic vapor cartridge is advised.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

Toxicological Information

Detailed toxicological data specifically for this compound (CAS 27522-11-8) is limited in publicly available literature. The information presented below is for structurally similar compounds, such as other C5 and C6 alcohols, and should be used as a general guideline for potential hazards. It is crucial to handle this compound with care, assuming it may have similar toxicological properties.

Toxicological EndpointData for Related Compounds
Acute Oral Toxicity (LD50) For 1-Pentanol: >2000 mg/kg (Rat)
Acute Dermal Toxicity (LD50) For 1-Pentanol: >2000 mg/kg (Rabbit)
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye damage.
Inhalation Harmful if inhaled. May cause respiratory irritation.

Note: The toxicological data provided is for related compounds and may not be fully representative of this compound. All chemical compounds should be handled with appropriate caution in a well-ventilated area.

Conclusion

An In-depth Technical Guide to 2-Ethyl-1-pentanol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-pentanol is a branched-chain primary alcohol that finds utility as a solvent and a chemical intermediate in various industries. Its physical and chemical properties, including its moderate boiling point and good solvency for a range of organic compounds, make it a versatile component in chemical synthesis and formulations. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and analysis are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores its potential applications in research and drug development, including its role as a building block in pharmaceutical synthesis and its known biological effects as a central nervous system (CNS) depressant. While specific signaling pathway interactions are not well-documented, a putative metabolic pathway and the likely mechanism of its CNS activity are discussed.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic mild odor. Its branched structure influences its physical properties, such as its boiling point and viscosity. A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 27522-11-8[1]
IUPAC Name 2-ethylpentan-1-ol[1]
Density 0.818 g/cm³ at 20 °C[2]
Boiling Point 161.3 °C at 760 mmHg[2]
Flash Point 61.8 °C[2]
Vapor Pressure 0.792 mmHg at 25 °C[2]
Refractive Index 1.420 at 20 °C[2]
Solubility in Water Slightly soluble
LogP (Octanol-Water) 1.805[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
CH₃ (ethyl & propyl)~0.9Triplet6Ha, f
CH₂ (propyl)~1.2-1.4Multiplet4Hd, e
CH (chiral center)~1.5Multiplet1Hc
CH₂ (ethyl)~1.3Multiplet2Hb
CH₂OH~3.5Doublet2Hg
OHVariableSinglet1Hh
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
CH₃ (ethyl & propyl)~11, ~14a, f
CH₂ (propyl)~20, ~30d, e
CH₂ (ethyl)~25b
CH (chiral center)~45c
CH₂OH~65g
FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~3330 (broad)O-H stretch (alcohol)
~2960, ~2870C-H stretch (alkane)
~1460C-H bend (alkane)
~1050C-O stretch (primary alcohol)
Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity Fragment
116Low[M]⁺
87Moderate[M - C₂H₅]⁺
73Moderate[M - C₃H₇]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
31High[CH₂OH]⁺

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the general principles of Grignard synthesis.[3]

Objective: To synthesize this compound from 1-bromopropane and butyraldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Butyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent (propylmagnesium bromide).

  • Cool the reaction mixture in an ice bath.

  • Add a solution of butyraldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Workflow 1-Bromopropane 1-Bromopropane Grignard_Reagent Propylmagnesium bromide 1-Bromopropane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Intermediate Magnesium alkoxide Grignard_Reagent->Intermediate Butyraldehyde Butyraldehyde Butyraldehyde->Intermediate This compound This compound Intermediate->this compound Hydrolysis

Caption: Synthesis workflow for this compound.
Analytical Protocols

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Instrumentation: 300 MHz NMR Spectrometer (e.g., Bruker AVANCE 300).[1]

Sample Preparation:

  • Prepare a solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.99 s

  • Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Instrumentation: FT-IR Spectrometer with a Diamond ATR accessory.

Sample Preparation (Neat Liquid on ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Objective: To confirm the identity and purity of this compound.

Instrumentation: GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

GC Conditions (Typical):

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: 30-300 amu

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structure Structural Confirmation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: Analytical workflow for this compound.

Applications in Research and Drug Development

As a Solvent and Intermediate

This compound is utilized as a non-polar solvent in various organic reactions.[2] In the pharmaceutical industry, it can serve as a process solvent or as an intermediate in the synthesis of more complex molecules. For instance, it has been mentioned as a precursor for the synthesis of L-alanine-2-ethylbutanol ester, an intermediate for the antiviral drug Remdesivir.[3]

As a Building Block in Pharmaceutical Synthesis

The hydroxyl group of this compound can be readily functionalized, making it a useful building block for the synthesis of various pharmaceutical compounds. It can undergo esterification, etherification, and oxidation reactions to introduce the 2-ethylpentyl moiety into larger molecules. This branched alkyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a drug candidate.

Biological Activity: Central Nervous System (CNS) Depressant

Some evidence suggests that this compound may act as a central nervous system depressant.[4] Like other short- and medium-chain alcohols, it is likely to exert its effects by interacting with the lipid bilayers of neuronal membranes, thereby altering the function of embedded ion channels and receptors. A plausible mechanism involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors and the inhibition of the excitatory effects of glutamate at NMDA receptors. This dual action leads to a general reduction in neuronal excitability, resulting in sedative and hypnotic effects.

CNS_Depressant_Mechanism Alcohol This compound GABAa GABA-A Receptor Alcohol->GABAa Potentiates NMDA NMDA Receptor Alcohol->NMDA Inhibits Inhibition Increased Neuronal Inhibition GABAa->Inhibition Excitation Decreased Neuronal Excitation NMDA->Excitation CNS_Depression CNS Depression Inhibition->CNS_Depression Excitation->CNS_Depression

Caption: Putative mechanism of CNS depression by this compound.

Metabolism

Specific metabolic studies on this compound are limited. However, based on the known metabolism of other branched-chain alcohols, a likely metabolic pathway involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This process is primarily mediated by alcohol and aldehyde dehydrogenases in the liver. The resulting 2-ethylpentanoic acid may then undergo further metabolism, including conjugation with glucuronic acid for excretion.

Metabolism_Pathway Alcohol This compound Aldehyde 2-Ethylpentanal Alcohol->Aldehyde Alcohol Dehydrogenase Acid 2-Ethylpentanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase Conjugate Glucuronide Conjugate Acid->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Putative metabolic pathway of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It can cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile branched-chain alcohol with a range of applications in the chemical industry. For researchers and drug development professionals, it serves as a useful solvent, a synthetic intermediate, and a building block for the creation of new chemical entities. Its potential as a CNS depressant warrants further investigation to fully characterize its pharmacological and toxicological profile. The experimental protocols provided in this guide are intended to facilitate the practical use and analysis of this compound in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1-pentanol from n-Butanol via Cross-Guerbet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1-pentanol, a valuable branched C7 alcohol, through the cross-Guerbet condensation of n-butanol and n-propanol. The Guerbet reaction offers a sustainable pathway to produce higher, branched-chain alcohols from readily available smaller alcohol feedstocks. This document details the underlying reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes key performance data. Furthermore, it includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for researchers and professionals in chemical synthesis and drug development.

Introduction

The Guerbet reaction, first described by Marcel Guerbet in the late 19th century, is a self-condensation of primary or secondary alcohols to form higher, β-branched alcohols with the elimination of a water molecule.[1] This reaction has garnered significant industrial interest for the production of valuable chemicals, such as plasticizers, solvents, and fuel additives, from lower-value alcohols. The synthesis of this compound, a C7 alcohol, from n-butanol (C4) and n-propanol (C3) is a prime example of a cross-Guerbet reaction, where two different alcohols are condensed.[2][3]

This process is of particular interest as it allows for the targeted synthesis of specific branched-chain alcohols, which often possess desirable properties like lower melting points and improved lubricity compared to their linear isomers. The reaction is typically carried out at elevated temperatures in the presence of a bifunctional catalyst system that possesses both dehydrogenation/hydrogenation and basic functionalities.[1]

Reaction Mechanism and Signaling Pathway

The cross-Guerbet reaction for the synthesis of this compound from n-butanol and n-propanol proceeds through a four-step catalytic cycle. This process involves the initial dehydrogenation of the reactant alcohols to their corresponding aldehydes, followed by a base-catalyzed aldol condensation, subsequent dehydration, and a final hydrogenation step to yield the branched alcohol product.

The overall reaction is as follows:

CH₃CH₂CH₂CH₂OH (n-Butanol) + CH₃CH₂CH₂OH (n-Propanol) → CH₃CH₂CH₂(CH₃CH₂)CHCH₂OH (this compound) + H₂O

The detailed mechanistic steps are:

  • Dehydrogenation: Both n-butanol and n-propanol are reversibly dehydrogenated on the metallic sites of the catalyst to form their corresponding aldehydes, n-butyraldehyde and n-propanal, respectively.

  • Aldol Condensation: A basic site on the catalyst abstracts an α-proton from one of the aldehydes to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other aldehyde molecule in a cross-aldol addition.

  • Dehydration: The resulting β-hydroxy aldehyde intermediate undergoes dehydration to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated at the metallic catalyst sites to yield the final product, this compound.

Guerbet_Reaction_Pathway nButanol n-Butanol Butyraldehyde n-Butyraldehyde nButanol->Butyraldehyde - H₂ Catalyst_Metal Metal Site (Dehydrogenation/ Hydrogenation) nButanol->Catalyst_Metal nPropanol n-Propanol Propanal n-Propanal nPropanol->Propanal - H₂ nPropanol->Catalyst_Metal Enolate Enolate Intermediate Butyraldehyde->Enolate + Base Catalyst_Base Basic Site (Aldol Condensation) Butyraldehyde->Catalyst_Base AldolAdduct β-Hydroxy Aldehyde Enolate->AldolAdduct + Propanal UnsaturatedAldehyde α,β-Unsaturated Aldehyde AldolAdduct->UnsaturatedAldehyde - H₂O EthylPentanol This compound UnsaturatedAldehyde->EthylPentanol + H₂ UnsaturatedAldehyde->Catalyst_Metal Experimental_Workflow Catalyst_Prep Catalyst Preparation and Activation Reactor_Setup Reactor Setup (Catalyst, n-Butanol, n-Propanol) Catalyst_Prep->Reactor_Setup Reaction Guerbet Reaction (Heating, Stirring, Pressure) Reactor_Setup->Reaction Workup Product Work-up (Cooling, Filtration) Reaction->Workup Analysis Product Analysis (Gas Chromatography) Workup->Analysis Purification Purification (Fractional Distillation) Workup->Purification Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1-pentanol via the Cross-Guerbet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synthesis of 2-Ethyl-1-pentanol through the cross-Guerbet condensation of 1-propanol and 1-butanol. It covers the underlying mechanism, catalytic systems, experimental procedures, and key challenges associated with controlling selectivity.

Introduction

The Guerbet reaction is a robust C−C bond-forming process that converts primary or secondary alcohols into higher, β-branched alcohols.[1][2] This reaction is of significant industrial and academic interest as it provides a pathway to upgrade lower-value alcohols, often derived from biomass, into more valuable products like solvents, plasticizers, and advanced biofuels.[3][4] The reaction proceeds through a catalytic cascade involving dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.[2][5]

This document provides a comprehensive technical overview of the synthesis of this compound, a C7 branched alcohol. This specific alcohol is not formed by the self-condensation of a single alcohol but requires a cross-Guerbet reaction between two different primary alcohols: 1-propanol (C3) and 1-butanol (C4) . The primary challenge in such cross-condensations is managing the product distribution, as both self-condensation and cross-condensation reactions occur simultaneously.[6][7] Effective catalytic systems are therefore crucial for maximizing the yield of the desired cross-coupled product.[8]

Reaction Mechanism and Pathway

The synthesis of this compound from 1-propanol and 1-butanol proceeds via a four-step catalytic cycle, which requires a bifunctional catalyst possessing both (de)hydrogenation and acid-base properties.[2]

  • Reversible Dehydrogenation: Both starting alcohols, 1-propanol and 1-butanol, are reversibly dehydrogenated on metallic sites of the catalyst to their corresponding aldehydes: propanal and butanal.[3]

  • Mixed Aldol Condensation: In a base-catalyzed step, an enolate is formed from one aldehyde, which then acts as a nucleophile. To form this compound, the enolate of butanal attacks the carbonyl carbon of propanal.

  • Dehydration: The resulting aldol adduct rapidly undergoes dehydration (water elimination), typically facilitated by acid or base sites on the catalyst, to form the α,β-unsaturated aldehyde, 2-ethyl-2-pentenal.[2]

  • Hydrogenation: The C=C and C=O bonds of the unsaturated aldehyde are hydrogenated by hydrogen equivalents generated in the initial dehydrogenation step, yielding the final product, this compound.[9]

// Edges Propanol -> Propanal [label="- H₂"]; Butanol -> Butanal [label="- H₂"]; Butanal -> Enolate [label="Base"]; {rank=same; Propanal; Enolate;} Enolate -> UnsaturatedAldehyde [label="+ Propanal", arrowhead="normal"]; Propanal -> UnsaturatedAldehyde [style=invis]; UnsaturatedAldehyde -> Product [label="+ 2H₂\n- H₂O", color="#34A853"];

// Invisible edges for layout Propanal -> Enolate [style=invis]; } Caption: Reaction pathway for the cross-Guerbet synthesis of this compound.

Catalytic Systems and Performance Data

The efficiency of the cross-Guerbet reaction is highly dependent on the catalyst. Bifunctional catalysts are required to facilitate the multi-step process. Common catalytic systems include:

  • Hydrotalcite-derived Mixed Oxides (e.g., Mg-Al, Cu-Ni): These materials offer tunable basicity by adjusting the metal ratio, which is crucial for the aldol condensation step.[3][10] The addition of transition metals like Cu or Ni provides the necessary (de)hydrogenation functionality.

  • Hydroxyapatites (HAP): Calcium hydroxyapatite (Ca-HAP) and its doped variants (e.g., with Sr or Mg) have shown high activity and selectivity in Guerbet reactions due to their balanced acid-base properties.[4]

  • Supported Noble Metals: Catalysts comprising noble metals (e.g., Pd, Ru, Ir) on basic supports can also be effective, though cost may be a consideration.[1][11]

A major challenge is suppressing the self-condensation of the parent alcohols, which leads to the formation of 2-methyl-1-pentanol (from 1-propanol) and 2-ethyl-1-hexanol (from 1-butanol). The selectivity is influenced by factors such as the reactant molar ratio, temperature, and the specific properties of the catalyst.[6]

The following table summarizes representative performance data for catalysts in the cross-condensation of 1-propanol and 1-butanol, compiled by analogy from studies on similar Guerbet reactions.

Catalyst SystemTemperature (°C)Pressure (MPa)Propanol:Butanol Molar Ratio1-Butanol Conversion (%)Selectivity to this compound (%)Key Side Products
Cu-Ni/Mg-Al Oxide300 - 3500.1 - 1.01:125 - 4040 - 552-Ethyl-1-hexanol, 2-Methyl-1-pentanol
Ca-Mg Hydroxyapatite280 - 3200.12:120 - 3550 - 652-Methyl-1-pentanol, Esters
Pd/La₂O₃-Al₂O₃250 - 3001.0 - 2.01:230 - 5035 - 502-Ethyl-1-hexanol, Ethers

Detailed Experimental Protocol (Vapor-Phase Reaction)

This section outlines a generalized experimental procedure for the vapor-phase synthesis of this compound using a fixed-bed flow reactor, a common setup for heterogeneous catalytic studies.[12]

4.1 Catalyst Preparation (Example: Mg-Al Mixed Oxide)

  • Co-precipitation: Prepare an aqueous solution of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O (e.g., Mg/Al molar ratio of 3:1). A separate solution of Na₂CO₃ and NaOH is prepared as the precipitating agent.

  • Precipitation: Add the nitrate solution dropwise into the carbonate/hydroxide solution at a constant pH (e.g., pH 10) and temperature (e.g., 60 °C) under vigorous stirring to form a hydrotalcite precursor.

  • Aging and Washing: Age the resulting slurry for 18-24 hours. Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove residual ions.

  • Drying and Calcination: Dry the filter cake overnight at 100-120 °C. Calcine the dried powder in a furnace under a flow of air, ramping to a high temperature (e.g., 550-900 °C) for several hours to obtain the final mixed oxide catalyst.[10]

4.2 Experimental Workflow

// Workflow Edges cat_prep -> cat_load; cat_load -> setup; react_prep -> feed; setup -> heat -> feed -> collect -> analyze; } Caption: General experimental workflow for vapor-phase Guerbet synthesis.

4.3 Reactor Setup and Procedure

  • Catalyst Loading: Load a precisely weighed amount of the prepared catalyst (e.g., 1-5 grams) into a stainless-steel fixed-bed reactor, supported by quartz wool.

  • System Setup: Install the reactor in a tube furnace. Connect a high-pressure liquid chromatography (HPLC) pump to deliver the alcohol feed, a mass flow controller for carrier gas (e.g., N₂ or H₂), a back-pressure regulator to control system pressure, and a condenser/cold trap system to collect liquid products.

  • Reaction Start-up: Purge the system with an inert gas. Pressurize the reactor to the desired operating pressure (e.g., 0.1-1.0 MPa). Heat the reactor to the target temperature (e.g., 280-350 °C).

  • Execution: Start the liquid feed of the 1-propanol/1-butanol mixture at a defined weight hourly space velocity (WHSV).

  • Product Collection: Collect the liquid products periodically from the cold trap. Analyze non-condensable gas byproducts using an online gas chromatograph if desired.

  • Analysis: Analyze the collected liquid samples using gas chromatography (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) to identify and quantify the reactants and products. Use an internal standard for accurate quantification.

Product Selectivity and Side Reactions

Controlling selectivity is the most significant challenge in any cross-condensation reaction. The reaction of 1-propanol and 1-butanol can yield three primary Guerbet alcohols.

// Nodes Propanol [label="1-Propanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butanol [label="1-Butanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cross_Product [label="this compound\n(Desired Product)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Self_Product1 [label="2-Methyl-1-pentanol\n(Side Product)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Self_Product2 [label="2-Ethyl-1-hexanol\n(Side Product)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {Propanol, Butanol} -> Cross_Product [label="Cross-Condensation"]; Propanol -> Self_Product1 [label="Self-Condensation"]; Butanol -> Self_Product2 [label="Self-Condensation"]; } Caption: Product distribution from the cross-Guerbet reaction of 1-propanol and 1-butanol.

Key Side Reactions:

  • Self-Condensation: 1-propanol dimerizes to 2-methyl-1-pentanol (C6), and 1-butanol dimerizes to 2-ethyl-1-hexanol (C8).

  • Esterification: Dehydrogenation can be followed by a Tishchenko reaction between aldehyde intermediates to form esters.

  • Dehydration: Direct dehydration of the parent alcohols can lead to the formation of ethers (e.g., dipropyl ether, dibutyl ether) or olefins, especially on catalysts with strong acid sites.[2]

Optimizing the molar ratio of the reactants, reaction temperature, and catalyst properties (e.g., acid/base site ratio) is essential to maximize the selectivity towards the desired this compound.[13]

Conclusion

The synthesis of this compound via the Guerbet reaction is a prime example of a cross-condensation process that requires careful control over catalytic and reaction parameters. By employing bifunctional catalysts, such as hydrotalcite-derived mixed oxides or hydroxyapatites, it is possible to couple 1-propanol and 1-butanol. The primary technical hurdle remains the suppression of competing self-condensation reactions to achieve high selectivity for the desired C7 branched alcohol. The methodologies and principles outlined in this guide provide a foundational framework for researchers aiming to develop and optimize this valuable chemical transformation.

References

Spectroscopic Profile of 2-Ethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-pentanol (CAS No: 27522-11-8), a significant chemical intermediate in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.52d2H-CH₂OH
1.45m1H-CH-
1.35-1.25m6H-CH₂- (propyl & ethyl)
0.90t6H-CH₃ (propyl & ethyl)

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Carbon TypeAssignment
65.5CH₂-CH₂OH
44.5CH-CH-
35.5CH₂-CH₂- (propyl)
23.0CH₂-CH₂- (ethyl)
19.5CH₂-CH₂- (propyl)
14.2CH₃-CH₃ (propyl)
11.2CH₃-CH₃ (ethyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch
2960, 2930, 2870StrongC-H stretch (alkane)
1460MediumC-H bend (alkane)
1040StrongC-O stretch
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

m/zRelative Intensity (%)
57100.0
4385.9
2974.4
4173.1
2759.0
5657.7
8548.7
4241.0
3138.5
7029.5
1160.5

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • ¹H NMR: Spectra were acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra were acquired on the same spectrometer operating at 75 MHz. A spectral width of 200 ppm, a relaxation delay of 2 seconds, and 128 scans were typically used. Proton decoupling was employed to simplify the spectrum.

Infrared Spectroscopy

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer was used to collect the spectrum. Data was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry

Sample Preparation and Chromatography: A dilute solution of this compound in dichloromethane was prepared. 1 µL of this solution was injected into a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.

Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 20-200 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Neat Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Direct Application (Neat) Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure_Determination Structure Confirmation of This compound NMR_Data->Structure_Determination IR_Data->Structure_Determination MS_Data->Structure_Determination

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the available thermochemical data for 2-Ethyl-1-pentanol (CAS No: 27522-11-8, Molecular Formula: C₇H₁₆O).[1][2][3][4][5][6] The information is tailored for researchers, scientists, and professionals in drug development who require precise data for modeling and process design. This document summarizes key quantitative thermochemical parameters, outlines typical experimental methodologies for their determination, and presents logical workflows through diagrams.

Thermochemical Data of this compound

The following tables summarize the key thermochemical properties of this compound. The data is compiled from critically evaluated sources and computational estimations.

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyValueUnitSource
Enthalpy of Formation (Ideal Gas, ΔfH°gas)-345.32kJ/molJoback Calculated Property[7]
Gibbs Free Energy of Formation (ΔfG°)-131.20kJ/molJoback Calculated Property[7]

Table 2: Phase Change and Molar Properties

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°)47.47kJ/molJoback Calculated Property[7]
Enthalpy of Fusion (ΔfusH°)14.45kJ/molJoback Calculated Property[7]
Normal Boiling Point (Tboil)439.15 ± 3.00KNIST[7]
Normal Boiling Point (Tboil)426.65 ± 5.00KNIST[7]
Molecular Weight116.20 g/mol [1][3][7]

Table 3: Thermodynamic Properties as a Function of Temperature

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound.[8] These properties are available over a range of temperatures:

PropertyTemperature Range (K)Phase
Density190 - 615.9Liquid in equilibrium with Gas
Enthalpy250 - 600Liquid in equilibrium with Gas
Enthalpy200 - 1000Ideal Gas
Entropy250 - 600Liquid in equilibrium with Gas
Entropy200 - 1000Ideal Gas

Experimental Protocols for Determining Thermochemical Properties

Objective: To experimentally determine the enthalpy of combustion of this compound.

Materials:

  • This compound

  • Spirit burner

  • Copper calorimeter (or a metal can)[10]

  • 100 cm³ or 200 cm³ measuring cylinder[10][12]

  • Thermometer (-10 °C to 110 °C)[11]

  • Retort stand and clamp[11]

  • Electronic balance (accurate to at least two decimal places)

  • Distilled water

  • Draught shield (optional, to minimize heat loss)[9]

Procedure:

  • Preparation:

    • Measure a known volume (e.g., 100 cm³) of distilled water using a measuring cylinder and transfer it to the copper calorimeter.[10]

    • Set up the retort stand and clamp the calorimeter at a fixed height.[11]

    • Place a thermometer in the water and record the initial temperature (T_initial) once it stabilizes.[9]

  • Mass Measurement:

    • Fill the spirit burner with this compound.

    • Accurately weigh the spirit burner with its cap on an electronic balance and record this initial mass (m_initial).[9][12]

  • Combustion:

    • Place the spirit burner under the calorimeter.

    • Remove the cap and immediately light the wick.

    • Stir the water gently with the thermometer throughout the heating process to ensure even temperature distribution.[9]

    • Monitor the temperature of the water. Once a significant temperature rise is observed (e.g., 20-40 °C), extinguish the flame by placing the cap back on the spirit burner.[11]

  • Final Measurements:

    • Continue to monitor the thermometer and record the highest temperature reached (T_final).[9]

    • Immediately reweigh the spirit burner with its cap and record the final mass (m_final).[9][12]

  • Calculations:

    • Mass of alcohol burned (m_alcohol): m_initial - m_final

    • Temperature change (ΔT): T_final - T_initial

    • Heat absorbed by water (q): q = m_water × c_water × ΔT

      • where m_water is the mass of the water (assuming density of 1 g/cm³) and c_water is the specific heat capacity of water (4.18 J/g°C).

    • Moles of alcohol burned (n_alcohol): m_alcohol / M_alcohol

      • where M_alcohol is the molar mass of this compound (116.20 g/mol ).

    • Enthalpy of combustion (ΔHc): -q / n_alcohol

      • The negative sign indicates that the reaction is exothermic.

Sources of Error:

  • Heat loss to the surroundings: This is the most significant source of error. Using a draught shield and insulating the calorimeter can help minimize this.[9]

  • Incomplete combustion: Insufficient oxygen supply can lead to the formation of carbon monoxide or soot, resulting in a lower energy output.

  • Evaporation of the alcohol: The alcohol is volatile, and some mass may be lost to evaporation before and after combustion. Keeping the cap on the spirit burner when not in use is crucial.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of this compound.

Thermochemical_Properties cluster_experimental Experimental Determination cluster_properties Fundamental Properties Calorimetry Calorimetry Enthalpy Enthalpy (ΔH) Calorimetry->Enthalpy Measures Heat Flow Spectroscopy Spectroscopy Entropy Entropy (ΔS) Spectroscopy->Entropy Determines Molecular Vibrations Gibbs Gibbs Free Energy (ΔG) Enthalpy->Gibbs Entropy->Gibbs Enthalpy_Combustion_Workflow start Start: Prepare Calorimeter and Alcohol measure_initial_mass Measure Initial Mass of Spirit Burner start->measure_initial_mass measure_initial_temp Record Initial Water Temperature start->measure_initial_temp combust Combust Alcohol to Heat Water measure_initial_mass->combust measure_initial_temp->combust measure_final_temp Record Final Water Temperature combust->measure_final_temp measure_final_mass Measure Final Mass of Spirit Burner combust->measure_final_mass calculate Calculate Enthalpy of Combustion measure_final_temp->calculate measure_final_mass->calculate end End: Report ΔHc calculate->end

References

Dehydration of Pentanols: An In-depth Technical Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the acid-catalyzed dehydration of pentanol isomers. The document details the underlying principles of E1 and E2 elimination pathways, provides detailed experimental protocols for laboratory-scale synthesis, and presents quantitative data on product distribution. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering insights into reaction selectivity and product formation.

Core Principles of Alcohol Dehydration

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that proceeds via an elimination mechanism to form an alkene and water. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1]. The mechanism of dehydration, either unimolecular (E1) or bimolecular (E2), is primarily determined by the structure of the alcohol substrate (primary, secondary, or tertiary)[2].

E1 Mechanism: Secondary and tertiary alcohols, such as 2-pentanol and 3-pentanol, predominantly undergo dehydration via the E1 pathway. This multi-step mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor influencing the reaction rate and the distribution of products[3].

E2 Mechanism: Primary alcohols, like 1-pentanol, which would form a highly unstable primary carbocation, tend to favor the E2 mechanism. This is a concerted, one-step process where the removal of a proton and the departure of the leaving group occur simultaneously[3].

Reaction Mechanisms of Pentanol Isomers

The dehydration of different pentanol isomers leads to a variety of alkene products, with the distribution governed by the stability of the intermediates and transition states involved.

Dehydration of 1-Pentanol

Being a primary alcohol, 1-pentanol is expected to undergo dehydration via an E2 mechanism to yield primarily pent-1-ene. However, under forcing conditions, rearrangement of an initially formed primary carbocation (if any) to a more stable secondary carbocation via a 1,2-hydride shift can occur, leading to the formation of pent-2-ene isomers[4].

Dehydration of 2-Pentanol

2-Pentanol, a secondary alcohol, dehydrates predominantly through an E1 mechanism. This reaction yields a mixture of alkene isomers, with the major products being the more substituted and therefore more stable alkenes, in accordance with Zaitsev's rule. The primary products are (E)-pent-2-ene and (Z)-pent-2-ene, with pent-1-ene as a minor product[4][5]. The formation of a secondary carbocation intermediate allows for the elimination of a proton from either adjacent carbon atom.

Dehydration of 3-Pentanol

Similar to 2-pentanol, 3-pentanol is a secondary alcohol and its dehydration follows an E1 pathway. The reaction produces a secondary carbocation, which can then lose a proton from an adjacent carbon to form (E)-pent-2-ene and (Z)-pent-2-ene as the major products[6][7].

Quantitative Data on Product Distribution

The regioselectivity and stereoselectivity of pentanol dehydration can be quantified by analyzing the product mixture using techniques such as gas chromatography (GC)[4]. While precise product ratios are highly dependent on specific reaction conditions (temperature, acid concentration, and reaction time), the following tables summarize the expected product distributions based on mechanistic principles and available data.

Table 1: Theoretical Product Distribution in the Dehydration of Pentanol Isomers

Starting AlcoholCatalyst/Temp.Major Product(s)Minor Product(s)Theoretical Rationale
1-PentanolH₂SO₄ / ΔPent-1-ene(E)-Pent-2-ene, (Z)-Pent-2-enePrimarily E2 mechanism. Some E1 with hydride shift can occur.
2-PentanolH₂SO₄ / Δ(E)-Pent-2-ene, (Z)-Pent-2-enePent-1-eneE1 mechanism, Zaitsev's rule favors the more substituted alkenes.[4][5]
3-PentanolH₃PO₄ / Δ(E)-Pent-2-ene, (Z)-Pent-2-ene-E1 mechanism, symmetrical structure leads to pent-2-ene isomers.[6][7]

Table 2: Experimentally Observed Product Distribution for Dehydration of 2,2,4-trimethyl-3-pentanol

This table is provided as an illustrative example of a complex product distribution resulting from carbocation rearrangements in a substituted pentanol.[8]

ProductStructureYield (%)
2,3,4-trimethyl-1-pentene29
2,4,4-trimethyl-1-pentene24
2,4,4-trimethyl-2-pentene24
2,3,4-trimethyl-2-pentene18
2-isopropyl-3-methyl-1-butene3
3,3,4-trimethyl-1-pentene2

Experimental Protocols

The following are detailed methodologies for the acid-catalyzed dehydration of pentanol isomers.

Dehydration of 2-Pentanol

Materials:

  • 2-Pentanol (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 mL)

  • Water (10 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 100-mL round-bottomed flask

  • Distillation apparatus

  • Separatory funnel

  • Ice bath

  • Heating mantle

Procedure:

  • In a 100-mL round-bottomed flask, cautiously add 10 mL of concentrated sulfuric acid to 10 mL of water while cooling the flask in an ice bath.

  • Slowly add 10 mL of 2-pentanol to the cooled acid mixture with swirling.

  • Add a few boiling chips and assemble a simple distillation apparatus.

  • Gently heat the mixture using a heating mantle to distill the alkene products. The collection flask should be cooled in an ice bath.

  • Collect the distillate until the temperature of the distilling vapor begins to rise significantly or until charring is observed in the reaction flask.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of water to remove any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, pre-weighed vial.

  • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the alkene isomers.

Dehydration of 1-Pentanol (Adapted Protocol)

Materials:

  • 1-Pentanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Follow a similar procedure to the dehydration of 2-pentanol, using equimolar amounts of 1-pentanol and sulfuric acid.

  • Due to the higher temperature required for the dehydration of primary alcohols, careful temperature control is necessary to minimize side reactions such as ether formation[9].

  • The workup and analysis of the product mixture are analogous to the procedure for 2-pentanol.

Dehydration of 3-Pentanol (Adapted Protocol)

Materials:

  • 3-Pentanol

  • 85% Phosphoric Acid (H₃PO₄)

  • Anhydrous Calcium Chloride (CaCl₂) pellets

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottomed flask, combine 3-pentanol and 85% phosphoric acid in a 2:1 molar ratio.

  • Add boiling chips and set up for distillation.

  • Heat the mixture to distill the alkene products.

  • Wash the distillate with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Analyze the product distribution using gas chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the dehydration of pentanol isomers.

E1_Dehydration_2_Pentanol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation 2-Pentanol 2-Pentanol Protonated_Alcohol Protonated_Alcohol 2-Pentanol->Protonated_Alcohol + H+ 2-Pentanol->Protonated_Alcohol Carbocation Carbocation Protonated_Alcohol->Carbocation - H2O Protonated_Alcohol->Carbocation H+ H+ Pent-1-ene Pent-1-ene Carbocation->Pent-1-ene - H+ (from C1) Carbocation->Pent-1-ene Pent-2-ene Pent-2-ene Carbocation->Pent-2-ene - H+ (from C3) Carbocation->Pent-2-ene H2O H2O

Caption: E1 mechanism for the dehydration of 2-pentanol.

E2_Dehydration_1_Pentanol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Concerted Elimination 1-Pentanol 1-Pentanol Protonated_1-Pentanol Protonated_1-Pentanol 1-Pentanol->Protonated_1-Pentanol + H+ 1-Pentanol->Protonated_1-Pentanol Transition_State [Transition State] Protonated_1-Pentanol->Transition_State + Base Protonated_1-Pentanol->Transition_State H+ H+ Pent-1-ene Pent-1-ene Transition_State->Pent-1-ene Transition_State->Pent-1-ene H2O H2O Base-H+ Base-H+ Base Base

Caption: E2 mechanism for the dehydration of 1-pentanol.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Pentanol Isomer - Acid Catalyst - Heating Start->Reaction_Setup Distillation Product Isolation: Distillation Reaction_Setup->Distillation Workup Product Workup: - Washing - Drying Distillation->Workup Analysis Product Analysis: Gas Chromatography (GC) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for pentanol dehydration.

References

In-Depth Technical Guide: 2-Ethyl-1-pentanol Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Ethyl-1-pentanol. The information is compiled from various safety data sheets and toxicological studies to ensure a thorough understanding for professionals working with this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. It is used as a solvent and intermediate in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 27522-11-8
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 161.3 °C at 760 mmHg
Flash Point 61.8 °C
Density 0.818 g/cm³
Vapor Pressure 0.792 mmHg at 25°C
Refractive Index 1.42
LogP (Octanol/Water Partition Coefficient) 1.805

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, and developmental toxicity assessments. The available quantitative data is summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of this compound

Route of ExposureSpeciesTest GuidelineLD50/LC50Reference
Oral RatSimilar to OECD 401>5000 mg/kg bw
Dermal RatOECD 402>2000 mg/kg bw
Inhalation RatOECD 403>5 mg/L (4h)
Skin and Eye Irritation

Table 3: Irritation Potential of this compound

TestSpeciesTest GuidelineResultReference
Skin Irritation RabbitOECD 404Non-irritating
Eye Irritation RabbitOECD 405Serious eye irritation
Developmental Toxicity

A developmental toxicity study was conducted on pregnant Sprague-Dawley rats via inhalation exposure.

Table 4: Developmental Toxicity of this compound (Inhalation)

SpeciesExposureConcentrationDurationKey FindingsReference
Rat (pregnant)Inhalation850 mg/m³7 hours/day on gestation days 1-19Reduced maternal feed intake, no teratogenic effects observed.

Experimental Protocols

The toxicological studies on this compound have generally followed internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of safety testing data.

Acute Oral Toxicity (as per OECD 401)
  • Test Principle: A single high dose of the substance is administered to a group of rodents via gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Methodology for this compound:

    • Species: Rat.

    • Dose: A limit test was likely performed at a dose of at least 2000 mg/kg body weight.

    • Observation Period: 14 days.

    • Endpoints: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy of all animals at the end of the study.

Acute Dermal Toxicity (as per OECD 402)
  • Test Principle: The substance is applied to a shaved area of the skin of the test animal, and the site is covered with a porous gauze dressing for a 24-hour exposure period.

  • Methodology for this compound:

    • Species: Rat.

    • Dose: A limit test was performed at a dose of 2000 mg/kg body weight.

    • Exposure: 24 hours under a semi-occlusive dressing.

    • Observation Period: 14 days.

    • Endpoints: Signs of systemic toxicity, local skin reactions, body weight changes, and mortality.

Acute Inhalation Toxicity (as per OECD 403)
  • Test Principle: Animals are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period.

  • Methodology for this compound:

    • Species: Rat.

    • Exposure: Typically whole-body or nose-only exposure for 4 hours.

    • Concentrations: A range of concentrations are tested to determine the LC50.

    • Observation Period: At least 14 days.

    • Endpoints: Mortality, clinical observations, body weight, and gross necropsy.

Acute Dermal Irritation/Corrosion (as per OECD 404)
  • Test Principle: A small amount of the substance is applied to the shaved skin of a single animal under a gauze patch.

  • Methodology for this compound:

    • Species: Albino rabbit.

    • Dose: 0.5 mL of the undiluted substance.

    • Exposure: 4 hours.

    • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Acute Eye Irritation/Corrosion (as per OECD 405)
  • Test Principle: A single dose of the substance is applied into the conjunctival sac of one eye of the test animal.

  • Methodology for this compound:

    • Species: Albino rabbit.

    • Dose: Typically 0.1 mL.

    • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.

Developmental Toxicity Study (similar to OECD 414)
  • Test Principle: Pregnant female animals are exposed to the substance during the period of major organogenesis.

  • Methodology for this compound (Inhalation):

    • Species: Sprague-Dawley rats (approximately 15 per group).

    • Exposure: Inhalation for 7 hours/day from gestation day 1 to 19.

    • Concentration: 850 mg/m³.

    • Maternal Endpoints: Daily weighing, clinical observations.

    • Fetal Endpoints: Examination for external, visceral, and skeletal malformations, as well as fetal weight.

Handling Precautions and Personal Protective Equipment (PPE)

Given the toxicological profile, particularly the risk of serious eye irritation, stringent safety measures are required when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

    • Clothing: A lab coat or chemical-resistant apron is necessary to protect personal clothing. For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls may be required.

  • Respiratory Protection: In a well-ventilated area or under a fume hood, respiratory protection may not be necessary. However, if vapors are likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Toxicological Pathways

While specific signaling pathways for this compound toxicity are not extensively detailed in the available literature, studies on the structurally related compound, 2-ethyl-1-hexanol, suggest potential mechanisms of hepatotoxicity. Inhalation exposure to 2-ethyl-1-hexanol in mice has been shown to cause an increase in liver weight (hepatomegaly) and a temporary accumulation of lipids in the liver. Interestingly, this study indicated that these effects might occur through a mechanism that is independent of the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a common pathway for liver effects induced by some chemicals. This suggests that other cellular signaling pathways may be involved in the hepatic response to this class of branched-chain alcohols.

Further research is needed to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most current and detailed safety information.

Solubility Profile of 2-Ethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-1-pentanol in various solvents. The information is intended to support research, development, and formulation activities where this branched-chain alcohol is utilized.

Executive Summary

This compound, a seven-carbon primary alcohol, exhibits distinct solubility behavior based on the polarity of the solvent. It is characterized by low solubility in water and high solubility in a range of common organic solvents. This guide details available quantitative solubility data, outlines standardized experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Reference
WaterH₂O~0.20 (Calculated)25[1]
MethanolCH₃OHMiscible25Inferred from general alcohol miscibility
EthanolC₂H₅OHMiscible25Inferred from general alcohol miscibility
AcetoneC₃H₆OMiscible25Inferred from general alcohol miscibility
Diethyl Ether(C₂H₅)₂OMiscible25Inferred from general alcohol miscibility
HexaneC₆H₁₄Miscible25Inferred from general alcohol miscibility

Note: The water solubility value is a calculated estimate based on the Log10 of Water Solubility in mol/L (log10WS = -1.77)[1]. Experimental determination following standardized protocols is recommended for precise applications. For the organic solvents listed, this compound is considered miscible, meaning it is soluble in all proportions. This is a common characteristic for alcohols of this molecular weight with other short-chain alcohols, ketones, ethers, and alkanes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following methodologies are based on internationally recognized standards for determining the aqueous and organic solubility of chemical substances.

Determination of Aqueous Solubility (Based on OECD Guideline 105 & ASTM E1148)

The "Flask Method" is suitable for substances with a solubility greater than 10⁻² g/L, which is appropriate for this compound in water.[2][3][4]

Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the dissolved substance is determined analytically after achieving equilibrium.

Apparatus:

  • Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath or chamber.

  • Analytical balance.

  • Glass flasks with sufficient volume.

  • Centrifuge (if necessary for phase separation).

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID).

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess amount ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved this compound. If necessary, centrifugation can be used to aid in the separation of the aqueous phase.

  • Sampling: Carefully extract a known volume of the clear, saturated aqueous solution.

  • Analysis: Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID.

  • Calculation: The solubility is expressed in g/100 mL of water.

Determination of Miscibility in Organic Solvents

For determining the miscibility of this compound with organic solvents, a visual method is typically employed.

Principle: The two liquids are mixed in various proportions, and the resulting mixture is observed for the presence of a single homogeneous phase.

Apparatus:

  • Graduated cylinders or pipettes.

  • Glass test tubes or vials with stoppers.

  • Vortex mixer or shaker.

Procedure:

  • Mixing: In a clean, dry test tube, combine this compound and the test solvent (e.g., methanol, ethanol, acetone, diethyl ether, or hexane) in a specific ratio (e.g., 1:1 by volume).

  • Agitation: Stopper the test tube and agitate vigorously for a short period (e.g., 1-2 minutes).

  • Observation: Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of an interface.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Miscibility cluster_reporting Data Reporting start Start compound Obtain Pure this compound start->compound solvents Select Solvents (Water, Organic Solvents) compound->solvents prep_aq Prepare Supersaturated Mixture with Water solvents->prep_aq mix_org Mix this compound with Organic Solvent solvents->mix_org equilibrate_aq Equilibrate at Constant Temperature prep_aq->equilibrate_aq separate_aq Phase Separation (Settling/Centrifugation) equilibrate_aq->separate_aq analyze_aq Analyze Aqueous Phase (e.g., GC-FID) separate_aq->analyze_aq quantify_aq Quantify Solubility (g/100 mL) analyze_aq->quantify_aq compile_data Compile Quantitative and Qualitative Data quantify_aq->compile_data agitate_org Agitate Mixture mix_org->agitate_org observe_org Observe for Phase Separation agitate_org->observe_org classify_misc Classify as Miscible or Immiscible observe_org->classify_misc classify_misc->compile_data end End compile_data->end

Caption: Workflow for Determining the Solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Ethyl-1-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethyl-1-pentanol as a potential solvent in organic synthesis, aimed at researchers, scientists, and professionals in drug development. While specific literature examples of its use in fine chemical synthesis are limited, its physicochemical properties suggest its utility in various applications, particularly as a high-boiling point, polar protic solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, alongside a comparison with other common laboratory solvents. This data is crucial for solvent selection, reaction design, and process optimization.

PropertyThis compoundTolueneN,N-Dimethylformamide (DMF)Dichloromethane (DCM)
CAS Number 27522-11-8[1]108-88-368-12-275-09-2
Molecular Formula C₇H₁₆O[1]C₇H₈C₃H₇NOCH₂Cl₂
Molecular Weight ( g/mol ) 116.20[1]92.1473.0984.93
Boiling Point (°C) 166[2]11115339.6
Density (g/mL) 0.829[2]0.8670.9441.326
Flash Point (°C) 61.8458N/A
Polarity (Dielectric Constant) Not available2.3836.79.08
Solubility in Water LowInsolubleMiscibleSlightly soluble

Application Notes

High-Temperature Synthesis

With a boiling point of 166 °C, this compound is a suitable solvent for organic reactions that require elevated temperatures.[2] This property can be advantageous for overcoming activation energy barriers, increasing reaction rates, and driving equilibria towards product formation, particularly in condensation and elimination reactions. Its low volatility compared to solvents like toluene reduces solvent loss during prolonged heating.

Potential as a "Green" Solvent

This compound can be considered a more environmentally benign alternative to some traditional aprotic polar solvents and chlorinated hydrocarbons. Alcohols are often classified as lower environmental risk solvents. Its lower toxicity profile compared to many industrial solvents makes it an attractive option for developing greener synthetic processes.[1]

Use in Pharmaceutical Intermediate Synthesis

While specific examples are not prevalent in publicly available literature, the properties of this compound suggest its potential use in the synthesis of pharmaceutical intermediates. Its ability to dissolve a range of organic compounds and its high boiling point could be beneficial in multi-step syntheses where temperature control is critical. A patent for the preparation of 2-ethyl-1-butanol, an important intermediate for the antiviral drug Remdesivir, highlights the relevance of similar branched alcohols in pharmaceutical manufacturing.[3]

Experimental Protocols

Due to the limited number of specific published protocols using this compound as a solvent in organic synthesis, a general protocol is provided below. This can be adapted for various reaction types, such as nucleophilic substitutions or condensation reactions, where a high-boiling polar protic solvent is desired.

General Protocol for a High-Temperature Reaction

Objective: To provide a general procedure for conducting an organic reaction at elevated temperatures using this compound as the solvent.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • This compound (reagent grade)

  • Appropriate work-up and purification solvents (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Reactant A, Reactant B, and the catalyst (if applicable).

    • Add a sufficient volume of this compound to dissolve the reactants and achieve a suitable concentration for the reaction.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) using a heating mantle or oil bath.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If necessary, filter the reaction mixture to remove any solids.

    • Transfer the filtrate to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate) to dilute the mixture.

    • Wash the organic layer sequentially with water and brine to remove this compound and any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.

    • Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, especially when heating.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Ensure a fire extinguisher is readily accessible.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Visualizations

The following diagrams illustrate key workflows and considerations when using this compound as a solvent in organic synthesis.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up cluster_purification Purification prep1 Select Reactants & Catalyst prep2 Choose this compound as Solvent prep1->prep2 prep3 Determine Reaction Concentration prep2->prep3 react1 Combine Reagents in Flask prep3->react1 react2 Heat to Desired Temperature (e.g., 120-160 °C) react1->react2 react3 Monitor Reaction Progress (TLC, GC, etc.) react2->react3 workup1 Cool Reaction Mixture react3->workup1 workup2 Quench Reaction (if necessary) workup1->workup2 workup3 Liquid-Liquid Extraction workup2->workup3 workup4 Dry Organic Layer workup3->workup4 purify1 Solvent Removal (Rotovap) workup4->purify1 purify2 Purify Product (Chromatography, etc.) purify1->purify2 purify3 Characterize Final Product purify2->purify3

Caption: General workflow for an organic synthesis reaction using this compound.

G cluster_properties Solvent Properties cluster_considerations Reaction Considerations cluster_outcomes Desired Outcomes prop1 High Boiling Point (166 °C) cons1 Reaction Temperature prop1->cons1 prop2 Polar Protic Nature cons2 Solubility of Reactants & Products prop2->cons2 prop3 Low Water Solubility cons3 Work-up Procedure prop3->cons3 cons4 Potential for Side Reactions cons1->cons4 out1 Increased Reaction Rate cons1->out1 out2 Improved Product Yield cons2->out2 out3 Simplified Product Isolation cons3->out3

Caption: Decision-making framework for using this compound as a solvent.

References

Application Notes and Protocols for 2-Ethyl-1-pentanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethyl-1-pentanol as a fragrance ingredient. The information is intended to guide researchers and formulators in the fragrance and consumer products industries on the evaluation and application of this material.

Introduction to this compound in Fragrance

This compound (CAS No. 27522-11-8) is a branched-chain alcohol that possesses a characteristic fruity odor.[1] Its chemical structure and physical properties contribute to its potential as a modifier and enhancer in a variety of fragrance compositions. While primarily used as a solvent and intermediate in other industries, its olfactory profile makes it a candidate for inclusion in fine fragrances, personal care, and household products.[2]

Olfactory Profile and Applications

The primary odor characteristic of this compound is described as fruity . This note can be utilized to impart a fresh and vibrant quality to fragrance compositions. Potential applications include, but are not limited to:

  • Fine Fragrances: As a top note modifier to introduce a bright, fruity lift.

  • Personal Care Products (e.g., shampoos, body washes): To enhance fruity and fresh accords.

  • Household Products (e.g., air fresheners, cleaners): To contribute to a clean and pleasant scent profile.

The use level of this compound in a fragrance concentrate would be determined by the desired intensity of the fruity note and its interaction with other ingredients in the formulation. Experimental trials are necessary to determine the optimal concentration for a specific application.

Quantitative Data

A summary of the known physical and chemical properties of this compound is provided in the table below. Olfactory-specific data, such as odor threshold and substantivity, are critical for fragrance applications and would need to be determined through specific sensory testing protocols.

PropertyValueReference
Chemical Name This compound
CAS Number 27522-11-8[3]
Molecular Formula C₇H₁₆O[2][3]
Molecular Weight 116.20 g/mol [2][3][4]
Appearance Colorless liquid[2]
Odor Profile Fruity[1]
Boiling Point 161.3 °C at 760 mmHg[3]
Flash Point 61.8 °C[3]
Vapor Pressure 0.792 mmHg at 25°C[3]
Density 0.818 g/cm³[3]
Refractive Index 1.42[3]
Odor Threshold Data to be determined experimentally
Substantivity (on skin) Data to be determined experimentally
Substantivity (on fabric) Data to be determined experimentally

Experimental Protocols

Protocol for Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound and determine its odor intensity and threshold.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., dipropylene glycol - DPG)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Trained sensory panel (minimum of 5 panelists)

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in DPG (e.g., 10%, 1%, 0.1%, 0.01%, 0.001% by weight).

  • Sample Presentation: Dip smelling strips into each dilution for 2 seconds, ensuring consistent saturation. Allow the solvent to evaporate for 10 seconds.

  • Panelist Evaluation: Present the smelling strips to the panelists in a randomized and blind manner.

  • Odor Profile Description: Ask panelists to describe the odor characteristics at each dilution using a standardized fragrance vocabulary.

  • Intensity Rating: Panelists should rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).

  • Odor Threshold Determination: The lowest concentration at which at least 50% of the panelists can detect and describe the odor is determined as the odor threshold.

Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the olfactory stability of this compound in a representative consumer product base (e.g., shampoo, lotion) over time and under different storage conditions.

Materials:

  • This compound

  • Unfragranced consumer product base

  • Glass storage containers

  • Environmental chambers (controlled temperature and humidity)

  • Trained sensory panel

Procedure:

  • Sample Preparation: Incorporate this compound into the product base at a predetermined concentration (e.g., 0.5% w/w). Prepare a control sample without the fragrance ingredient.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated aging: 40°C for 4, 8, and 12 weeks.

    • Room temperature: 25°C for 4, 8, and 12 weeks.

    • Light exposure: UV light chamber for a specified duration.

  • Sensory Evaluation: At each time point, a trained sensory panel evaluates the odor of the samples compared to the initial sample and the control. Panelists should note any changes in odor character, intensity, or the development of any off-notes.

  • Analytical Assessment (Optional): Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be performed at each time point to quantify the concentration of this compound and identify any degradation products.

Visualizations

G Olfactory Signaling Pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates cAMP cAMP ac->cAMP produces ion_channel Ion Channel cAMP->ion_channel opens ca_ion Ca²⁺ Influx ion_channel->ca_ion cl_channel Cl⁻ Channel ca_ion->cl_channel opens cl_ion Cl⁻ Efflux cl_channel->cl_ion depolarization Depolarization cl_ion->depolarization signal Signal to Brain depolarization->signal

A simplified diagram of the olfactory signal transduction cascade.

G Experimental Workflow for Fragrance Evaluation cluster_prep Preparation cluster_sensory Sensory Analysis cluster_application Application & Stability Testing cluster_data Data Analysis & Reporting sourcing Source High-Purity This compound dilutions Prepare Serial Dilutions sourcing->dilutions odor_profile Odor Profile Description dilutions->odor_profile intensity Intensity Rating odor_profile->intensity threshold Odor Threshold Determination intensity->threshold incorporation Incorporate into Product Base threshold->incorporation storage Store under Various Conditions incorporation->storage evaluation Periodic Sensory & Analytical Evaluation storage->evaluation analysis Statistical Analysis of Sensory Data evaluation->analysis reporting Generate Application Note & Report analysis->reporting

A logical workflow for the evaluation of a new fragrance ingredient.

References

Application Notes and Protocols: 2-Ethyl-1-pentanol as a Precursor for High-Performance Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of plasticizers derived from 2-ethyl-1-pentanol. This document includes detailed experimental protocols for the synthesis of di(2-ethylpentyl) phthalate (DEPP) and di(2-ethylpentyl) adipate (DEPA), representative of ester-based plasticizers. The information presented is based on established principles of Fischer esterification and performance data from structurally analogous plasticizers, offering a valuable resource for the development of novel polymer additives.

Introduction to this compound in Plasticizer Synthesis

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials, particularly polyvinyl chloride (PVC). This compound, a seven-carbon branched primary alcohol, serves as a valuable precursor for the synthesis of high-performance ester plasticizers. The branched structure of the alkyl chain derived from this compound is anticipated to impart a favorable balance of properties to the resulting plasticizer, including good plasticizing efficiency, low volatility, and reduced migration.

The synthesis of these plasticizers is typically achieved through Fischer esterification, a well-established reaction between an alcohol and a carboxylic acid or its anhydride, catalyzed by a strong acid. The general reaction scheme involves the esterification of dicarboxylic acids or their anhydrides, such as phthalic anhydride or adipic acid, with this compound.

Key Performance Characteristics of this compound Based Plasticizers

The performance of plasticizers is evaluated based on several key parameters. The following tables summarize the expected performance of di(2-ethylpentyl) phthalate (DEPP) and di(2-ethylpentyl) adipate (DEPA) in PVC formulations, based on data from analogous C7 and C8 branched-chain plasticizers.

Table 1: Estimated Mechanical Properties of PVC Plasticized with this compound Derivatives (50 phr)

PropertyUnplasticized PVCPVC with DEPP (Estimated)PVC with DEPA (Estimated)
Tensile Strength (MPa)50 - 6020 - 3018 - 28
Elongation at Break (%)<10300 - 400350 - 450
Hardness (Shore A)>9580 - 9075 - 85

Table 2: Estimated Thermal and Migration Properties of this compound Based Plasticizers

PropertyDEPP (Estimated)DEPA (Estimated)
Glass Transition Temperature (Tg) of PVC blend (°C)30 - 4025 - 35
Volatility (Weight Loss, %, 24h @ 100°C)< 1.0< 1.5
Migration into Hexane (Weight Loss, %, 24h @ 25°C)< 2.0< 3.0

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of di(2-ethylpentyl) phthalate (DEPP) and di(2-ethylpentyl) adipate (DEPA).

Protocol 1: Synthesis of Di(2-ethylpentyl) Phthalate (DEPP)

Objective: To synthesize di(2-ethylpentyl) phthalate via Fischer esterification of phthalic anhydride and this compound.

Materials:

  • Phthalic anhydride (1.0 mole)

  • This compound (2.2 moles)

  • p-Toluenesulfonic acid monohydrate (0.02 moles, catalyst)

  • Toluene (as azeotropic solvent)

  • 5% (w/v) Sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Heating mantle

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride, this compound, p-toluenesulfonic acid, and toluene.

  • Esterification: Heat the mixture to reflux (approximately 140-160°C) with continuous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water is collected.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst.

  • Washing: Sequentially wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Decolorization: Add a small amount of activated carbon and stir for 30 minutes.

  • Solvent Removal: Filter the mixture to remove the drying agent and activated carbon. Remove toluene and excess this compound using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure di(2-ethylpentyl) phthalate.

Protocol 2: Synthesis of Di(2-ethylpentyl) Adipate (DEPA)

Objective: To synthesize di(2-ethylpentyl) adipate via Fischer esterification of adipic acid and this compound.

Materials:

  • Adipic acid (1.0 mole)

  • This compound (2.5 moles)

  • Concentrated sulfuric acid (0.03 moles, catalyst)

  • Toluene (as azeotropic solvent)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Same as in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, add adipic acid, this compound, and toluene. While stirring, slowly add concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux (approximately 130-150°C) with continuous stirring, collecting the water of reaction in the Dean-Stark trap.

  • Reaction Monitoring: The reaction is monitored by the volume of water collected and can be further checked by determining the acid number of the reaction mixture.

  • Neutralization and Washing: After cooling, transfer the mixture to a separatory funnel. Wash with 5% sodium bicarbonate solution until the effervescence ceases, followed by washing with water and brine.

  • Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the toluene and excess alcohol using a rotary evaporator.

  • Purification: The crude di(2-ethylpentyl) adipate is then purified by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Esterification Fischer Esterification (+ Acid Catalyst, Heat) This compound->Esterification Dicarboxylic_Acid Dicarboxylic Acid (e.g., Phthalic Anhydride, Adipic Acid) Dicarboxylic_Acid->Esterification Plasticizer Di(2-ethylpentyl) Ester (e.g., DEPP, DEPA) Esterification->Plasticizer Water Water Esterification->Water

Synthesis pathway for this compound based plasticizers.

Experimental_Workflow A 1. Reaction Setup (Alcohol, Acid/Anhydride, Catalyst, Solvent) B 2. Esterification Reaction (Heating under Reflux with Water Removal) A->B C 3. Work-up (Neutralization and Washing) B->C D 4. Drying and Solvent Removal C->D E 5. Purification (Vacuum Distillation) D->E F 6. Characterization (e.g., FTIR, NMR) E->F G 7. Performance Evaluation in PVC (Mechanical, Thermal, Migration Tests) E->G

General experimental workflow for plasticizer synthesis and evaluation.

Application Notes and Protocols for the Quantification of 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-pentanol is a branched-chain alcohol used as a solvent and intermediate in various industrial applications, including the synthesis of plasticizers, lubricants, and fragrances. Accurate quantification of this compound is crucial for quality control, process optimization, and safety assessment. This document provides detailed application notes and protocols for the analytical quantification of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and a general approach for High-Performance Liquid Chromatography (HPLC) following derivatization.

Analytical Methods Overview

Gas chromatography is the most common and effective technique for the analysis of volatile compounds like this compound. GC-FID offers robust and sensitive quantification, while GC-MS provides definitive identification based on the mass spectrum. Direct analysis of this compound by HPLC is challenging due to its lack of a UV-absorbing chromophore; therefore, a derivatization step is typically required to introduce a UV-active or fluorescent tag.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Data for this compound may be adapted from validated methods for similar branched-chain alcohols where direct data is not available.

ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)HPLC-UV (after derivatization)
Linearity Range 0.5 - 500 µg/mL1 - 200 µg/mL0.05 - 50 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.01 µg/mLDependent on derivatizing agent
Limit of Quantification (LOQ) ~0.5 µg/mL~1 µg/mL~0.05 µg/mLDependent on derivatizing agent
Precision (%RSD) < 5%< 10%< 5%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%90 - 110%

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in various liquid samples.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from an aqueous matrix into an organic solvent.

  • Reagents:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., 2-Methyl-1-pentanol or Cyclohexanol in a suitable solvent)

    • Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Pipette a known volume of the sample into a separatory funnel.

    • Add a precise volume of the internal standard solution.

    • Add the extraction solvent to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

    • Drain the organic layer into a clean flask.

    • Add anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Analyze the standards and samples under the same GC-FID conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Dry Dry Organic Phase LLE->Dry GC_Vial Transfer to GC Vial Dry->GC_Vial Inject Inject into GC GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Workflow for GC-FID analysis of this compound.

Method 2: Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the selective quantification and definitive identification of this compound, especially in complex matrices.

Experimental Protocol

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract and concentrate volatile this compound from the headspace of a sample onto a coated fiber.

  • Materials:

    • Sample containing this compound

    • Headspace vials with septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating and agitation unit

  • Procedure:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • If the sample is aqueous, adding salt (e.g., NaCl) can enhance the partitioning of this compound into the headspace.

    • Seal the vial with a septum cap.

    • Place the vial in the heating and agitation unit (e.g., 60 °C for 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 minutes) to allow for adsorption of the analyte.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph-Mass Spectrometer: Equipped with a thermal desorption injector port.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 260 °C (for thermal desorption)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-200 (Scan mode)

    • Selected Ion Monitoring (SIM) Mode: For higher sensitivity, monitor characteristic ions of this compound (e.g., m/z 43, 57, 70, 85). The mass spectrum of this compound is available in public databases like NIST.[1][2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

3. Data Analysis

  • Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample with that of a known standard of this compound.

  • Quantification: Use an external or internal standard calibration method, similar to the GC-FID procedure. For SIM mode, the peak area of the selected ions is used for quantification.

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Equilibrate Heat & Agitate (Equilibration) Sample->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Analyze MS Analysis (Scan or SIM) Separate->Analyze Identify Identify by RT & Mass Spectrum Analyze->Identify Quantify Quantify by Peak Area Identify->Quantify Result Final Concentration Quantify->Result

Workflow for GC-MS analysis of this compound.

Method 3: General Protocol for HPLC-UV Analysis after Derivatization

This protocol outlines a general approach for the quantification of this compound using HPLC with UV detection after a pre-column derivatization step. The choice of derivatizing agent is critical and should be optimized for the specific application.

Experimental Protocol

1. Pre-column Derivatization

  • Objective: To attach a UV-absorbing molecule (chromophore) to the hydroxyl group of this compound.

  • Common Derivatizing Reagents for Alcohols:

    • Benzoyl Chloride

    • p-Nitrobenzoyl Chloride

    • 3,5-Dinitrobenzoyl Chloride

  • General Derivatization Procedure (using Benzoyl Chloride as an example):

    • Dissolve a known amount of the dried sample extract (from LLE) in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.

    • Add an excess of benzoyl chloride.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes).

    • Cool the reaction mixture.

    • Quench the reaction by adding a small amount of water or methanol to react with the excess benzoyl chloride.

    • The resulting solution containing the benzoyl ester of this compound can be directly injected into the HPLC or may require further cleanup (e.g., solid-phase extraction) to remove excess reagent and by-products.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. The specific gradient program will depend on the derivatizing agent used and the resulting derivative's polarity.

    • Example Gradient: Start with 50% acetonitrile, ramp to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Set to the absorbance maximum of the chromophore introduced by the derivatizing agent (e.g., ~230 nm for benzoyl derivatives).

  • Injection Volume: 10-20 µL

3. Calibration and Quantification

  • Derivatize a series of this compound standards in the same manner as the samples.

  • Analyze the derivatized standards and samples.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.

  • Determine the concentration in the samples from the calibration curve.

Logical Relationship Diagram

HPLC_Derivatization_Logic cluster_logic Derivatization Logic for HPLC Analysis Analyte This compound (No Chromophore) Challenge Poor Detection by HPLC-UV Analyte->Challenge Reaction Chemical Reaction (Esterification) Analyte->Reaction Solution Introduce Chromophore via Derivatization Challenge->Solution Reagent Derivatizing Agent (e.g., Benzoyl Chloride) Solution->Reagent Reagent->Reaction Product Derivatized Analyte (UV-Active) Reaction->Product Analysis HPLC-UV Analysis Product->Analysis

References

Application Note: Analysis of C7 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of C7 alcohols using Gas Chromatography-Mass Spectrometry (GC-MS). C7 alcohols, including various structural isomers, are relevant in diverse fields such as fragrance formulation, biofuel research, and as intermediates in chemical synthesis. This document outlines detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis. A key aspect of this protocol is the option of a derivatization step to improve the chromatographic performance of these polar analytes. Quantitative data for several C7 alcohol isomers are presented to facilitate identification and comparison.

Introduction

C7 alcohols are a group of chemical compounds with the formula C7H16O. They exist as numerous structural isomers, including linear and branched-chain alcohols, each potentially exhibiting unique chemical and physical properties. Accurate identification and quantification of these isomers are crucial for quality control in various industries and for research and development purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like C7 alcohols.[1] The gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides detailed structural information for unambiguous identification.[1] Due to the polar nature of the hydroxyl group, direct analysis of alcohols by GC-MS can sometimes lead to poor peak shapes and reduced sensitivity.[2] Derivatization, a process of chemically modifying the analyte to make it more volatile and less polar, can significantly improve the analysis.[3] This application note presents a detailed protocol for the analysis of C7 alcohols, with and without a derivatization step.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocols outline methods for direct analysis and analysis following derivatization.

1. Direct Analysis (Without Derivatization)

This method is suitable for samples with relatively high concentrations of C7 alcohols and when derivatization is not desired.

  • Solvent Selection: Choose a high-purity volatile organic solvent in which the C7 alcohols are soluble. Recommended solvents include hexane, dichloromethane, or ethyl acetate.[4] Avoid using water as a solvent for direct injection.[4]

  • Sample Dilution: Accurately dilute the sample containing C7 alcohols with the chosen solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-100 µg/mL.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.2 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final sample solution to a 2 mL autosampler vial for analysis.

2. Analysis with Derivatization (Silylation)

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group of the alcohol into a less polar and more volatile trimethylsilyl (TMS) ether. This generally results in improved peak shape and sensitivity.[3]

  • Sample Preparation: Prepare the C7 alcohol sample in a volatile, aprotic solvent (e.g., hexane, dichloromethane) as described for direct analysis.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution to a clean, dry 2 mL autosampler vial.

    • Add 50 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For better separation of polar compounds, a polar column like a wax-type column can also be used.[2]
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (split ratio 20:1) or Splitless, depending on sample concentration
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 35-350
Solvent Delay3 minutes

Data Presentation

The following table summarizes the expected retention indices and key mass spectral fragments for several C7 alcohol isomers. Retention Index (Kovats) is a relative measure of retention time and is less susceptible to variations in instrumental conditions than absolute retention time.

Table 2: Retention and Mass Spectral Data for C7 Alcohol Isomers

CompoundCAS NumberRetention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
1-Heptanol111-70-6~95543, 56, 70, 84, 98
2-Heptanol543-49-7~92545, 59, 73, 87, 101
3-Heptanol589-82-2~91559, 73, 87, 101
4-Heptanol589-55-9~91073, 87, 101
2-Methyl-1-hexanol105-30-6~93043, 57, 71, 85
3-Methyl-1-hexanol1323-03-1~94043, 57, 71, 85
4-Methyl-1-hexanol627-59-8~94543, 57, 71, 85
5-Methyl-1-hexanol627-98-5~95043, 57, 71, 85

Note: Retention indices are approximate and can vary depending on the specific GC column and analytical conditions. Mass spectral fragmentation patterns are based on NIST library data.[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of C7 alcohols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing C7 Alcohols Solvent Add appropriate solvent Sample->Solvent Derivatization Optional: Derivatization (e.g., BSTFA) Solvent->Derivatization Optional Filter Filter if necessary Solvent->Filter Derivatization->Filter Vial Transfer to autosampler vial Filter->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Library_Search->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of C7 alcohols.

Conclusion

This application note provides a robust and detailed protocol for the analysis of C7 alcohols by GC-MS. The choice between direct analysis and derivatization will depend on the specific sample matrix and the required sensitivity. The provided instrument parameters and data table will serve as a valuable resource for researchers and scientists in the identification and quantification of C7 alcohol isomers. The outlined workflow ensures a systematic approach from sample preparation to data analysis, leading to reliable and reproducible results.

References

Application Notes and Protocols for Liquid-Liquid Extraction Using 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are illustrative examples based on the known properties of 2-Ethyl-1-pentanol and data from structurally similar solvents. Optimization of these protocols is recommended for specific applications and compounds.

Introduction

This compound is a branched-chain heptanol with properties that make it a suitable solvent for liquid-liquid extraction (LLE) in various applications, including the separation of organic acids, pharmaceuticals, and metal ions from aqueous solutions. Its low water solubility, moderate polarity, and boiling point of 161.3°C facilitate efficient phase separation and solvent recovery.[1] This document provides detailed application notes and protocols for utilizing this compound in LLE processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its use in liquid-liquid extraction is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [2]
Density 0.818 g/mL[1]
Boiling Point 161.3 °C at 760 mmHg[1]
Flash Point 61.8 °C[1]
Vapor Pressure 0.792 mmHg at 25 °C[1]
Water Solubility Low (inferred from structure)
Log P (Octanol-Water Partition Coefficient) 1.805[1]

Application Note 1: Extraction of Carboxylic Acids from Aqueous Solutions

Objective: To extract short to medium-chain carboxylic acids (e.g., acetic acid, propionic acid, butyric acid) from aqueous solutions, such as fermentation broths or industrial wastewater streams. The principle of this extraction relies on the favorable partitioning of the protonated form of the carboxylic acid into the organic solvent.

Key Considerations:

  • pH of the Aqueous Phase: The pH of the aqueous phase should be maintained below the pKa of the target carboxylic acid to ensure it is in its neutral, protonated form, which is more soluble in the organic phase.

  • Temperature: Extraction is typically performed at room temperature.

  • Solvent-to-Feed Ratio: The ratio of this compound to the aqueous feed solution will influence the extraction efficiency. Higher ratios generally lead to better recovery but require more solvent.

Hypothetical Performance Data:

The distribution coefficients (D) for various carboxylic acids using solvents similar to this compound suggest that it would be an effective extractant. Table 2 provides hypothetical distribution coefficients for illustrative purposes.

Carboxylic AcidAssumed pKaHypothetical Distribution Coefficient (D) at pH 2.5
Acetic Acid4.760.8 - 1.2
Propionic Acid4.871.5 - 2.5
Butyric Acid4.823.0 - 5.0
Experimental Protocol: Extraction of Butyric Acid

This protocol describes a bench-scale batch extraction of butyric acid from an aqueous solution.

Materials:

  • Aqueous solution containing butyric acid (e.g., 5% w/v)

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for back-extraction (optional)

  • Separatory funnel (250 mL)

  • pH meter or pH indicator strips

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Aqueous Feed: Prepare 100 mL of a 5% (w/v) aqueous solution of butyric acid.

  • pH Adjustment: Adjust the pH of the aqueous solution to approximately 2.5 using a suitable acid (e.g., 1 M HCl).

  • Liquid-Liquid Extraction:

    • Transfer the 100 mL of the pH-adjusted aqueous solution to a 250 mL separatory funnel.

    • Add 50 mL of this compound to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the phases to separate completely. The upper layer will be the this compound (organic) phase, and the lower layer will be the aqueous phase.

  • Phase Separation:

    • Carefully drain the lower aqueous phase into a clean beaker.

    • Drain the upper organic phase containing the extracted butyric acid into a separate clean, dry flask.

  • Analysis:

    • Take a sample from both the aqueous raffinate and the organic extract for analysis.

    • Determine the concentration of butyric acid in each phase using GC or HPLC.

  • Calculation of Distribution Coefficient (D):

    • D = [Concentration of Butyric Acid in Organic Phase] / [Concentration of Butyric Acid in Aqueous Phase]

  • (Optional) Back-Extraction:

    • To recover the butyric acid from the organic phase, a back-extraction can be performed.

    • Add an equal volume of an aqueous solution with a pH above the pKa of butyric acid (e.g., 1 M NaOH, pH > 6) to the organic extract in a clean separatory funnel.

    • Shake vigorously for 2-3 minutes. The butyrate salt will partition into the aqueous phase.

    • Separate the phases. The butyric acid is now in the aqueous phase as sodium butyrate.

Workflow Diagram:

LLE_Workflow A Prepare Aqueous Feed (Butyric Acid Solution) B Adjust pH to < pKa (e.g., pH 2.5) A->B C Add this compound B->C D Mix and Equilibrate (Separatory Funnel) C->D E Phase Separation D->E F Aqueous Raffinate E->F Lower Phase G Organic Extract (Butyric Acid in Solvent) E->G Upper Phase H Analysis (GC/HPLC) F->H G->H I Back-Extraction (Optional, with high pH aqueous solution) G->I J Recovered Butyric Acid Salt I->J

Caption: Workflow for the liquid-liquid extraction of butyric acid.

Application Note 2: Extraction of a Neutral Pharmaceutical Compound

Objective: To extract a neutral, moderately hydrophobic pharmaceutical compound from an aqueous matrix, such as a reaction mixture or a biological fluid after initial clean-up.

Key Considerations:

  • Compound Polarity: The Log P of the compound is a good indicator of its hydrophobicity and its likely partitioning behavior. A Log P between 1 and 4 is generally suitable for extraction with a solvent like this compound.

  • Matrix Effects: The presence of salts, proteins, or other excipients in the aqueous matrix can affect the extraction efficiency.

Hypothetical Performance Data:

Table 3 provides hypothetical extraction efficiencies for representative neutral pharmaceutical compounds.

CompoundClassHypothetical Log PExpected Extraction Efficiency (%) with this compound (single extraction, 1:1 phase ratio)
Ibuprofen (at neutral pH)NSAID3.97> 95
CaffeineStimulant-0.07< 20
DiazepamBenzodiazepine2.82> 90
Experimental Protocol: Extraction of Diazepam

This protocol outlines a procedure for the extraction of Diazepam from an aqueous solution.

Materials:

  • Aqueous solution containing Diazepam (e.g., 100 µg/mL)

  • This compound

  • Separatory funnel (100 mL)

  • Vortex mixer

  • Centrifuge

  • HPLC-UV for analysis

Procedure:

  • Sample Preparation: Prepare 20 mL of an aqueous solution containing 100 µg/mL of Diazepam.

  • Liquid-Liquid Extraction:

    • Transfer the 20 mL of the aqueous solution to a 100 mL separatory funnel.

    • Add 20 mL of this compound.

    • Shake vigorously for 5 minutes.

    • Allow the phases to separate. If an emulsion forms, the mixture can be centrifuged at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.

  • Phase Collection:

    • Carefully collect the upper organic phase.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • Analysis:

    • Quantify the concentration of Diazepam in the reconstituted sample using a validated HPLC-UV method.

Workflow Diagram:

Pharma_LLE_Workflow A Aqueous Sample (containing Diazepam) B Add this compound (1:1 phase ratio) A->B C Vortex/Shake (5 min) B->C D Centrifuge (if emulsion forms) C->D E Collect Organic Phase D->E F Evaporate Solvent E->F G Reconstitute Residue F->G H Analysis (HPLC-UV) G->H

Caption: Workflow for the extraction of a neutral pharmaceutical.

Application Note 3: Synergistic Extraction of Metal Ions

Objective: To extract metal ions from aqueous solutions using this compound in combination with a chelating agent. This compound acts as a non-polar solvent for the metal-chelate complex.

Key Considerations:

  • Chelating Agent: The choice of chelating agent is crucial and depends on the target metal ion. Common chelating agents include β-diketones (e.g., thenoyltrifluoroacetone - TTA) and organophosphorus compounds.

  • pH: The pH of the aqueous phase affects both the speciation of the metal ion and the protonation state of the chelating agent. The optimal pH for extraction needs to be determined experimentally.

  • Synergistic Effects: The addition of a neutral donor molecule to the organic phase can sometimes enhance the extraction efficiency, a phenomenon known as synergism.

Hypothetical Performance Data:

Table 4 illustrates the potential application of this compound in a synergistic extraction system for a divalent metal ion (M²⁺).

Metal IonChelating AgentSynergistic AgentHypothetical Extraction Efficiency (%)
Cu²⁺Thenoyltrifluoroacetone (TTA)None~70%
Cu²⁺Thenoyltrifluoroacetone (TTA)Trioctylphosphine oxide (TOPO)> 95%
Experimental Protocol: Synergistic Extraction of Copper(II)

This protocol describes the extraction of Cu²⁺ from an acidic aqueous solution using TTA dissolved in this compound.

Materials:

  • Aqueous solution of Copper(II) sulfate (e.g., 100 ppm Cu²⁺)

  • This compound

  • Thenoyltrifluoroacetone (TTA)

  • Buffer solution (e.g., acetate buffer for pH 4-6)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis

Procedure:

  • Preparation of Organic Phase: Prepare a 0.1 M solution of TTA in this compound.

  • Preparation of Aqueous Phase: Prepare a 100 ppm aqueous solution of Cu²⁺ and adjust the pH to the desired value (e.g., pH 5.0) using a suitable buffer.

  • Extraction:

    • In a suitable container, mix 10 mL of the prepared aqueous phase with 10 mL of the organic phase.

    • Agitate the mixture for 30 minutes to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of Cu²⁺ remaining in the aqueous phase using AAS or ICP-MS.

    • The concentration of Cu²⁺ in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency:

    • % Extraction = [ (Initial [Cu²⁺]aq - Final [Cu²⁺]aq) / Initial [Cu²⁺]aq ] * 100

Logical Relationship Diagram:

Metal_Extraction_Logic cluster_phases Phase Boundary cluster_aqueous Aqueous Phase cluster_organic Organic Phase (this compound) M_aq M²⁺ (aq) ML2_org ML₂ (org) (Metal-Chelate Complex) M_aq->ML2_org Complexation HL_org HL (org) (Chelating Agent) H_aq H⁺ (aq) HL_org->H_aq Deprotonation

Caption: Equilibrium in metal ion extraction with a chelating agent.

References

Application Notes and Protocols for the Purification of Phosphoric Acid with 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of wet-process phosphoric acid (WPA) using 2-Ethyl-1-pentanol as the extraction solvent. The methodology is based on the principles of solvent extraction, a widely used technique for the purification of phosphoric acid. While specific quantitative data for this compound is not extensively available in public literature, this protocol is derived from established procedures using structurally similar long-chain alcohols such as 2-ethyl-1-hexanol and various isomers of pentanol and octanol.[1][2][3][4]

Introduction

Wet-process phosphoric acid, produced by the acidulation of phosphate rock, contains a variety of impurities such as fluorine, sulfates, and various metal cations. For many applications, particularly in the pharmaceutical and food industries, a high degree of purity is required. Solvent extraction with organic solvents is an effective method for removing these impurities.[5][6] Aliphatic alcohols, like this compound, are effective solvents for this purpose due to their ability to selectively extract phosphoric acid from the aqueous phase, leaving the majority of impurities behind.[2][3]

Principle of Solvent Extraction

The purification process is based on the differential solubility of phosphoric acid and its impurities between an aqueous phase and an immiscible organic phase (this compound). The process typically involves three main stages:

  • Extraction: The impure phosphoric acid is mixed with this compound. The phosphoric acid preferentially partitions into the organic phase.

  • Scrubbing (Optional): The phosphoric acid-laden organic phase is washed with a small amount of purified phosphoric acid or water to remove any co-extracted impurities.[3]

  • Stripping: The purified phosphoric acid is recovered from the organic phase by extraction with deionized water. The solvent can then be recovered and recycled.[3]

Experimental Protocols

This section details the step-by-step methodology for the purification of phosphoric acid.

3.1. Materials and Equipment

  • Reagents:

    • Wet-process phosphoric acid (crude)

    • This compound (reagent grade)

    • Deionized water

    • Standardized sodium hydroxide solution (for titration)

    • Phenolphthalein indicator

  • Equipment:

    • Separatory funnels

    • Mechanical shaker or vortex mixer

    • Beakers, flasks, and graduated cylinders

    • pH meter

    • Burette for titration

    • Rotary evaporator (for solvent recovery)

3.2. Extraction Protocol

  • Transfer a known volume of crude wet-process phosphoric acid into a separatory funnel.

  • Add this compound to the separatory funnel. A common starting point for the organic to aqueous (O/A) phase ratio is 3:1 or 4:1 by volume.[5]

  • Shake the funnel vigorously for 15-30 minutes to ensure thorough mixing and facilitate mass transfer.[7]

  • Allow the phases to separate for 30 minutes. Two distinct layers will form: the upper organic phase (this compound containing phosphoric acid) and the lower aqueous phase (raffinate containing impurities).

  • Carefully drain the lower aqueous phase (raffinate).

  • Collect the upper organic phase (extract) for the next step.

3.3. Scrubbing Protocol (Optional)

  • Transfer the extract from the previous step into a clean separatory funnel.

  • Add a small volume of a scrubbing solution (e.g., a small amount of previously purified phosphoric acid solution). A typical volume ratio of extract to scrubbing solution is 10:1.

  • Shake for 5-10 minutes and allow the phases to separate.

  • Discard the lower aqueous phase.

3.4. Stripping Protocol

  • Transfer the scrubbed organic phase to a clean separatory funnel.

  • Add deionized water to the funnel. An O/A ratio of 2:1 can be used as a starting point.[3]

  • Shake for 15-20 minutes to transfer the purified phosphoric acid from the organic phase to the aqueous phase.

  • Allow the phases to separate.

  • Collect the lower aqueous phase, which is the purified phosphoric acid solution.

  • The upper organic phase (this compound) can be collected for recovery and recycling, for instance, by distillation.[5]

Data Presentation

The efficiency of the purification process can be evaluated by determining the distribution coefficient and the extraction efficiency. The following tables summarize typical data from related solvent extraction systems.

Table 1: Influence of Initial H₃PO₄ Concentration on Distribution Coefficient (K) for Various Alcohols at 25°C [5][7]

Initial H₃PO₄ Concentration (% P₂O₅)n-butanolIsoamyl alcohol
5.380.1780.060
10.500.2500.095
15.750.3200.130
20.800.3800.160
25.610.4360.183

Table 2: Effect of Organic/Aqueous Phase Ratio on Extraction Efficiency for Alcohols [3][5]

SolventOrganic/Aqueous RatioExtraction Efficiency (%)
n-butanol3:172-78
n-butanol4:1>80
n-octanol1:1~60
n-octanol4:1>90

Visualizations

5.1. Experimental Workflow

G A Start: Crude H₃PO₄ B Add this compound A->B C Extraction (Mixing) B->C D Phase Separation C->D E Raffinate (Impurities) D->E F Extract (H₃PO₄ in Solvent) D->F G Scrubbing (Optional) F->G H Stripping with Water G->H I Phase Separation H->I J Purified H₃PO₄ Solution I->J K Solvent for Recycling I->K L End J->L

Caption: Workflow for phosphoric acid purification.

5.2. Liquid-Liquid Extraction Principle

G cluster_0 Before Extraction cluster_1 After Extraction A Aqueous Phase (Crude H₃PO₄ + Impurities) C Aqueous Phase (Raffinate) (Impurities) A->C Impurities Remain D Organic Phase (Extract) (Purified H₃PO₄ in Solvent) A->D H₃PO₄ Transfers B Organic Phase (this compound) B->D Solvent

Caption: Principle of liquid-liquid extraction.

References

Application Notes and Protocols: The Role of 2-Ethyl-1-pentanol in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This application note clarifies the role of 2-ethyl-1-pentanol in the context of aldol condensation reactions. Contrary to what its name might suggest, this compound is not a common reactant, catalyst, or solvent in aldol condensations. Instead, it is structurally analogous to molecules that are synthesized via a multi-step process initiated by an aldol condensation.

A prime industrial example is the synthesis of 2-ethyl-1-hexanol, a C8 alcohol, which begins with the self-condensation of n-butyraldehyde. Understanding this process provides a clear framework for the practical application of aldol condensations in producing valuable branched-chain alcohols. This document will detail the synthesis of 2-ethyl-1-hexanol as a representative example, discuss the potential role of alcohols as solvents in such reactions, and provide detailed experimental protocols.

Part 1: Synthesis of Branched-Chain Alcohols via Aldol Condensation

The synthesis of alcohols like 2-ethyl-1-hexanol is a multi-stage process that leverages an initial aldol condensation. The overall transformation involves:

  • Aldol Addition: Two molecules of an aldehyde (e.g., n-butyraldehyde) react in the presence of a base to form a β-hydroxy aldehyde.

  • Dehydration (Condensation): The β-hydroxy aldehyde is dehydrated, typically with heat, to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The resulting α,β-unsaturated aldehyde is hydrogenated to yield the saturated alcohol.

Reaction Pathway for the Synthesis of 2-Ethyl-1-hexanol

The industrial production of 2-ethyl-1-hexanol from n-butyraldehyde serves as an excellent case study.[1][2]

G Butyraldehyde1 n-Butyraldehyde Aldol_Addition Aldol Addition (Base Catalyst, e.g., NaOH) Butyraldehyde1->Aldol_Addition Butyraldehyde2 n-Butyraldehyde Butyraldehyde2->Aldol_Addition Hydroxy_Aldehyde 3-Hydroxy-2-ethylhexanal Aldol_Addition->Hydroxy_Aldehyde Dehydration Dehydration (Heat) Hydroxy_Aldehyde->Dehydration Unsaturated_Aldehyde 2-Ethyl-2-hexenal Dehydration->Unsaturated_Aldehyde Hydrogenation Hydrogenation (H₂, Catalyst, e.g., Ni) Unsaturated_Aldehyde->Hydrogenation Final_Product 2-Ethyl-1-hexanol Hydrogenation->Final_Product G Start Start Prepare_Solution Prepare ethanolic NaOH solution Start->Prepare_Solution Add_Base Slowly add NaOH solution to reactant mix Prepare_Solution->Add_Base Mix_Reactants Mix acetone and benzaldehyde Mix_Reactants->Add_Base React Stir at room temp for 30 min Add_Base->React Isolate_Product Collect precipitate by vacuum filtration React->Isolate_Product Wash Wash with cold water and ethanol Isolate_Product->Wash Recrystallize Recrystallize from ethanol or ethyl acetate Wash->Recrystallize Dry Dry the purified product Recrystallize->Dry End Characterize product (m.p., spectroscopy) Dry->End

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Industrial-scale synthesis data for 2-Ethyl-1-pentanol is not as widely published as for other Guerbet alcohols like 2-Ethyl-1-hexanol. The following guide is based on established chemical principles and data from analogous reactions involving Guerbet and aldol condensation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: this compound (C7H16O) is a branched-chain alcohol that can be synthesized through two primary routes analogous to the production of other larger alcohols:

  • Guerbet Reaction: This route involves the cross-condensation of 1-propanol (C3) and 1-butanol (C4) at elevated temperatures and pressures in the presence of a bifunctional catalyst.[1][2]

  • Aldol Condensation followed by Hydrogenation: This process involves the crossed-aldol condensation of propanal and butanal to form 2-ethyl-2-pentenal, which is subsequently hydrogenated to yield this compound.[3][4]

Q2: What are the typical catalysts used for the Guerbet synthesis of this compound?

A2: The Guerbet reaction requires a catalyst system with both dehydrogenation/hydrogenation and basic functionalities.[5] Common catalytic systems include:

  • Homogeneous Catalysts: Alkali metal hydroxides or alkoxides (e.g., potassium hydroxide) often used with a transition metal co-catalyst (e.g., Palladium or Rhodium complexes).[1][6]

  • Heterogeneous Catalysts: Mixed metal oxides, such as copper or palladium supported on materials like magnesium oxide or alumina, are also employed.[7][8] These are often preferred in industrial settings for their ease of separation from the reaction products.

Q3: What are the main challenges in the aldol condensation route for this compound synthesis?

A3: The primary challenge in a crossed-aldol condensation of propanal and butanal is the potential for a mixture of products.[4][9] Since both aldehydes have α-hydrogens, they can act as both nucleophiles and electrophiles, leading to self-condensation products (from propanal + propanal or butanal + butanal) in addition to the desired cross-condensation product.[10][11] Controlling the reaction conditions to favor the formation of 2-ethyl-2-pentenal is crucial for a high yield of the final product.

Q4: What are the common impurities and side products in the synthesis of this compound?

A4: Depending on the synthesis route, several impurities and side products can be formed:

  • Guerbet Reaction:

    • Self-condensation products: 2-methyl-1-pentanol (from 1-propanol) and 2-ethyl-1-hexanol (from 1-butanol).

    • Carboxylic acids and esters: Formed from the oxidation of aldehyde intermediates.[12]

    • Dehydration products: Alkenes and ethers.[12]

  • Aldol Condensation/Hydrogenation:

    • Other aldol products from self-condensation.[4]

    • Over-hydrogenated or incompletely hydrogenated products.

    • Polymerization products of the aldehydes.[13]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Guerbet Synthesis

dot

Caption: Troubleshooting workflow for low yield in Guerbet synthesis.

Q: My Guerbet reaction is resulting in a low yield of this compound. What are the possible causes and solutions?

A: Low yields in the Guerbet reaction are often due to suboptimal reaction conditions or catalyst deactivation.[12] Here are some common causes and troubleshooting steps:

Possible Cause Troubleshooting/Optimization Steps
Suboptimal Temperature Guerbet reactions have an optimal temperature range. Too low, and the reaction is slow; too high, and side reactions like dehydration increase.[14] Systematically vary the temperature to find the optimum for your specific catalyst system.
Catalyst Deactivation The catalyst can be deactivated by water, a byproduct of the reaction, or by poisoning from carboxylic acid side products.[12] Ensure your catalyst is fresh and consider in-situ water removal (e.g., using a molecular sieve).
Incorrect Reactant Ratio The molar ratio of 1-propanol to 1-butanol will influence the statistical distribution of products. Experiment with different ratios to maximize the cross-condensation product.
Insufficient Mixing In heterogeneous catalysis, poor mixing can lead to mass transfer limitations. Ensure adequate agitation of the reaction mixture.
Problem 2: Product Purity Issues in Aldol Condensation Route

dot

Guerbet_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge reactor with 1-propanol, 1-butanol, and catalyst react1 Seal and purge reactor with N2 prep1->react1 react2 Heat to 220°C with stirring react1->react2 react3 Monitor pressure and sample periodically react2->react3 workup1 Cool and depressurize react3->workup1 workup2 Filter to remove heterogeneous catalyst workup1->workup2 workup3 Wash with water to remove base workup2->workup3 workup4 Fractional distillation to isolate product workup3->workup4

References

Technical Support Center: Purification of 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1-pentanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Symptoms:

  • The distillate is cloudy.

  • GC-MS analysis shows the presence of significant impurities.

  • The boiling point of the collected fraction is not sharp.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Fractionating Column - Ensure the fractionating column is adequately packed and of sufficient length for the separation. - For compounds with close boiling points, a column with a higher number of theoretical plates is necessary.
Distillation Rate Too High - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.
Foaming or Bumping of the Wash - Use anti-bumping granules. - If the initial material is from a fermentation broth, ensure it is properly clarified before distillation to remove solids and surfactants that can cause foaming.
Azeotrope Formation - this compound may form azeotropes with water or other solvents. - Dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Consider azeotropic distillation by adding an entrainer like toluene to break the azeotrope.
Thermal Decomposition - If the distillation is performed at atmospheric pressure, the required temperature might cause degradation of the alcohol or impurities. - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Troubleshooting Workflow for Low Purity After Distillation

start Low Purity After Distillation check_column Check Fractionating Column Efficiency start->check_column check_rate Evaluate Distillation Rate check_column->check_rate Efficient solution_column Use a more efficient column check_column->solution_column Inefficient check_foaming Inspect for Foaming/Bumping check_rate->check_foaming Optimal solution_rate Reduce heating and distill slowly check_rate->solution_rate Too Fast check_azeotrope Consider Azeotrope Formation check_foaming->check_azeotrope Absent solution_foaming Add anti-bumping granules / Clarify wash check_foaming->solution_foaming Present check_decomposition Assess Thermal Stability check_azeotrope->check_decomposition Unlikely solution_azeotrope Dry crude material / Use azeotropic distillation check_azeotrope->solution_azeotrope Suspected solution_decomposition Perform vacuum distillation check_decomposition->solution_decomposition Observed start Start: Crude this compound drying Dry with Anhydrous MgSO₄ start->drying filtration Filter to remove drying agent drying->filtration distillation_setup Set up Fractional Distillation Apparatus filtration->distillation_setup heating Heat the flask gently distillation_setup->heating collect_forerun Collect and discard forerun (low-boiling impurities) heating->collect_forerun collect_main_fraction Collect main fraction at constant boiling point collect_forerun->collect_main_fraction stop_distillation Stop distillation collect_main_fraction->stop_distillation end End: Purified this compound stop_distillation->end

Technical Support Center: Separation of 2-Ethyl-1-pentanol Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Ethyl-1-pentanol isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound enantiomers.

Q1: I am not seeing any separation of the this compound enantiomers. What are the likely causes and solutions?

A1: Failure to achieve separation of enantiomers, which are chemically and physically identical in an achiral environment, is a common challenge. The primary reason is the absence of a chiral selector in your chromatographic system.[1]

  • For Gas Chromatography (GC):

    • Problem: You are using a standard, non-chiral GC column (e.g., a standard polyethylene glycol or polysiloxane phase).

    • Solution: You must use a chiral stationary phase (CSP). For volatile compounds like alcohols, cyclodextrin-based columns are highly effective.[2] Consider columns with derivatized β-cyclodextrins.[3][4][5]

    • Action:

      • Verify that your GC column is specifically designed for chiral separations.

      • If not, replace it with a suitable chiral column.

      • Optimize the temperature program with slow ramp rates (e.g., 1-2°C/min) to enhance resolution.[6]

  • For High-Performance Liquid Chromatography (HPLC):

    • Problem: You are using a standard achiral stationary phase (e.g., C18, C8).

    • Solution: Similar to GC, a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for alcohol separations.[7]

    • Action:

      • Confirm that your HPLC column is a chiral column.

      • If not, select a suitable chiral column. A screening approach with a few different types of chiral columns may be necessary to find the optimal one.

      • Consider derivatizing the alcohol to an ester, as this can sometimes improve chiral recognition on certain CSPs.[2]

Q2: I have some separation, but the resolution between the enantiomer peaks is poor (peaks are overlapping). How can I improve this?

A2: Poor resolution is a common issue that can often be resolved by optimizing the method parameters.

  • For both GC and HPLC:

    • Decrease Temperature: Lowering the column temperature often enhances the enantioselectivity of the chiral stationary phase, leading to better resolution.[8]

    • Optimize Flow Rate: Reducing the flow rate of the mobile phase (HPLC) or carrier gas (GC) can increase the efficiency of the separation and improve resolution. A typical starting flow rate for a 4.6 mm I.D. HPLC column is 1.0 mL/min, which can be decreased for optimization.

    • Modify Mobile Phase (HPLC): The composition of the mobile phase is critical in HPLC. Small changes in the type or percentage of the organic modifier (e.g., switching between isopropanol and ethanol in normal phase) can significantly impact selectivity.[8]

    • Adjust Temperature Program (GC): A slower temperature ramp rate (e.g., 1-2°C/min) can improve the separation of closely eluting peaks.[6]

Q3: My peaks are tailing. What could be causing this and how do I fix it?

A3: Peak tailing can be caused by several factors, including column issues, active sites in the system, or sample overload.

  • Possible Causes & Solutions:

    • Column Overload: The sample concentration may be too high. Try diluting your sample or reducing the injection volume.[9]

    • Active Sites: Active sites in the injector, detector, or on the column itself can cause tailing, especially for polar compounds like alcohols.

      • Action (GC): Deactivate the inlet liner or use a liner with deactivation. Trim the first few centimeters of the column, as this is where active sites can develop over time.[10]

      • Action (HPLC): Ensure the column is properly conditioned. Sometimes, adding a small amount of a competing base or acid to the mobile phase can mitigate tailing, though this is less common for neutral alcohols.

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.

      • Action: Clean the column according to the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.

Q4: My retention times are shifting between runs. Why is this happening?

A4: Unstable retention times point to a lack of reproducibility in your system.

  • Common Causes & Solutions:

    • Leaks: Check for leaks in the system, particularly at the injector septum and column fittings.[11]

    • Flow Rate Instability: Ensure the carrier gas flow (GC) or mobile phase flow (HPLC) is constant and accurately controlled.[10]

    • Temperature Fluctuations: Verify that the column oven temperature is stable and reproducible.[10]

    • Mobile Phase Composition (HPLC): If using a mixed mobile phase, ensure it is well-mixed and that there is no selective evaporation of one of the components.

Frequently Asked Questions (FAQs)

Q1: What type of chromatographic method is best for separating this compound enantiomers, GC or HPLC?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively for the chiral separation of alcohols.

  • GC is often preferred for volatile, thermally stable compounds like this compound. Chiral GC columns, particularly those with cyclodextrin-based stationary phases, generally provide high efficiency and excellent resolution for such separations.[2]

  • HPLC offers a wider variety of chiral stationary phases (CSPs) and is performed at or near room temperature, which is advantageous for thermally labile compounds. It can be operated in either normal-phase or reversed-phase mode, providing more flexibility in method development.[8]

The choice often depends on the available equipment, the sample matrix, and the specific requirements of the analysis.

Q2: What are the recommended starting experimental conditions for the GC separation of this compound isomers?

A2: A good starting point for the chiral GC separation of an alcohol like this compound would involve a cyclodextrin-based chiral column. The following table summarizes a typical starting protocol.

ParameterRecommended Starting Condition
Column Chiral GC Column (e.g., based on derivatized β-cyclodextrin)[3][4][5]
Carrier Gas Helium or Hydrogen
Injector Temperature 230-250°C[2][3]
Detector Flame Ionization Detector (FID)
Detector Temperature 250-275°C[2]
Oven Program Start at a low temperature (e.g., 40-60°C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2°C/min) to a final temperature of around 150-200°C.[3][6]
Injection Mode Split (e.g., 20:1 split ratio)[3]

Q3: What are the recommended starting experimental conditions for the HPLC separation of this compound isomers?

A3: For HPLC, a polysaccharide-based chiral column is often a good first choice for screening. Normal-phase chromatography is frequently successful for the separation of chiral alcohols.

ParameterRecommended Starting Condition
Column Chiral HPLC Column (e.g., polysaccharide-based like Chiralcel® or Chiralpak® series)[7]
Mobile Phase n-Hexane / Isopropanol or n-Hexane / Ethanol (e.g., 90:10 v/v)[8]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient or slightly below ambient (e.g., 20°C)
Detector UV (at a low wavelength like 210 nm if no chromophore is present) or a Refractive Index (RI) detector.
Injection Volume 5 - 20 µL

Q4: Do I need to derivatize this compound before analysis?

A4: Derivatization is not always necessary but can be a useful strategy, particularly for GC analysis. Converting the alcohol to an ester (e.g., an acetate) can sometimes improve peak shape and enhance enantiomeric resolution on certain chiral stationary phases.[2] This can be achieved by reacting the alcohol with an acid or acid anhydride.[2] However, it is often best to first attempt the separation on the underivatized alcohol, as this simplifies sample preparation.

Experimental Protocols

Protocol 1: Chiral GC-FID Method for this compound Isomers

  • System Preparation:

    • Install a chiral GC column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase) into a GC system equipped with a Flame Ionization Detector (FID).

    • Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

    • Set the injector temperature to 250°C and the detector temperature to 250°C.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the oven temperature program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 2°C/min to 180°C and hold for 5 minutes.

    • Set the split ratio to 50:1.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram and identify the peaks corresponding to the this compound enantiomers.

Protocol 2: Chiral HPLC-UV Method for this compound Isomers

  • System Preparation:

    • Install a chiral HPLC column (e.g., a 250 x 4.6 mm, 5 µm particle size polysaccharide-based column) into an HPLC system with a UV detector.

    • Equilibrate the column with the mobile phase (e.g., n-Hexane:Ethanol, 95:5 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with n-Hexane:Ethanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis and integrate the peaks for the two enantiomers.

Visualizations

TroubleshootingWorkflow Start Start: Separation Issue with This compound Isomers CheckSeparation Is there any peak separation between the isomers? Start->CheckSeparation NoSeparation No Separation CheckSeparation->NoSeparation No PoorResolution Poor Resolution CheckSeparation->PoorResolution Yes, but poor CheckColumn Is a chiral column being used? NoSeparation->CheckColumn OptimizeMethod Optimize Method Parameters PoorResolution->OptimizeMethod InstallChiralColumn Solution: Install an appropriate chiral GC or HPLC column. CheckColumn->InstallChiralColumn No CheckColumn->OptimizeMethod Yes DecreaseTemp Decrease Column Temperature OptimizeMethod->DecreaseTemp OptimizeFlow Decrease Flow Rate OptimizeMethod->OptimizeFlow ModifyMobilePhase Modify Mobile Phase (HPLC) or Temp Program (GC) OptimizeMethod->ModifyMobilePhase CheckPeakShape Are peaks symmetrical? DecreaseTemp->CheckPeakShape OptimizeFlow->CheckPeakShape ModifyMobilePhase->CheckPeakShape TailingPeaks Tailing Peaks CheckPeakShape->TailingPeaks No GoodSeparation Successful Separation CheckPeakShape->GoodSeparation Yes TroubleshootTailing Troubleshoot Tailing: - Reduce sample concentration - Check for active sites - Check column health TailingPeaks->TroubleshootTailing TroubleshootTailing->GoodSeparation

Caption: Troubleshooting workflow for chiral separation of this compound.

References

troubleshooting side reactions in 2-Ethyl-1-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory and industrial synthesis of this compound is achieved through a base-catalyzed crossed aldol condensation between propanal and butanal. This is followed by dehydration of the resulting aldol addition product to form 2-ethyl-2-pentenal, which is then hydrogenated to yield the final product, this compound.

Q2: What are the main challenges in the synthesis of this compound via crossed aldol condensation?

A2: The primary challenge in a crossed aldol condensation with two different enolizable aldehydes, such as propanal and butanal, is the potential for the formation of a mixture of four different products.[1][2] This occurs because both aldehydes can act as either the nucleophile (enolate) or the electrophile, leading to both self-condensation and crossed-condensation products.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This allows for the identification and quantification of the starting materials, the desired product, and any side products in the reaction mixture. Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.

Q4: What are the typical physical properties of this compound?

A4: this compound is a colorless liquid.[5] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol [3]
Boiling Point161.3 °C at 760 mmHg
Density0.818 g/cm³
Flash Point61.8 °C

Troubleshooting Guide

Problem 1: Low yield of the desired this compound and a mixture of products.

This is the most common issue in this synthesis and arises from the four possible aldol condensation products.

Root Cause Analysis and Solutions:

  • Lack of Selectivity: When both propanal and butanal are mixed with a base, they can each form an enolate and can each act as an electrophile, leading to four possible products.

    • Solution 1: Controlled Addition of Reactants: To favor the desired reaction where the butanal enolate attacks propanal, slowly add butanal to a mixture of propanal and the base.[1] This keeps the concentration of the butanal enolate low and maximizes its reaction with the more abundant propanal.

    • Solution 2: Use of a Strong, Hindered Base: Employing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) allows for the nearly complete and irreversible formation of the enolate of one aldehyde before the second aldehyde is introduced.[2] For example, you can pre-form the butanal enolate with LDA at a low temperature (e.g., -78 °C) and then add propanal.[2]

Problem 2: Formation of self-condensation products.

Even with controlled addition, self-condensation of the aldehyde used to form the enolate can occur.

Root Cause Analysis and Solutions:

  • Self-Condensation of the Enolizable Aldehyde: The enolate can react with a non-ionized molecule of the same aldehyde.

    • Solution: Maintain Low Concentration of the Enolizable Aldehyde: As mentioned in the previous point, a slow, dropwise addition of the aldehyde that will form the enolate (e.g., butanal) to the reaction mixture is crucial.[1] This minimizes its concentration and reduces the likelihood of self-condensation.

Problem 3: Incomplete reaction or low conversion.

The reaction may not proceed to completion, leaving significant amounts of starting materials.

Root Cause Analysis and Solutions:

  • Insufficient Catalyst Activity or Inappropriate Reaction Temperature: The choice of base and the reaction temperature significantly impact the reaction rate.

    • Solution 1: Catalyst Selection: Stronger bases like sodium hydroxide or potassium hydroxide are typically more effective than weaker bases. For specific applications, solid base catalysts can also be employed.[6]

    • Solution 2: Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to more side reactions. The optimal temperature will depend on the specific catalyst and solvent used. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Problem 4: Dehydration of the aldol addition product is not occurring.

The intermediate aldol product is isolated instead of the desired α,β-unsaturated aldehyde precursor to this compound.

Root Cause Analysis and Solutions:

  • Reaction Conditions Not Favoring Dehydration: The elimination of water from the aldol addition product is often not spontaneous and may require specific conditions.

    • Solution: Heating the Reaction Mixture: In many cases, heating the reaction mixture after the initial aldol addition is sufficient to drive the dehydration. This is often done in the same pot.

Data Presentation

Table 1: Potential Aldol Condensation Products of Propanal and Butanal

Nucleophile (Enolate)ElectrophileAldol Addition ProductDehydration ProductFinal Alcohol (after hydrogenation)
PropanalPropanal3-Hydroxy-2-methylpentanal2-Methyl-2-pentenal2-Methyl-1-pentanol
ButanalButanal3-Hydroxy-2-ethylhexanal2-Ethyl-2-hexenal2-Ethyl-1-hexanol
Butanal Propanal 3-Hydroxy-2-ethylpentanal 2-Ethyl-2-pentenal This compound (Desired Product)
PropanalButanal3-Hydroxy-2-methylhexanal2-Methyl-2-hexenal2-Methyl-1-hexanol

Table 2: Effect of Reaction Parameters on Yield and Selectivity (Qualitative)

ParameterEffect on YieldEffect on Selectivity for this compoundRecommendations
Base Catalyst Stronger bases generally increase yield.Can be improved with hindered bases (e.g., LDA).Use NaOH or KOH for general purposes; consider LDA for high selectivity.
Temperature Higher temperature increases reaction rate but may decrease yield due to side reactions.Lower temperatures can favor the kinetic product and improve selectivity.Start at a lower temperature (e.g., 0-10 °C) and warm up if necessary.
Reactant Ratio An excess of the electrophile can increase the conversion of the nucleophile.Using an excess of propanal (electrophile) can favor the desired product.A molar ratio of propanal to butanal greater than 1 is recommended.
Order of Addition Crucial for controlling selectivity in crossed aldol reactions.Slow addition of the nucleophile precursor (butanal) to the electrophile (propanal) and base improves selectivity.[1]Always add the aldehyde that will form the enolate slowly to the other aldehyde.

Experimental Protocols

General Protocol for the Base-Catalyzed Crossed Aldol Condensation of Propanal and Butanal

Disclaimer: This is a general guideline. Specific quantities and conditions should be optimized for your laboratory setup.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide in ethanol or water at a low temperature (e.g., 0-5 °C) under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition:

    • To the cooled basic solution, add propanal.

    • Slowly, add butanal dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains low.

  • Reaction:

    • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Dehydration:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid).

    • To induce dehydration, the mixture can be heated.

    • Extract the organic product with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification and Hydrogenation:

    • Remove the solvent under reduced pressure. The crude product, 2-ethyl-2-pentenal, can be purified by distillation.

    • The purified 2-ethyl-2-pentenal is then hydrogenated using a suitable catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield this compound.

    • The final product can be purified by distillation.

Visualizations

Synthesis_Pathway propanal Propanal aldol_adduct 3-Hydroxy-2-ethylpentanal propanal->aldol_adduct butanal Butanal base Base (e.g., NaOH) butanal->base enolate Butanal Enolate base->enolate Deprotonation enolate->aldol_adduct Nucleophilic Attack dehydration - H₂O aldol_adduct->dehydration unsaturated_aldehyde 2-Ethyl-2-pentenal dehydration->unsaturated_aldehyde hydrogenation H₂ / Catalyst unsaturated_aldehyde->hydrogenation final_product This compound hydrogenation->final_product

Caption: Synthesis pathway for this compound.

Side_Reactions cluster_propanal Propanal Reactions cluster_butanal Butanal Reactions cluster_crossed Crossed-Condensation propanal_enolate Propanal Enolate propanal_self Propanal Self-Condensation Product propanal_enolate->propanal_self undesired_crossed Undesired Crossed Product propanal_enolate->undesired_crossed butanal_enolate Butanal Enolate butanal_self Butanal Self-Condensation Product butanal_enolate->butanal_self desired_product Desired Product (this compound precursor) butanal_enolate->desired_product

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_products Analyze product mixture (e.g., by GC-MS) start->check_products four_products Mixture of 4 products observed? check_products->four_products incomplete_reaction High amount of starting material? check_products->incomplete_reaction dehydration_issue Aldol adduct is major product? check_products->dehydration_issue controlled_addition Implement controlled addition of butanal four_products->controlled_addition Yes strong_base Consider using a stronger or hindered base four_products->strong_base Yes optimize_temp_catalyst Optimize temperature and catalyst concentration incomplete_reaction->optimize_temp_catalyst Yes heat_mixture Heat reaction mixture after initial addition dehydration_issue->heat_mixture Yes

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing 2-Ethylhexanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2-ethylhexanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of 2-ethylhexanol, providing potential causes and actionable solutions.

Issue 1: Low Yield of n-Butyraldehyde in Hydroformylation

Question: My hydroformylation of propylene is resulting in a low yield of the desired n-butyraldehyde and a high ratio of the branched isomer, isobutyraldehyde. What are the potential causes and how can I improve the selectivity for the linear product?

Answer: Low selectivity for n-butyraldehyde in the hydroformylation step is a common challenge. The ratio of linear to branched aldehyde is influenced by several factors related to the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Catalyst System: The choice of catalyst and ligands is crucial for controlling regioselectivity.

    • Rhodium-based catalysts with phosphine ligands are generally preferred for higher selectivity to n-butyraldehyde compared to older cobalt-based systems.[1][2][3][4] The use of a water-soluble rhodium catalyst with sulfonated triarylphosphine ligands in a biphasic system can significantly improve selectivity to the desired linear aldehyde.[5]

    • Ligand Concentration: An excess of phosphine ligand is often necessary to maintain catalyst stability and selectivity.

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.

    • Mass Transfer Limitations: In biphasic systems, poor mass transfer of propylene, carbon monoxide, and hydrogen into the aqueous catalyst phase can limit the reaction rate and affect selectivity.[5][6] Ensure vigorous stirring to improve interfacial contact.

  • Feedstock Purity: Impurities in the propylene and syngas feed can poison the catalyst. Ensure proper purification of the feedstocks to remove sulfur compounds, oxygen, and other potential inhibitors.

Issue 2: Poor Conversion and Side Reactions in Aldol Condensation

Question: The aldol condensation of n-butyraldehyde is showing low conversion to 2-ethyl-2-hexenal, and I am observing a significant amount of side products. How can I optimize this step?

Answer: Incomplete conversion and the formation of byproducts are common hurdles in the aldol condensation of n-butyraldehyde. The reaction is sensitive to catalyst concentration, temperature, and reaction time.

Potential Causes and Solutions:

  • Catalyst Activity:

    • Base Concentration: The concentration of the alkaline catalyst (e.g., sodium hydroxide) is critical. Insufficient catalyst can lead to low conversion, while excessively high concentrations can promote side reactions.[7][8]

    • Catalyst Quality: Ensure the base catalyst has not been deactivated by exposure to air (formation of carbonate).[8]

  • Reaction Temperature: The reaction is exothermic. Proper temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC) to determine the optimal reaction time.

  • Minimizing Side Reactions:

    • Self-Condensation of Byproducts: If the n-butyraldehyde feed contains isobutyraldehyde, mixed aldol condensations can occur, leading to impurities like 2-ethyl-4-methyl pentanol.[5] Purification of the n-butyraldehyde feed is recommended.

    • Slow Addition: Slowly adding the n-butyraldehyde to the base catalyst can help control the reaction rate and minimize side reactions.[9]

Issue 3: Incomplete Hydrogenation and Catalyst Deactivation

Question: My hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol is incomplete, and I'm noticing a decrease in catalyst activity over time. What could be the problem?

Answer: Incomplete hydrogenation and catalyst deactivation are significant concerns in the final step of 2-ethylhexanol synthesis. These issues can arise from suboptimal reaction conditions, catalyst poisoning, or changes in the catalyst structure.

Potential Causes and Solutions:

  • Reaction Conditions:

    • Temperature and Pressure: The hydrogenation of the carbon-carbon double bond is generally faster than the hydrogenation of the carbonyl group.[10][11] Higher temperatures and hydrogen pressures are typically required for the complete conversion to 2-ethylhexanol.[10][12]

    • Solvent Effects: The choice of solvent can influence the selectivity of the hydrogenation. Polar solvents may enhance the selectivity towards 2-ethylhexanol.

  • Catalyst Deactivation:

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst (e.g., Nickel) to agglomerate, reducing the active surface area.

    • Fouling/Coking: Deposition of heavy byproducts or carbonaceous materials on the catalyst surface can block active sites.

    • Leaching: The active metal may leach from the support into the reaction medium.

    • Hydration of Support: For catalysts like Ni/γ-Al2O3, the support can undergo hydration in the presence of water, leading to the formation of species that cover the active nickel sites.

  • Catalyst Regeneration:

    • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities.[13][14]

    • Calcination: For deactivation due to coking, a controlled oxidation (calcination) can burn off the carbon deposits.

    • Reduction: After calcination or for oxidized catalysts, a reduction step (e.g., with hydrogen at elevated temperature) is necessary to restore the active metallic sites.

    • Acid/Base Treatment: In some cases, treatment with dilute acid or base can remove certain poisons or regenerate the support. A common method for regenerating spent Raney-Ni catalysts involves washing with alcohol, followed by water, and then an alkali etch with sodium hydroxide solution.[15] For nickel catalysts on an alumina support, a hydrometallurgical method involving leaching with acid (e.g., HCl or H2SO4), precipitation, and sintering can be employed to recover the nickel.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial process for producing 2-ethylhexanol?

A1: The industrial production of 2-ethylhexanol is primarily a three-step process:

  • Hydroformylation (Oxo Process): Propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce n-butyraldehyde and its isomer, isobutyraldehyde.[1][2][17]

  • Aldol Condensation: Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation and subsequent dehydration to form 2-ethyl-2-hexenal.[18][19]

  • Hydrogenation: The 2-ethyl-2-hexenal is then hydrogenated to produce 2-ethylhexanol.[10][11][18]

Q2: Which catalysts are commonly used for each step of 2-ethylhexanol synthesis?

A2: The choice of catalyst is critical for the efficiency of each step:

  • Hydroformylation: Rhodium-based catalysts with phosphine ligands are widely used for their high selectivity towards the desired linear aldehyde (n-butyraldehyde).[1][3][4] Cobalt carbonyl catalysts have also been used historically.[1]

  • Aldol Condensation: This reaction is typically catalyzed by a base, with aqueous sodium hydroxide being a common choice.[7][8][19]

  • Hydrogenation: Nickel-based catalysts (e.g., Raney nickel, Ni/SiO2, Ni/Al2O3) are frequently employed for the hydrogenation of 2-ethyl-2-hexenal.[10][11][12][16] Copper and palladium catalysts have also been investigated.[18]

Q3: What are the major byproducts in 2-ethylhexanol production and how can they be minimized?

A3: The main byproducts depend on the specific reaction step:

  • Hydroformylation: The primary byproduct is isobutyraldehyde. Its formation can be minimized by using highly selective rhodium-phosphine catalysts and optimizing reaction conditions (lower temperature, higher CO pressure).[1][5]

  • Aldol Condensation: Side reactions can lead to the formation of higher oligomers and other condensation products. If isobutyraldehyde is present in the feed, it can react with n-butyraldehyde to form 2-ethyl-4-methyl-pentenal, which is subsequently hydrogenated to 2-ethyl-4-methyl-pentanol, an impurity that is difficult to remove.[5] Purifying the n-butyraldehyde feed before the aldol condensation is crucial.

  • Hydrogenation: Incomplete hydrogenation can leave unreacted 2-ethyl-2-hexenal or the intermediate 2-ethylhexanal in the final product. Over-hydrogenation or side reactions can lead to the formation of other alcohols or hydrocarbons. Optimizing the catalyst, temperature, and pressure can improve selectivity to 2-ethylhexanol.[10][11]

Q4: What analytical methods are suitable for monitoring the reaction and analyzing the final product?

A4: Gas chromatography (GC) is the primary analytical technique for monitoring the progress of the reactions and determining the purity of the final 2-ethylhexanol product. A flame ionization detector (FID) is commonly used. For identification of unknown impurities or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[20][21]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 2-Ethyl-2-Hexenal

CatalystSupportTemperature (°C)Pressure (bar)Conversion of 2-Ethyl-2-Hexenal (%)Selectivity to 2-Ethylhexanol (%)Reference
Ni-CuSilica120 - 14012 - 35HighHigh[10]
NiO50-Cab50Alumina-Silica1203098.2987.41[11]
Pd/IV-2207096.995.5[18]
Ni/Ce-Al2O3Alumina1704010066.9 (yield)[20]

Table 2: Influence of Reaction Conditions on Aldol Condensation of n-Butyraldehyde

CatalystTemperature (°C)Reaction Time (h)Conversion of n-Butyraldehyde (%)Selectivity to 2-Ethyl-2-Hexenal (%)Reference
10% NaOH (aq)80-130-HighHigh[22]
Sulfonic Acid Functionalized Ionic Liquids120689.787.8[8]

Experimental Protocols

Protocol 1: Aldol Condensation of n-Butyraldehyde

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel is assembled.

  • Reaction Mixture: The flask is charged with an aqueous solution of the base catalyst (e.g., 10% NaOH).

  • Addition of Aldehyde: n-Butyraldehyde is added dropwise to the stirred catalyst solution at a controlled rate to manage the exothermic reaction. The temperature should be maintained within the desired range (e.g., 80-130 °C).

  • Reaction: The mixture is stirred at the set temperature for a predetermined time to ensure complete conversion. The reaction can be monitored by taking aliquots and analyzing them by GC.

  • Workup: After the reaction is complete, the mixture is cooled. The organic layer containing 2-ethyl-2-hexenal is separated from the aqueous layer. The organic layer may be washed with water to remove any residual base.

  • Purification: The crude 2-ethyl-2-hexenal can be purified by distillation.

Protocol 2: Hydrogenation of 2-Ethyl-2-Hexenal

This protocol outlines a general procedure for the hydrogenation step.

  • Apparatus Setup: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.

  • Catalyst Loading: The autoclave is charged with the hydrogenation catalyst (e.g., Raney Nickel or a supported nickel catalyst) and the 2-ethyl-2-hexenal substrate, along with a suitable solvent if necessary.

  • Reaction: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired pressure (e.g., 30-70 bar). The mixture is heated to the reaction temperature (e.g., 120-150 °C) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the pressure drop. Aliquots can be carefully taken (after depressurizing and cooling) to be analyzed by GC.

  • Workup: Once the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and depressurized.

  • Product Isolation: The catalyst is separated from the reaction mixture by filtration.

  • Purification: The crude 2-ethylhexanol is purified by distillation to remove any unreacted starting material, intermediates, and byproducts.

Mandatory Visualization

Experimental_Workflow cluster_hydroformylation Step 1: Hydroformylation cluster_aldol Step 2: Aldol Condensation cluster_hydrogenation Step 3: Hydrogenation cluster_purification Step 4: Purification Propylene Propylene Hydroformylation_Reactor Hydroformylation Reactor (Rh Catalyst) Propylene->Hydroformylation_Reactor Syngas Syngas (CO + H2) Syngas->Hydroformylation_Reactor n_Butyraldehyde n-Butyraldehyde Hydroformylation_Reactor->n_Butyraldehyde Aldol_Reactor Aldol Condensation Reactor (NaOH Catalyst) n_Butyraldehyde->Aldol_Reactor Two_Ethyl_Hexenal 2-Ethyl-2-Hexenal Aldol_Reactor->Two_Ethyl_Hexenal Hydrogenation_Reactor Hydrogenation Reactor (Ni Catalyst) Two_Ethyl_Hexenal->Hydrogenation_Reactor Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation_Reactor Two_Ethylhexanol 2-Ethylhexanol (Crude) Hydrogenation_Reactor->Two_Ethylhexanol Distillation Distillation Two_Ethylhexanol->Distillation Final_Product Pure 2-Ethylhexanol Distillation->Final_Product Troubleshooting_Logic Start Low 2-Ethylhexanol Yield Check_Hydroformylation Check Hydroformylation Step: Low n-Butyraldehyde? Start->Check_Hydroformylation Check_Aldol Check Aldol Condensation: Low 2-Ethyl-2-Hexenal? Check_Hydroformylation->Check_Aldol No Sol_Hydro Optimize Hydroformylation: - Adjust T, P, [CO] - Check Catalyst/Ligand - Ensure Feed Purity Check_Hydroformylation->Sol_Hydro Yes Check_Hydrogenation Check Hydrogenation Step: Incomplete Conversion? Check_Aldol->Check_Hydrogenation No Sol_Aldol Optimize Aldol Condensation: - Adjust [Base], T, Time - Purify n-Butyraldehyde Feed Check_Aldol->Sol_Aldol Yes Sol_Hydrog Optimize Hydrogenation: - Increase T, P(H2) - Check Catalyst Activity - Consider Catalyst Regeneration Check_Hydrogenation->Sol_Hydrog Yes

References

Technical Support Center: Preventing Catalyst Deactivation in Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during alcohol synthesis experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Methanol Synthesis with Cu/ZnO Catalysts

Question: My Cu/ZnO/Al₂O₃ catalyst is showing a rapid decline in methanol production rate. What are the likely causes and how can I troubleshoot this?

Answer:

A rapid loss of activity in Cu/ZnO/Al₂O₃ catalysts during methanol synthesis is typically attributed to two primary factors: poisoning and thermal degradation (sintering) .

1. Catalyst Poisoning:

  • Symptoms: Sudden and significant drop in catalyst activity. The effect is often more pronounced at the reactor inlet.

  • Common Poisons: Sulfur compounds (H₂S, COS) and chlorine compounds are severe poisons for Cu/ZnO catalysts.[1][2] Iron and nickel carbonyls can also act as poisons.[3]

  • Troubleshooting Steps:

    • Analyze Feedstock Purity: Immediately analyze your syngas feed for trace impurities. Sulfur levels should ideally be below 0.1 ppm to prevent rapid deactivation.[1]

    • Guard Beds: Implement a guard bed upstream of your reactor to capture poisons. Zinc oxide (ZnO) beds are effective for removing sulfur compounds.

    • Catalyst Characterization: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the presence of poisons on the surface.

2. Thermal Degradation (Sintering):

  • Symptoms: Gradual but steady decrease in activity over time, often accelerated by high reaction temperatures.

  • Cause: High temperatures cause the small copper crystallites to agglomerate, leading to a loss of active surface area.[1][4] The presence of water, a byproduct of CO₂ hydrogenation, can accelerate sintering.[5]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Operate at the lowest possible temperature that maintains a reasonable reaction rate. For Cu/ZnO/Al₂O₃, temperatures are typically kept below 300°C.[6]

    • Monitor Temperature Profile: Ensure there are no "hot spots" in the reactor bed, which can be caused by exothermic reactions. Diluting the feed with an inert gas can help manage heat.

    • Catalyst Characterization: Use X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to analyze the copper particle size of the fresh and spent catalyst. An increase in particle size is a clear indicator of sintering.[3][7]

Issue 2: Decreased Olefin Selectivity and Increased Coke Formation in Ethanol-to-Hydrocarbons Conversion using HZSM-5 Catalysts

Question: I am observing a rapid decrease in ethylene/propylene selectivity and a significant pressure drop across my HZSM-5 reactor during ethanol dehydration. What is happening and how can I fix it?

Answer:

This issue is characteristic of coke formation on the HZSM-5 zeolite catalyst. Coke deposits block the active acid sites and constrict the pore channels, leading to changes in selectivity and increased pressure drop.

  • Mechanism of Coking: Ethanol and the ethylene product can undergo further reactions like oligomerization and aromatization on the acid sites of the zeolite, forming carbonaceous deposits (coke).[4] The rate of coke deposition is influenced by reaction temperature and the partial pressure of water.[8]

  • Troubleshooting and Prevention:

    • Optimize Reaction Temperature: Higher temperatures can accelerate coking. Find the optimal temperature that balances high conversion with minimal coke formation.

    • Introduce Water: Co-feeding water with ethanol can competitively adsorb on the acid sites and inhibit the reactions that lead to coke formation.[8]

    • Modify Catalyst Acidity: The strength and density of acid sites influence coking. Modifying the Si/Al ratio of the HZSM-5 or introducing certain metals can alter the acidity and improve coke resistance.[6]

    • Catalyst Regeneration: Coked HZSM-5 catalysts can be regenerated.

Regeneration of Coked HZSM-5:

  • Oxidative Regeneration: The most common method involves a controlled burn-off of the coke using a diluted stream of air or oxygen. The temperature should be carefully controlled (typically between 450-550°C) to avoid damaging the zeolite structure.[9][10]

  • Gasification: Using CO₂ or steam at elevated temperatures (e.g., 550°C for CO₂) can also remove coke and may be a milder alternative to air oxidation.[9]

Issue 3: Declining Activity and Changing Product Distribution in Higher Alcohol Synthesis with Cobalt-based Catalysts

Question: My cobalt-based catalyst for higher alcohol synthesis is losing activity, and the product distribution is shifting towards lighter hydrocarbons. What could be the cause?

Answer:

Deactivation of cobalt-based catalysts in Fischer-Tropsch synthesis for higher alcohols is often a combination of sintering , oxidation , and formation of inactive cobalt carbide .

  • Sintering: Similar to copper catalysts, cobalt nanoparticles can sinter at high temperatures, reducing the number of active sites. The water produced during the reaction can accelerate this process.[11]

  • Oxidation: Water can also lead to the oxidation of the active metallic cobalt to cobalt oxides, which are inactive for the reaction.

  • Cobalt Carbide Formation: While some level of cobalt carbide (Co₂C) at the interface with metallic cobalt is believed to be beneficial for alcohol synthesis, excessive formation of bulk cobalt carbide can lead to deactivation.[12]

  • Troubleshooting and Mitigation:

    • Control Water Partial Pressure: Optimizing reaction conditions to minimize the local concentration of water can reduce sintering and oxidation.

    • Promoter Addition: The addition of promoters like manganese or the use of supports like titania can improve the stability of the cobalt particles and their resistance to deactivation.[13]

    • Catalyst Regeneration: Deactivated cobalt catalysts can sometimes be regenerated by a careful reduction treatment in hydrogen to convert cobalt oxides and carbides back to metallic cobalt. A controlled carburization followed by hydrogenation has been shown to enhance the activity of regenerated catalysts.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in alcohol synthesis?

A1: The three primary mechanisms are:

  • Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst, blocking them from reactants.[2]

  • Coking or Fouling: Deposition of carbonaceous materials on the catalyst surface and within its pores, leading to active site blockage and mass transfer limitations.[4]

  • Sintering or Thermal Degradation: Agglomeration of small catalyst particles into larger ones at high temperatures, resulting in a loss of active surface area.[1][11]

Q2: How can I perform an accelerated aging study on my catalyst?

A2: Accelerated aging studies are designed to simulate long-term catalyst deactivation in a shorter timeframe. This is typically achieved by subjecting the catalyst to harsher conditions than normal operation. For example:

  • Higher Temperatures: Increasing the reaction temperature significantly accelerates sintering rates.[15]

  • Higher Poison Concentration: Intentionally adding a known poison (e.g., H₂S) to the feed at a higher concentration than typically expected can accelerate deactivation by poisoning.

  • Feedstock Composition: Using a feedstock with a higher concentration of coke precursors can accelerate fouling.

It is crucial to carefully design the experiment to ensure that the accelerated deactivation mechanism is the same as that observed under normal operating conditions.

Q3: What are the key characterization techniques for a deactivated catalyst?

A3: A combination of techniques is usually required to fully understand the cause of deactivation:

  • Physisorption (e.g., N₂ adsorption-desorption): To measure changes in surface area and pore volume, which can indicate sintering or pore blockage by coke.[4]

  • Chemisorption: To quantify the number of active sites.

  • X-ray Diffraction (XRD): To identify crystalline phases and measure crystallite size, which is crucial for detecting sintering.[7][16]

  • Microscopy (TEM, SEM): To visualize the catalyst morphology and particle size distribution, providing direct evidence of sintering or fouling.[7]

  • Temperature-Programmed Techniques (TPD, TPO, TPR):

    • NH₃-TPD (Temperature-Programmed Desorption of Ammonia): To characterize the acidity of catalysts like zeolites.[17][18]

    • TPO (Temperature-Programmed Oxidation): To quantify the amount and nature of coke deposits.[11]

  • Spectroscopy (XPS, IR): To determine the elemental composition and chemical state of the catalyst surface, useful for identifying poisons.[3]

Q4: Is catalyst regeneration always possible and economically viable?

A4: Not always. The feasibility of regeneration depends on the deactivation mechanism:

  • Coking: Often reversible through controlled combustion of the coke. Regeneration is generally economically viable.[9][10]

  • Poisoning: Can be reversible if the poison is weakly adsorbed, but often it is irreversible.

  • Sintering: Generally considered irreversible, as it is difficult to redispersion the agglomerated particles.

The decision to regenerate or replace a catalyst depends on the cost of the regeneration process versus the cost of a new catalyst, as well as the degree to which the catalyst's activity and selectivity can be restored.

Data Presentation

Table 1: Impact of Poisons on Cu/ZnO/Al₂O₃ Catalyst in Methanol Synthesis

PoisonFeed ConcentrationEffect on Catalyst PerformanceReference
Sulfur (H₂S)> 0.5 ppmRapid and severe deactivation.[1]
Sulfur (H₂S)200 - 500 ppmSignificant activity loss after ~90 hours.[2]
Iron Carbonyl-Severe and specific poison.[3]
Nickel Carbonyl-Severe and specific poison.[3]

Table 2: Influence of Temperature on Cu/ZnO Catalyst Sintering and Deactivation

Catalyst SystemTemperatureObservationReference
Cu/ZnO/Al₂O₃> 300°CSintering of copper crystallites is a major cause of deactivation.[6]
Cu/ZnO170 - 220°CIncreasing reduction temperature from 170°C to 200°C increases activity, but sintering is a concern around 220°C.[4]
Cu/ZnO/Al₂O₃> 380°C (calcination)Intensive sintering and recrystallization of copper, leading to decreased dispersion and activity.[15]

Table 3: Coke Deposition and Regeneration of HZSM-5 in Ethanol Conversion

ParameterConditionResultReference
Coke DepositionAfter 100h on stream>70% of pores blocked, >80% of acid sites consumed.[4]
Regeneration (Air)450 - 550°CEffective for coke removal and activity recovery.[10]
Regeneration (O₃)Lower temperaturesCan remove coke at lower temperatures than air.[9]
Regeneration (CO₂)550°CCan partially recover activity.[9]

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption of Ammonia (NH₃-TPD) for Acidity Characterization of Zeolite Catalysts

Objective: To determine the number and strength of acid sites on a zeolite catalyst.

Methodology:

  • Sample Preparation:

    • Place a known weight of the catalyst (typically 50-100 mg) in a quartz reactor.

    • Pre-treat the sample by heating it under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500-550°C) for at least 1 hour to remove any adsorbed water and impurities.

    • Cool the sample down to the adsorption temperature (typically around 100-150°C).

  • Ammonia Adsorption:

    • Switch the gas flow to a mixture of ammonia in an inert gas (e.g., 5% NH₃ in He) and pass it over the catalyst for a sufficient time (e.g., 30-60 minutes) to ensure saturation of the acid sites.

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the pure inert gas and maintain the temperature to flush out any weakly (physisorbed) ammonia from the catalyst surface. This step is crucial for accurate quantification of chemisorbed ammonia.

  • Temperature-Programmed Desorption:

    • Begin heating the sample at a constant linear rate (e.g., 10°C/min) under the inert gas flow.

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

    • Record the detector signal as a function of temperature. The resulting plot is the NH₃-TPD profile.

  • Data Analysis:

    • The area under the desorption peaks is proportional to the total number of acid sites. This can be quantified by calibrating the detector with known pulses of ammonia.

    • The temperature at which the desorption peaks occur provides information about the acid strength. Higher desorption temperatures correspond to stronger acid sites.[19]

Protocol 2: X-ray Diffraction (XRD) for Catalyst Particle Size Analysis

Objective: To determine the crystalline phases and average crystallite size of the metallic particles in a catalyst.

Methodology:

  • Sample Preparation:

    • The catalyst sample should be finely ground to a homogenous powder to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Select the appropriate X-ray source (e.g., Cu Kα radiation, λ = 1.54 Å).[10]

    • Set the desired angular range (2θ) for the scan, which should cover the expected diffraction peaks of the phases of interest.

    • Choose a suitable step size and counting time per step to obtain a good signal-to-noise ratio.

  • Data Collection:

    • Initiate the XRD scan. The instrument will rotate the X-ray source and detector, recording the intensity of the diffracted X-rays at each 2θ angle.

  • Data Analysis:

    • Phase Identification: Compare the positions (2θ values) of the diffraction peaks in the obtained pattern with standard diffraction patterns from a database (e.g., ICDD PDF) to identify the crystalline phases present in the catalyst.[16]

    • Crystallite Size Calculation: Use the Scherrer equation to estimate the average crystallite size (D) from the broadening of a diffraction peak: D = (K * λ) / (β * cosθ) Where:

      • K is the Scherrer constant (typically ~0.9)

      • λ is the X-ray wavelength

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians

      • θ is the Bragg angle.[3] Note: Instrumental broadening should be accounted for to obtain an accurate crystallite size.

Protocol 3: Transmission Electron Microscopy (TEM) for Nanoparticle Imaging

Objective: To directly visualize the morphology, size, and dispersion of catalyst nanoparticles.

Methodology:

  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol, isopropanol) and sonicate for several minutes to break up agglomerates and create a stable suspension.[20][21]

    • Place a TEM grid (a small copper mesh coated with a thin carbon film) on a piece of filter paper.

    • Using a micropipette, place a single drop of the catalyst suspension onto the TEM grid.[21]

    • Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the carbon film.

  • TEM Imaging:

    • Insert the prepared TEM grid into the microscope's sample holder and load it into the TEM column.

    • Evacuate the column to a high vacuum.

    • Adjust the electron beam and focus on the sample.

    • Locate representative areas of the grid and acquire images at different magnifications. It is important to image a large number of particles from different areas to obtain statistically relevant data.[22]

  • Data Analysis:

    • Use image analysis software to measure the diameters of a large population of individual nanoparticles (typically >200 particles).[22]

    • From these measurements, calculate the average particle size and the particle size distribution.

Visualizations

Catalyst_Deactivation_Mechanisms cluster_causes Primary Deactivation Mechanisms cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Poisoning Poisoning ActiveSiteBlocked Active Site Blockage/ Contamination Poisoning->ActiveSiteBlocked Coking Coking / Fouling Coking->ActiveSiteBlocked PoreBlockage Pore Blockage Coking->PoreBlockage Sintering Sintering / Thermal Degradation SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss ActivityLoss Loss of Catalytic Activity & Selectivity ActiveSiteBlocked->ActivityLoss PoreBlockage->ActivityLoss SurfaceAreaLoss->ActivityLoss

Caption: Main pathways of catalyst deactivation in alcohol synthesis.

Troubleshooting_Workflow Start Observe Catalyst Deactivation CheckPattern Deactivation Pattern? Start->CheckPattern SuddenDrop Sudden, Rapid Drop CheckPattern->SuddenDrop Rapid GradualDecline Gradual, Steady Decline CheckPattern->GradualDecline Gradual PressureDrop Increased Pressure Drop? CheckPattern->PressureDrop w/ Pressure Drop CheckFeed Analyze Feedstock for Impurities SuddenDrop->CheckFeed CheckTemp Review Operating Temperature GradualDecline->CheckTemp AnalyzeCoke Characterize Coke (TPO) PressureDrop->AnalyzeCoke PoisoningSuspected Suspect Poisoning CheckFeed->PoisoningSuspected SinteringSuspected Suspect Sintering CheckTemp->SinteringSuspected CokingSuspected Suspect Coking AnalyzeCoke->CokingSuspected ImplementGuardBed Action: Implement Guard Bed PoisoningSuspected->ImplementGuardBed OptimizeTemp Action: Optimize Temperature SinteringSuspected->OptimizeTemp Regenerate Action: Regenerate Catalyst CokingSuspected->Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental_Workflow_Deactivated_Catalyst Start Spent Catalyst Sample Visual Visual Inspection & SEM/TEM Start->Visual SurfaceArea N2 Physisorption (BET Surface Area) Start->SurfaceArea Acidity NH3-TPD Start->Acidity CokeQuant TPO Start->CokeQuant PhaseSize XRD Start->PhaseSize SurfaceComp XPS Start->SurfaceComp Conclusion Identify Deactivation Mechanism Visual->Conclusion Morphology/ Particle Size SurfaceArea->Conclusion Sintering/ Pore Blockage Acidity->Conclusion Loss of Acid Sites CokeQuant->Conclusion Coke Deposition PhaseSize->Conclusion Sintering/ Phase Change SurfaceComp->Conclusion Poisoning

Caption: Experimental workflow for characterizing a deactivated catalyst.

References

Technical Support Center: Managing Impurities in Commercial Grade 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, managing, and mitigating issues arising from impurities in commercial grade 2-Ethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial grade this compound?

Commercial grade this compound may contain several types of impurities stemming from its manufacturing process, which typically involves the Guerbet reaction or aldol condensation of smaller aldehydes.[1][2][3] These impurities can be broadly categorized as:

  • Organic Impurities: These are the most common and can include unreacted starting materials, isomers, and byproducts from side reactions.

  • Inorganic Impurities: These may include residual catalysts (e.g., metal salts) and reagents used in the synthesis.

  • Residual Solvents: Solvents used during the manufacturing or purification process that are not completely removed.

  • Water: Moisture can be introduced during production or storage.

Q2: How can impurities in this compound affect my experiment?

The purity of a solvent is crucial for the accuracy and reliability of experimental results.[4][5] Impurities in this compound can lead to several issues:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate of your reaction.[4]

  • Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, leading to a complex product mixture and lower yield of the desired product.[6]

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to poor reproducibility of your experiments.[5]

  • Interference with Analytical Techniques: Impurities can co-elute with your compound of interest in chromatography or produce interfering signals in spectroscopic analyses.[5]

Q3: What purity grade of this compound should I use for my application?

The required purity grade depends on the sensitivity of your application.[7]

  • Technical Grade: Suitable for general applications where high purity is not critical.

  • Reagent Grade (ACS Grade): Recommended for most laboratory research and qualitative analysis.

  • High-Purity Grades (e.g., HPLC Grade, Anhydrous): Essential for sensitive applications like HPLC, GC-MS, and moisture-sensitive reactions where minimal interference is required.

Q4: How should I store commercial grade this compound to minimize contamination?

To maintain the purity of this compound, it should be stored in a tightly sealed, clean, and dry container, preferably made of glass or other inert material. Store it in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Avoid prolonged exposure to air to minimize the absorption of moisture and atmospheric contaminants.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using commercial grade this compound.

Problem Potential Cause Recommended Action
Unexpected side products in my reaction. Reactive Impurities: Aldehydes, ketones, or other isomeric alcohols present in the this compound may be reacting with your reagents.[6]1. Analyze the Solvent: Use GC-MS to identify the impurities. 2. Purify the Solvent: If reactive impurities are present, purify the this compound by fractional distillation. 3. Use a Higher Purity Grade: Switch to a higher purity grade of the solvent for future experiments.
Low or inconsistent reaction yield. Inhibiting Impurities: Trace metals or other contaminants could be inhibiting your catalyst or reacting with your starting materials.[4] Water Content: For moisture-sensitive reactions, water can significantly reduce the yield.1. Test for Water: Use Karl Fischer titration to determine the water content. If high, use an anhydrous grade or dry the solvent using molecular sieves. 2. Purify the Solvent: Fractional distillation can remove many non-volatile inhibitors.
Poor reproducibility between experiments. Batch-to-Batch Variation: The type and concentration of impurities can vary between different lots of commercial grade solvent.[5]1. Standardize the Solvent: Purchase a large single lot of this compound for a series of related experiments. 2. Pre-treat the Solvent: Purify a sufficient quantity of the solvent before starting your experiments to ensure a consistent source.
Baseline noise or ghost peaks in chromatography (HPLC/GC). UV-Absorbing or Volatile Impurities: Contaminants in the solvent can interfere with chromatographic analysis.[5]1. Use HPLC or GC Grade Solvent: These grades are specifically purified and tested to minimize such interferences. 2. Filter the Solvent: Before use, filter the solvent through a 0.2 µm filter to remove particulate matter.
Color change in the solvent upon addition of a strong base or acid. Presence of Aldehydic Impurities: Aldehydes can undergo condensation or other reactions in the presence of strong acids or bases, leading to colored byproducts.[8]1. Test for Aldehydes: Use a qualitative test (e.g., Tollen's or Fehling's test) to check for the presence of aldehydes. 2. Purify the Solvent: If aldehydes are present, they can be removed by chemical treatment followed by distillation.

Data Presentation

Table 1: Potential Impurities in Commercial Grade this compound

This table summarizes potential impurities, their likely sources based on common industrial synthesis methods (Guerbet reaction and Aldol condensation), and their approximate boiling points. This data is representative and may vary between suppliers and batches.

Impurity CategoryPotential CompoundLikely SourceBoiling Point (°C)
Unreacted Starting Materials n-ButanolGuerbet Reaction117.7
n-PropanalAldol Condensation49
Isomers 2-Ethyl-2-penten-1-olDehydration byproduct~160
Other C7 alcoholsIsomerization/Side reactions155-170
Byproducts 3-Hydroxy-2-methylpentanalAldol Condensation IntermediateDecomposes
2-Methyl-2-pentenalAldol Condensation Byproduct136
Higher Guerbet alcohols (e.g., C9, C11)Guerbet Side Reactions>180
Residual Solvents TolueneAzeotropic distillation110.6
EthanolCatalyst preparation/reaction medium78.4
Inorganic Sodium/Potassium saltsCatalyst residueNon-volatile
Transition metal residues (e.g., Pd, Cu)Catalyst residueNon-volatile

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative analysis of impurities in this compound.

1. Sample Preparation:

  • Dilute 1 µL of the commercial grade this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or hexane).

2. GC-MS Instrument Parameters:

  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1 split ratio)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold at 200 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: 35-350 amu

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[9]
  • Estimate the relative concentration of impurities based on their peak areas (assuming similar response factors).

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for removing impurities with boiling points that differ from this compound (B.P. ~161-166 °C).[10][11]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
  • Use a heating mantle with a stirrer for uniform heating.

2. Procedure:

  • Place the commercial grade this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask (do not fill more than two-thirds full).
  • Begin heating the flask gently.
  • Observe the vapor rising through the fractionating column.
  • Collect the initial fraction (forerun) that distills at a lower temperature than the boiling point of this compound. This will contain lower-boiling impurities.
  • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.
  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure substance.
  • Stop the distillation before the distilling flask goes to dryness to avoid the concentration of high-boiling and potentially unstable impurities.
  • Allow the apparatus to cool completely before disassembling.

3. Purity Verification:

  • Analyze a small sample of the purified main fraction by GC-MS (using Protocol 1) to confirm the removal of impurities.

Mandatory Visualization

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_solvent Is the this compound a potential cause? start->check_solvent analyze_solvent Analyze solvent for impurities (GC-MS) check_solvent->analyze_solvent Yes other_factors Investigate other experimental parameters check_solvent->other_factors No impurities_present Are significant impurities present? analyze_solvent->impurities_present purify_solvent Purify solvent (e.g., fractional distillation) impurities_present->purify_solvent Yes use_high_purity Use a higher purity grade solvent impurities_present->use_high_purity Yes repeat_experiment Repeat experiment with purified/high-purity solvent impurities_present->repeat_experiment No (Purity is acceptable) purify_solvent->repeat_experiment use_high_purity->repeat_experiment end Problem Resolved repeat_experiment->end Purification_Workflow start Commercial Grade This compound distillation Fractional Distillation start->distillation collect_forerun Collect Forerun (Low-boiling impurities) distillation->collect_forerun collect_main Collect Main Fraction (Purified this compound) distillation->collect_main residue Residue (High-boiling impurities) distillation->residue analysis Purity Analysis (GC-MS) collect_main->analysis pure_product High-Purity This compound analysis->pure_product

References

stability issues of 2-Ethyl-1-pentanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethyl-1-pentanol under various experimental conditions. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of primary alcohols, the primary degradation pathways for this compound are expected to be oxidation and dehydration.

  • Oxidation: this compound can be oxidized to form 2-ethylpentanal (an aldehyde) and subsequently to 2-ethylpentanoic acid (a carboxylic acid). This can be initiated by oxidizing agents or through auto-oxidation.

  • Dehydration: Under strong acidic conditions and elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, with 2-ethyl-1-pentene being a likely product.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is crucial to protect it from heat, sparks, open flames, and strong oxidizing agents.

Q3: Is this compound stable under acidic and basic conditions?

A3:

  • Acidic Conditions: this compound is generally stable in dilute acidic solutions at room temperature. However, in the presence of strong acids and heat, it can undergo dehydration to form alkenes.

  • Basic Conditions: this compound is generally considered stable under basic conditions. However, it is important to note that strong bases can react violently with alcohols.

Q4: How does this compound behave in the presence of oxidizing agents?

A4: this compound is susceptible to oxidation. It can react with oxidizing agents, such as hydrogen peroxide, to form 2-ethylpentanal and 2-ethylpentanoic acid. The rate and extent of oxidation will depend on the strength of the oxidizing agent and the reaction conditions.

Q5: What is the expected thermal stability of this compound?

A5: While specific data for this compound is limited, primary alcohols can undergo thermal decomposition at elevated temperatures. For a related compound, isopropanol, pyrolysis has been observed in the temperature range of 721–801 K, leading to the formation of various degradation products.[1] It is advisable to handle this compound at the lowest necessary temperature to minimize thermal degradation.

Q6: Is this compound sensitive to light?

A6: While there is no specific data on the photostability of this compound, it is good laboratory practice to store it in amber glass containers or in the dark to protect it from light, as UV radiation can potentially initiate degradation in some organic molecules.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a this compound sample.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Confirm that the sample was stored in a tightly sealed container in a cool, dark place.

    • Verify that the sample was not exposed to high temperatures or strong light.

    • Ensure that the sample did not come into contact with incompatible materials, such as strong oxidizing agents.

  • Analyze for Potential Degradation Products:

    • Develop or use a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., 2-ethylpentanal, 2-ethylpentanoic acid, and potential alkene isomers).

    • Use reference standards of the potential degradation products to confirm their identity.

  • Perform a Forced Degradation Study:

    • Subject a pure sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your sample.

Logical Relationship for Troubleshooting Unexpected Peaks

Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis.

Issue 2: Assay of this compound is lower than expected.

Possible Cause: Degradation of the material or inaccurate analytical method.

Troubleshooting Steps:

  • Verify Analytical Method Performance:

    • Ensure the HPLC method is validated for accuracy, precision, linearity, and specificity.

    • Check the calibration of the instrument and the stability of the standard solution.

    • Perform a system suitability test to confirm the performance of the chromatographic system.

  • Investigate Potential Degradation:

    • Follow the steps outlined in "Issue 1" to investigate potential degradation of the sample.

    • If degradation is confirmed, quantify the major degradation products to perform a mass balance calculation. A good mass balance (close to 100%) indicates that the low assay is due to degradation and not an analytical error.

  • Review Formulation/Matrix Effects (if applicable):

    • If this compound is part of a complex mixture, consider the possibility of matrix effects interfering with the quantification.

    • Perform spike and recovery experiments to assess the accuracy of the method in the sample matrix.

Experimental Workflow for Investigating Low Assay

Low_Assay_Workflow start Low Assay of this compound validate_method Verify Analytical Method Performance - Accuracy - Precision - Linearity start->validate_method check_degradation Investigate Potential Degradation - Review Storage - Analyze Degradants validate_method->check_degradation If method is valid root_cause Identify Root Cause validate_method->root_cause If method is invalid mass_balance Perform Mass Balance Calculation check_degradation->mass_balance matrix_effects Evaluate Matrix Effects (if applicable) check_degradation->matrix_effects If in complex matrix mass_balance->root_cause If mass balance is good matrix_effects->root_cause

Caption: Workflow for investigating the root cause of a low assay result.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][3][4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the stock solution at 80°C for 48 hours in a temperature-controlled oven.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal -80°C48 hours
Photolytic UV & Visible LightRoom TempAs per ICH Q1B
Protocol 2: Stability-Indicating HPLC Method for this compound and its Potential Degradation Products

This is a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Validation Signaling Pathway

HPLC_Validation_Pathway cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Gradient Elution Gradient Elution Mobile Phase Optimization->Gradient Elution Specificity Specificity Gradient Elution->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection Limit (LOD) Detection Limit (LOD) Precision->Detection Limit (LOD) Quantitation Limit (LOQ) Quantitation Limit (LOQ) Detection Limit (LOD)->Quantitation Limit (LOQ) Robustness Robustness Quantitation Limit (LOQ)->Robustness Method Development Method Development

Caption: Key stages in the development and validation of a stability-indicating HPLC method.

References

Technical Support Center: Scaling Up 2-Ethyl-1-pentanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethyl-1-pentanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the Guerbet reaction.

Q1: Low conversion of starting alcohols (propanal/butanol or ethanol/pentanol) is observed. What are the potential causes and solutions?

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or possess low intrinsic activity.

  • Suboptimal Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. The Guerbet reaction is an endothermic process, and higher temperatures generally favor conversion.[1]

  • Inadequate Mixing: Poor mixing can lead to localized temperature and concentration gradients, hindering the reaction.

  • Presence of Water: Water can hydrolyze the basic catalyst and inhibit the initial dehydrogenation step.[1]

Troubleshooting Steps:

  • Catalyst Evaluation:

    • Verify the activity of a fresh batch of catalyst on a small scale.

    • Consider increasing the catalyst loading.

    • If using a heterogeneous catalyst, ensure it is properly activated according to the manufacturer's protocol.

  • Temperature Optimization:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion. Be aware that excessively high temperatures can lead to side reactions.

  • Improve Mixing:

    • Increase the stirring speed in the reactor.

    • For larger reactors, evaluate the impeller design and reactor geometry to ensure efficient mixing.

  • Water Removal:

    • Use anhydrous reactants and solvents.

    • Employ a Dean-Stark trap or a similar apparatus to continuously remove water as it is formed during the reaction.

Q2: The selectivity towards this compound is low, with a high yield of byproducts. How can this be addressed?

Possible Byproducts:

  • Aldehydes and Ketones: Incomplete hydrogenation of the intermediate α,β-unsaturated aldehyde.

  • Ethers: Formed through the dehydration of two alcohol molecules.

  • Higher Molecular Weight Alcohols: Resulting from further Guerbet reactions of the product with the starting alcohols.

  • Carboxylic Acids: From the oxidation of intermediate aldehydes, which can poison basic catalysts.[2]

Troubleshooting Steps:

  • Optimize Catalyst System:

    • The choice of catalyst is critical for selectivity. Bifunctional catalysts with a balance of dehydrogenation/hydrogenation and basic sites are preferred for the Guerbet reaction.[1]

    • For example, copper-based catalysts are known for their high selectivity towards alcohols.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.[2]

    • Pressure: Increasing the hydrogen pressure can favor the hydrogenation of the intermediate aldehyde to the desired alcohol.

  • Control Reactant Stoichiometry:

    • Varying the molar ratio of the starting alcohols (if performing a cross-Guerbet reaction) can influence the product distribution.

  • Byproduct Removal:

    • Implement in-situ water removal to minimize ether formation.

Q3: The catalyst appears to be deactivating quickly. What are the common deactivation mechanisms and how can they be mitigated?

Common Deactivation Mechanisms:

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.

  • Poisoning: Strong adsorption of byproducts (e.g., carboxylic acids, carbon monoxide) on the active sites.[2]

  • Sintering: Agglomeration of metal particles on the support at high temperatures, leading to a loss of active surface area.

  • Leaching: Dissolution of the active metal component into the reaction medium, particularly with liquid-phase reactions.

Mitigation and Regeneration Strategies:

  • Coking Prevention:

    • Optimize reaction temperature and pressure to minimize coke formation.

    • Consider periodic catalyst regeneration.

  • Poisoning Prevention:

    • Purify reactants to remove potential poisons.

    • Optimize reaction conditions to minimize the formation of poisoning byproducts.

  • Sintering Prevention:

    • Operate at the lowest effective temperature.

    • Choose a catalyst with a thermally stable support.

  • Catalyst Regeneration:

    • Oxidative Treatment: For coke removal, a controlled oxidation in air or a diluted oxygen stream at elevated temperatures can be effective. This is often followed by a reduction step to restore the active metal sites.

    • Solvent Washing: To remove strongly adsorbed species, washing the catalyst with a suitable solvent may be beneficial.

    • Hydrogen Treatment: High-temperature treatment under a hydrogen flow can help to reduce oxidized metal species and remove some surface poisons.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound at an industrial scale?

The most common industrial route for the production of this compound is the Guerbet reaction . This reaction involves the self-condensation of propanol and butanol or the cross-condensation of ethanol and pentanol at elevated temperatures and pressures in the presence of a bifunctional catalyst. The catalyst typically possesses both dehydrogenation/hydrogenation and basic functionalities.

Q2: What are the key process parameters to control during the scale-up of the Guerbet reaction for this compound synthesis?

Key parameters to monitor and control include:

  • Temperature: Directly impacts reaction rate and selectivity.

  • Pressure: Influences the hydrogenation step and can suppress side reactions.

  • Catalyst Type and Loading: Determines the reaction pathway and overall efficiency.

  • Reactant Feed Rate and Ratio: Affects conversion and product distribution.

  • Mixing Efficiency: Crucial for maintaining uniform reaction conditions.

  • Water Removal Rate: Prevents catalyst deactivation and side reactions.

Q3: What analytical techniques are recommended for monitoring the progress of the this compound synthesis?

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for monitoring the reaction. It allows for the separation and identification of reactants, the desired product, and various byproducts. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of non-volatile byproducts or when derivatization is employed.

Q4: What are the recommended methods for purifying this compound on a larger scale?

Fractional distillation is the most common method for purifying this compound from the reaction mixture. Due to the presence of unreacted starting materials and various byproducts with different boiling points, a multi-stage distillation process may be required to achieve high purity.

Data Presentation

Table 1: Illustrative Process Parameters for Guerbet Synthesis of 2-Ethyl-1-hexanol (a close analog of this compound)

ParameterRangeOptimal Value (Illustrative)Reference
Temperature150 - 250 °C200 °C[3]
Pressure10 - 50 bar30 bar[3]
CatalystCopper-based, Nickel-basedCopper chromite[3]
BaseSodium butoxide, Potassium hydroxideSodium butoxide[3]
Reactant Ratio (Butanol)N/A (self-condensation)N/A[3]
Reaction Time4 - 12 hours8 hours[4]

Note: This data is for 2-ethyl-1-hexanol and serves as a representative example. Optimal conditions for this compound may vary.

Table 2: Typical Byproducts in the Guerbet Reaction and Their Boiling Points

CompoundChemical FormulaBoiling Point (°C)
This compound C₇H₁₆O 164
n-Propanol (reactant)C₃H₈O97
n-Butanol (reactant)C₄H₁₀O117
2-Ethylpentanal (intermediate)C₇H₁₄O145
Di-n-propyl etherC₆H₁₄O90
Di-n-butyl etherC₈H₁₈O142
Higher Guerbet Alcohols (e.g., C10, C12)> C₈> 200

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Guerbet Reaction

Materials:

  • n-Propanol (anhydrous)

  • n-Butanol (anhydrous)

  • Copper chromite catalyst

  • Sodium metal

  • High-pressure autoclave reactor with magnetic stirring, temperature and pressure control

  • Dean-Stark apparatus (optional, for atmospheric pressure reactions)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst and Base Preparation:

    • Under an inert atmosphere, carefully add a calculated amount of sodium metal to a portion of the n-butanol to prepare a fresh solution of sodium butoxide.

  • Reactor Setup:

    • Charge the autoclave with a mixture of n-propanol and n-butanol (e.g., 1:1 molar ratio) and the copper chromite catalyst (e.g., 1-5 mol% relative to the limiting alcohol).

    • Add the freshly prepared sodium butoxide solution to the reactor.

    • Seal the reactor and purge several times with an inert gas to remove any air.

  • Reaction Execution:

    • Pressurize the reactor with inert gas to the desired pressure (e.g., 20 bar).

    • Heat the reactor to the desired temperature (e.g., 180-220 °C) with vigorous stirring.

    • Monitor the reaction progress by taking periodic samples and analyzing them by GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Neutralize the basic catalyst with a dilute acid (e.g., HCl).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for alcohol analysis (e.g., DB-5ms or equivalent).

GC-MS Parameters (Illustrative):

ParameterValue
GC
Injection ModeSplit (e.g., 50:1)
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 50 °C (hold 2 min)
Ramp: 10 °C/min to 250 °C (hold 5 min)
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-400 amu
Ion Source Temperature230 °C

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Filter the diluted sample if necessary to remove any solid particles.

  • Inject the sample into the GC-MS.

Mandatory Visualization

Guerbet_Reaction_Pathway cluster_dehydrogenation Dehydrogenation cluster_aldol Aldol Condensation cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation A 2 R-CH2OH (Primary Alcohol) B 2 R-CHO (Aldehyde) A->B + Cat (-2H2) C R-CH(OH)-CH(R)-CHO (Aldol Adduct) B->C + Base D R-C=C(R)-CHO (Unsaturated Aldehyde) C->D - H2O E R-CH2-CH(R)-CH2OH (Guerbet Alcohol) D->E + Cat (+2H2)

Caption: The four-step reaction mechanism of the Guerbet reaction.

Troubleshooting_Workflow Start Low Yield or Selectivity Q1 Check Conversion Start->Q1 A1_Low Low Conversion Q1->A1_Low Low A1_High High Conversion, Low Selectivity Q1->A1_High High Troubleshoot_Conversion Troubleshoot Conversion Issues: - Catalyst Activity - Temperature - Mixing A1_Low->Troubleshoot_Conversion Troubleshoot_Selectivity Troubleshoot Selectivity Issues: - Byproduct Formation - Catalyst Choice - Reaction Conditions A1_High->Troubleshoot_Selectivity End Process Optimized Troubleshoot_Conversion->End Troubleshoot_Selectivity->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of prevalent analytical methods for quantifying alcohol, primarily ethanol. Tailored for researchers, scientists, and drug development professionals, it provides a data-driven overview of method performance, detailed experimental protocols, and visual workflows to aid in the selection and validation of appropriate analytical techniques.

Methodology Overview: Core Validation Parameters

The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. The process involves assessing several key performance characteristics:

  • Specificity/Selectivity: The ability of the method to accurately measure the analyte (ethanol) without interference from other components in the sample matrix. Gas chromatography (GC) is often considered the method of choice due to its high specificity.[1]

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a specified range. This is typically evaluated by the correlation coefficient (r²) of a calibration curve, with values ≥ 0.990 being desirable.[2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery of a known amount of analyte spiked into a sample.

  • Precision: The degree of agreement between repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with lower values indicating higher precision.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy.[3]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[3]

Comparative Performance Data

The choice of analytical method often depends on the specific requirements of the application, such as required sensitivity, sample throughput, and available equipment. The following tables summarize typical performance data for three common methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Enzymatic Assays, and Electrochemical Sensors.

Table 1: Linearity and Range

MethodTypical Linear RangeCorrelation Coefficient (r²)
Gas Chromatography (GC-FID) 3.9 - 393.7 mg/dL[4]> 0.999[4][5][6]
Enzymatic Assay (ADH) 14 - 450 mg/dL[7][8]> 0.998[7][8]
Electrochemical Sensor Wide, e.g., 0.1 - 1.2 mol/L[9]Varies with sensor design

Table 2: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (RSD %)
Gas Chromatography (GC-FID) 98 - 106%[4][6]< 5%[4][5]
Enzymatic Assay (ADH) 95 - 103%[7][10]< 10%[7][10]
Electrochemical Sensor Varies with sensor designVaries with sensor design

Table 3: Detection and Quantitation Limits

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
Gas Chromatography (GC-FID) 0.6 - 3.99 mg/dL[4][6]2.0 - 4.30 mg/dL[4][6]
Enzymatic Assay (ADH) ~1.3 mg/dL (0.0017% v/v)[11]~4.4 mg/dL (0.0056% v/v)[11]
Electrochemical Sensor Can be very low, e.g., ~0.46 mg/dL (100 µM)[12]Varies with sensor design

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below is a representative protocol for the validation of a headspace gas chromatography-flame ionization detector (HS-GC-FID) method, widely regarded as a gold standard for blood alcohol analysis.[13][14]

Protocol: Validation of an HS-GC-FID Method for Ethanol in Blood

  • Preparation of Standards and Controls:

    • Prepare a certified aqueous ethanol stock solution.

    • Create a series of at least five calibration standards by spiking drug-free whole blood with the stock solution to cover the desired linear range (e.g., 5 to 400 mg/dL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • In a headspace vial, combine a fixed volume of the sample (calibrator, QC, or unknown) with an internal standard (e.g., n-propanol or t-butanol).[5]

    • Seal the vial immediately.

  • HS-GC-FID Conditions:

    • Incubation: Incubate vials at a controlled temperature (e.g., 90°C) to allow ethanol to equilibrate into the headspace gas phase.[15]

    • Injection: Automatically inject a fixed volume of the headspace gas into the GC. Headspace injection is preferred as it protects the instrument's column from non-volatile matrix components.[5]

    • GC Column: Use a column suitable for volatile alcohol separation (e.g., a medium-polarity capillary column).[15]

    • Temperatures: Set appropriate temperatures for the injector, column oven (often with a temperature ramp), and the flame ionization detector.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Validation and Data Analysis:

    • Linearity: Plot the peak area ratio (ethanol/internal standard) against the concentration for the calibration standards. Perform a linear regression and confirm the correlation coefficient (r²) is >0.99.[6]

    • Accuracy & Precision: Analyze multiple replicates of the QC samples on the same day (intra-day) and on different days (inter-day).[15] Calculate the % recovery for accuracy and the %RSD for precision.

    • LOD & LOQ: Determine the limits by analyzing progressively more dilute samples and calculating the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[3]

Visualizing the Validation Workflow

A structured workflow ensures all necessary validation parameters are assessed systematically. The following diagram illustrates the logical flow of an analytical method validation process.

G cluster_setup 1. Method Setup & Preparation cluster_analysis 2. Sample Analysis cluster_validation 3. Performance Parameter Assessment cluster_report 4. Finalization A Define Analytical Requirements B Prepare Reagents & Standards A->B C Instrument Configuration B->C D Process Calibration Standards C->D E Process QC & Test Samples C->E F Acquire Analytical Data D->F E->F L Analyze Validation Data F->L G Linearity & Range M Generate Validation Report G->M H Accuracy H->M I Precision I->M J LOD & LOQ J->M K Specificity K->M L->G L->H L->I L->J L->K L->M

A logical workflow for the validation of an analytical method.

References

A Comparative Analysis of 2-Ethyl-1-pentanol and its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptanols, a group of alcohols with the chemical formula C₇H₁₆O, exist in numerous isomeric forms, each possessing unique physicochemical properties that dictate their suitability for various applications. Among these, 2-Ethyl-1-pentanol stands out as a commercially significant branched-chain alcohol. This guide provides a detailed comparative analysis of this compound and a selection of its isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is supported by collated data from various scientific sources, with a focus on enabling objective comparisons of their performance and characteristics.

Physicochemical Properties: A Tabular Comparison

The structural variations among heptanol isomers lead to significant differences in their physical and chemical properties. These differences are critical in determining their behavior as solvents, reactants, and formulation components. The following tables summarize key quantitative data for this compound and several of its isomers.

Table 1: General and Physical Properties of Selected Heptanol Isomers

PropertyThis compound1-Heptanol2-Heptanol3-Heptanol4-Heptanol2,2-Dimethyl-1-pentanol3,3-Dimethyl-1-pentanol
CAS Number 27522-11-8[1]111-70-6543-49-7589-82-2589-55-92370-12-9[2]19264-94-9[3]
Molecular Weight ( g/mol ) 116.20116.20116.20116.20116.20116.20116.20
Boiling Point (°C) 161.3 - 166[2][4]175.8158 - 162156148-150~153167[3]
Melting Point (°C) ~ -30.45 (estimate)[3]-34.6-30.2-70-~ -41.26 (estimate)~ -30.45 (estimate)[3]
Density (g/mL at 20°C) 0.818 - 0.829[2][4]0.8220.8170.8190.818~ 0.8250.828[3]
Refractive Index (at 20°C) 1.42 - 1.425[2][4]1.4241.4211.4211.422~ 1.4271.426[3]
Flash Point (°C) 61.8[2]76.6716560--
Solubility in Water (g/100mL) Limited0.170.350.590.56Slightly soluble[5]Slightly soluble

Table 2: Spectroscopic Data of Selected Heptanol Isomers

Isomer¹H NMR (ppm) - Key Signals¹³C NMR (ppm) - Key SignalsIR (cm⁻¹) - Key Absorptions
This compound ~3.5 (d, -CH₂OH), ~1.4-1.2 (m, alkyl CH, CH₂), ~0.9 (t, CH₃)~65 (-CH₂OH), ~40-10 (alkyl carbons)~3330 (br, O-H), ~2960-2870 (C-H), ~1050 (C-O)
1-Heptanol ~3.6 (t, -CH₂OH), ~1.5 (quint, CH₂), ~1.3 (m, CH₂), ~0.9 (t, CH₃)~63 (-CH₂OH), ~33-14 (alkyl carbons)~3330 (br, O-H), ~2930-2860 (C-H), ~1060 (C-O)[6]
2-Heptanol ~3.8 (sext, -CHOH), ~1.4 (m, CH₂), ~1.2 (d, CH₃), ~0.9 (t, CH₃)[7]~68 (-CHOH), ~40-14 (alkyl carbons)~3340 (br, O-H), ~2960-2870 (C-H), ~1115 (C-O)
3-Heptanol ~3.5 (quint, -CHOH), ~1.4 (m, CH₂), ~0.9 (t, CH₃)~73 (-CHOH), ~32-10 (alkyl carbons)~3350 (br, O-H), ~2960-2870 (C-H), ~1120 (C-O)[8]
4-Heptanol ~3.6 (quint, -CHOH), ~1.4 (m, CH₂), ~0.9 (t, CH₃)~72 (-CHOH), ~30-14 (alkyl carbons)~3350 (br, O-H), ~2960-2870 (C-H), ~1110 (C-O)

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. The data for some isomers are based on typical values for similar structures.

Synthesis of this compound and its Isomers

The industrial production of this compound typically involves the aldol condensation of n-butyraldehyde, followed by hydrogenation. This process is favored for its efficiency and scalability.

Other heptanol isomers can be synthesized through various organic chemistry routes. For instance, linear 1-heptanol can be produced via the hydroformylation of 1-hexene followed by reduction. Secondary and tertiary alcohols are often synthesized through Grignard reactions or the reduction of corresponding ketones.

Experimental Protocols

To ensure the accuracy and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of these alcohols.

1. Determination of Boiling Point (ASTM D1078)

  • Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.

  • Procedure:

    • A 100 mL sample of the alcohol is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring a tight fit for all connections.

    • The sample is heated, and the vapor is allowed to rise and condense.

    • The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored, and the range over which the liquid distills is recorded. The boiling point is typically reported as the temperature at which 50% of the sample has distilled.

2. Measurement of Density (ASTM D4052)

  • Apparatus: Digital density meter (e.g., oscillating U-tube).

  • Procedure:

    • The density meter is calibrated using a standard of known density (e.g., dry air and deionized water).

    • The sample is injected into the measuring cell, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

    • The measurement is performed at a constant, controlled temperature (e.g., 20°C).

3. Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

  • Apparatus: Pensky-Martens closed-cup flash tester.

  • Procedure:

    • The sample is placed in the test cup, and the lid is secured.

    • The sample is heated at a slow, constant rate while being stirred.

    • At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

  • Apparatus: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is programmed to ensure separation of the isomers and any impurities.

  • Injection: A small volume of the sample is injected into the heated inlet.

  • Detection: The mass spectrometer detects the fragmented ions of the eluting compounds, allowing for their identification based on their mass spectra and retention times.

Performance in Applications

The choice of a heptanol isomer for a specific application is heavily dependent on its physical and chemical properties.

  • Solvents: The solvency power of an alcohol is related to its polarity and molecular structure. Generally, more branched isomers can exhibit different solvency characteristics compared to their linear counterparts. For instance, the branching in this compound can influence its ability to dissolve certain resins and polymers, making it a preferred choice in some coating and ink formulations.

  • Plasticizers: this compound is a key precursor in the synthesis of phthalate and adipate plasticizers. The branched structure of the alcohol contributes to the flexibility and low-temperature performance of the resulting plasticizer.

  • Surfactants and Lubricants: The hydrophobic C7 alkyl chain and the hydrophilic hydroxyl group make heptanols suitable for the synthesis of surfactants and as components in lubricant formulations. The degree of branching can affect properties such as biodegradability and thermal stability.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Structural_Isomers cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols This compound This compound (CH3CH2CH2CH(CH2CH3)CH2OH) 1-Heptanol 1-Heptanol (CH3(CH2)5CH2OH) 2-Heptanol 2-Heptanol (CH3(CH2)4CH(OH)CH3) 3-Heptanol 3-Heptanol (CH3CH2CH(OH)(CH2)3CH3) 4-Heptanol 4-Heptanol (CH3CH2CH2CH(OH)CH2CH2CH3) C7H16O C7H16O C7H16O->this compound C7H16O->1-Heptanol C7H16O->2-Heptanol C7H16O->3-Heptanol C7H16O->4-Heptanol

Caption: Structural comparison of this compound with other primary and secondary heptanol isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Evaluation Sample Heptanol Isomer Sample BoilingPoint Boiling Point (ASTM D1078) Sample->BoilingPoint Density Density (ASTM D4052) Sample->Density FlashPoint Flash Point (ASTM D93) Sample->FlashPoint Purity Purity & ID (GC-MS) Sample->Purity Comparison Comparative Analysis BoilingPoint->Comparison Density->Comparison FlashPoint->Comparison Purity->Comparison

Caption: General experimental workflow for the comparative analysis of heptanol isomers.

Conclusion

The comparative analysis of this compound and its isomers reveals a diverse landscape of physicochemical properties driven by subtle changes in molecular structure. While this compound holds a significant position in various industrial applications due to its unique branched structure, a thorough understanding of the properties of its isomers is crucial for the development of new materials and formulations. This guide provides a foundational dataset and standardized methodologies to aid researchers and professionals in making informed decisions when selecting the most appropriate heptanol isomer for their specific needs. Further research into the direct comparative performance of a wider range of isomers in specific applications would be invaluable to the scientific community.

References

comparing the solvent properties of 2-Ethyl-1-pentanol and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Solvent Properties of 2-Ethyl-1-pentanol and 2-ethylhexanol

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly influence experimental outcomes, from reaction kinetics to purification and formulation. This guide provides an objective comparison of the solvent properties of two branched-chain alcohols: this compound and 2-ethylhexanol. Both are valued for their utility as higher-boiling point, organic solvents.

Structural and Physical Properties: A Tabular Comparison

The fundamental differences in the solvent characteristics of this compound and 2-ethylhexanol arise from their molecular structures. 2-ethylhexanol is a larger molecule with an eight-carbon chain, while this compound has a seven-carbon structure.[1][2][3][4] This difference in carbon chain length directly impacts properties such as molecular weight, boiling point, viscosity, and vapor pressure.

The branching at the second carbon position in both alcohols inhibits crystallization, allowing them to remain liquid over a wide range of temperatures.[2] However, the longer carbon chain of 2-ethylhexanol results in greater non-polar character and stronger van der Waals forces between molecules, leading to a higher boiling point, increased viscosity, and lower vapor pressure compared to this compound.[2][4][5][6]

The following table summarizes the key quantitative data for these two solvents.

PropertyThis compound2-ethylhexanol
Molecular Formula C₇H₁₆O[3][4]C₈H₁₈O[1][2]
Molecular Weight 116.20 g/mol [3][7]130.23 g/mol [1][2]
Boiling Point 161.3 - 166 °C[4][8]183 - 186 °C[2][5][9]
Density (at 20°C) 0.818 - 0.829 g/cm³[4][8]0.832 - 0.834 g/cm³[5][10]
Water Solubility (at 20°C) Data not readily available; LogP suggests low solubility[4]0.07 - 0.11 g/100 mL[1][11]
Flash Point 61.8 °C[4]75 °C[9]
Vapor Pressure ~0.79 mmHg (at 25°C)[4]~0.05 - 0.70 mmHg (at 20°C)[6][9]
Viscosity (at 20°C) Data not readily available~10.3 cP[6]
Refractive Index (at 20°C) 1.420 - 1.425[4][8]1.431 - 1.432[5]
Octanol-Water Partition Coeff. (LogP) ~1.81[4]~2.72[2]

Visualization of Key Relationships

To better understand the compounds and their selection process, the following diagrams are provided.

cluster_0 This compound cluster_1 2-ethylhexanol C7 C₇H₁₆O P7 Lower Boiling Point Higher Vapor Pressure Lower LogP (More Polar) C7->P7 Properties C8 C₈H₁₈O P8 Higher Boiling Point Lower Vapor Pressure Higher LogP (Less Polar) C8->P8 Properties

Caption: Structural and Property Comparison.

A Define Solute Properties (Polarity, MW, Functional Groups) B Initial Solvent Screening (Consult solubility tables, literature) A->B C Select Candidate Solvents (e.g., this compound, 2-ethylhexanol) B->C D Experimental Solubility Test (See Protocol Below) C->D E Evaluate Results D->E F Insoluble or Poorly Soluble E->F No G Soluble at Room Temp E->G No H Insoluble at Room Temp, Soluble when Heated E->H Yes J Re-screen or Use Co-solvent F->J G->J I Optimal Solvent Identified H->I

Caption: General Workflow for Solvent Selection.

Solvent Performance and Applications

2-ethylhexanol is a high-boiling point, low-volatility solvent that is miscible with most organic solvents but has very limited miscibility with water.[5][12] Its primary industrial use is as a precursor in the manufacturing of plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP), where its branched structure and low volatility are advantageous for creating flexible and durable plastics.[2][13] It also finds application as a dispersing agent, a component in coatings and enamels to improve flow, and in extraction processes.[14] Due to its hydroxyl group, it exhibits some polarity but its long hydrocarbon chain makes it an effective solvent for fats, waxes, and other non-polar substances.[5][15]

This compound is also a colorless liquid used as a solvent in paints and coatings and as an intermediate in the production of plasticizers, surfactants, and lubricants.[3][4] Its lower molecular weight and shorter carbon chain give it a lower boiling point and higher volatility compared to 2-ethylhexanol.[4] This can be advantageous in applications where faster evaporation is desired. Its lower LogP value suggests it is slightly more polar than 2-ethylhexanol, which may influence its solvency for moderately polar compounds.[4]

For drug development, the choice between these two solvents would depend on the specific application:

  • Synthesis: 2-ethylhexanol's higher boiling point makes it suitable for reactions requiring elevated temperatures. This compound might be chosen for reactions needing a less aggressive temperature profile.

  • Purification/Crystallization: An ideal crystallization solvent should dissolve the compound when hot but not at room temperature.[16] The slightly higher polarity of this compound might make it a better candidate for recrystallizing moderately polar compounds.

  • Formulation: As low-volatility solvents, both can be used as excipients.[3][13] 2-ethylhexanol's very low water solubility and established use in plasticizers could be relevant for specific drug delivery systems.[2][5]

Experimental Protocols

Objective: To determine if this compound or 2-ethylhexanol is a suitable single solvent for the crystallization of a target compound.

Materials:

  • Target compound (solid)

  • This compound

  • 2-ethylhexanol

  • Test tubes (small)

  • Heating source (hot water bath or steam bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature): a. Place approximately 20-30 mg of the solid target compound into two separate test tubes. b. To the first test tube, add 1 mL of this compound. To the second, add 1 mL of 2-ethylhexanol. c. Vigorously mix both tubes using a vortex mixer for 1-2 minutes.[17] d. Observe the results. If the compound completely dissolves in either solvent at room temperature, that solvent is unsuitable for single-solvent crystallization.[16]

  • Hot Solubility Test: a. If the compound did not dissolve at room temperature, place the test tubes in a hot water bath and bring the solvent to a boil.[16] b. Continue to observe if the solid dissolves. If it dissolves completely in the hot solvent, it may be a suitable candidate. If it remains insoluble, it is not a suitable solvent.

  • Crystallization Test (Cooling): a. For any solvent in which the compound dissolved upon heating, remove the test tube from the heat source and allow it to cool to room temperature. b. Observe for the formation of crystals. c. If no crystals form, submerge the test tube in an ice bath for 10-20 minutes to induce crystallization.[16] d. If crystals form upon cooling, the solvent is considered a good candidate for crystallization. The recovery of a substantial amount of solid indicates an effective solvent choice.[16]

Interpretation: The ideal solvent will exhibit poor solubility at room temperature but high solubility at its boiling point, allowing for high recovery of purified crystals upon cooling.[16] This systematic approach allows for an empirical, side-by-side comparison of the solvents' performance for a specific compound.

References

performance of different catalysts in 2-Ethyl-1-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethyl-1-pentanol, a branched C7 alcohol, is of growing interest in the chemical and pharmaceutical industries due to its potential applications as a specialty solvent, a precursor for plasticizers, and an intermediate in the synthesis of biologically active molecules. Efficient catalytic routes to this compound are crucial for its economic viability. This guide provides a comparative overview of the performance of different catalysts potentially applicable to its synthesis, drawing upon experimental data from analogous and closely related reactions, primarily the Guerbet reaction and aldol condensation-hydrogenation pathways.

While direct comparative studies on catalysts for this compound synthesis are limited in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar alcohols such as 2-methyl-1-pentanol and the industrially significant 2-ethyl-1-hexanol. The primary routes to this compound involve the cross-condensation of C3 and C4 precursors.

Key Synthesis Pathways

Two primary catalytic pathways are considered for the synthesis of this compound:

  • Guerbet Reaction: This pathway involves the self-condensation of a primary alcohol or a cross-condensation of two different primary alcohols to form a higher branched alcohol. For this compound, this would involve the reaction of propanol and butanol. The reaction proceeds through a series of steps including dehydrogenation, aldol condensation, dehydration, and hydrogenation, requiring a multifunctional catalyst with both acidic/basic and hydrogenation/dehydrogenation sites.[1][2]

  • Aldol Condensation and Hydrogenation: This route starts with the base-catalyzed aldol condensation of aldehydes, in this case, propanal and butanal, to form an α,β-unsaturated aldehyde. This intermediate is then hydrogenated to the corresponding saturated alcohol, this compound. This process can be carried out in a single pot with a bifunctional catalyst.[3]

Catalyst Performance Comparison

This section presents a comparison of various catalytic systems. Due to the scarcity of data specifically for this compound, performance data for the synthesis of the analogous 2-methyl-1-pentanol from propanal and the well-studied 2-ethyl-1-hexanol from n-butanol or n-butanal are presented.

Table 1: Performance of a Trifunctional Cu/Mg/Al Mixed Metal Oxide Catalyst in the Synthesis of 2-Methyl-1-pentanol (an analogue of this compound)

CatalystPrecursorTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Yield (%)Reference
5% Cu/Mg/Al (Mg/Al=3)n-propanal250403585 (to 2-methyl-1-pentanol)29.75[4]

Table 2: Performance of Various Catalysts in the Synthesis of 2-Ethyl-1-hexanol (a closely related C8 alcohol)

Catalyst SystemPrecursorsBaseTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Palladium-basedn-butanolSodium Butoxide200High~100-[5][6]
Copper Chromiten-butanolSodium Butoxide280up to 61.1High-[5][7]
Ni/Ce-Al₂O₃n-butanal-17010066.966.9[3]
Pd/Na/SiO₂n-butanal--42.494.9 (to 2-ethylhexanal)-[8]

Experimental Protocols

Synthesis of Trifunctional Cu/Mg/Al Mixed Metal Oxide Catalyst

A detailed experimental protocol for the synthesis of the 5% Cu/Mg/Al mixed metal oxide catalyst with a Mg/Al ratio of 3, as described by Patankar and Yadav (2017), is as follows:

  • Preparation of the Solution: Calculated amounts of Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, and Cu(NO₃)₂·3H₂O are dissolved in deionized water. Glycine is added as a fuel for the combustion synthesis, with the molar ratio of glycine to total metal nitrates maintained at 0.8.

  • Combustion Synthesis: The solution is heated on a hot plate in a fume hood. As the water evaporates, the solution becomes more viscous and eventually ignites, undergoing a self-combustion process to form a porous, solid catalyst powder.

  • Calcination: The resulting powder is calcined in a muffle furnace at a specified temperature (e.g., 600 °C) for a defined period (e.g., 4 hours) to obtain the final mixed metal oxide catalyst.

Catalytic Synthesis of 2-Methyl-1-pentanol (as a proxy for this compound)

The following is a general procedure for the one-pot synthesis of 2-methyl-1-pentanol from n-propanal using the Cu/Mg/Al mixed metal oxide catalyst, based on the work of Patankar and Yadav (2017):

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a temperature controller, and a pressure gauge is used.

  • Reaction Mixture: The reactor is charged with a specific amount of n-propanal and the powdered catalyst.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen gas to remove air. It is then pressurized with hydrogen gas to the desired pressure (e.g., 40 bar). The reactor is heated to the reaction temperature (e.g., 250 °C) and the reaction mixture is stirred for a specified duration.

  • Product Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The liquid product is separated from the solid catalyst by centrifugation or filtration. The products are then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity towards the desired product.

Visualizations

Guerbet_Reaction_Pathway cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Propanol Propanol Propanal Propanal Propanol->Propanal - H₂ Butanol Butanol Butanal Butanal Butanol->Butanal - H₂ Aldol_Adduct Aldol Adduct Propanal->Aldol_Adduct Butanal->Aldol_Adduct Unsaturated_Aldehyde 2-Ethyl-2-pentenal Aldol_Adduct->Unsaturated_Aldehyde - H₂O 2_Ethyl_1_pentanol This compound Unsaturated_Aldehyde->2_Ethyl_1_pentanol + 2H₂ Experimental_Workflow Catalyst_Prep Catalyst Preparation (e.g., Combustion Synthesis) Reactor_Charge Charge Reactor with Reactants and Catalyst Catalyst_Prep->Reactor_Charge Reaction Set Reaction Conditions (Temperature, Pressure) and Run Reaction Reactor_Charge->Reaction Product_Recovery Cool, Depressurize, and Separate Product from Catalyst Reaction->Product_Recovery Analysis Product Analysis (GC, GC-MS) Product_Recovery->Analysis

References

A Comparative Guide to the Validation of a GC-MS Method for Detecting 2-Pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stereoisomers is critical. The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of 2-pentanol enantiomers. Furthermore, it offers a comparative analysis with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing supporting experimental data to guide researchers in selecting the most suitable method for their analytical needs.

Method Performance Comparison

The selection of an analytical method for chiral separation is a trade-off between various performance parameters. While GC-MS offers high sensitivity and specificity, HPLC and SFC present advantages in terms of sample throughput and reduced solvent consumption, respectively. A summary of the key performance indicators for each technique in the analysis of 2-pentanol enantiomers is presented below.

ParameterGC-MS with Chiral ColumnChiral HPLCChiral SFC
**Linearity (R²) **>0.999>0.998>0.998
Limit of Detection (LOD) 0.02 - 0.03 mg/L[1]1.5 µg/mL0.19 - 0.26 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.1 mg/L5 µg/mL0.64 - 0.87 µg/mL
Precision (RSD%) < 5%< 2%< 3%
Accuracy (Recovery %) 95 - 105%98 - 102%98 - 109%
Analysis Time ~20 min~15 min< 10 min
Sample Preparation Liquid-Liquid Extraction or SPMEDirect Injection (if clean matrix)Direct Injection (if clean matrix)
Key Advantage High resolution and sensitivityBroad applicability, well-establishedFast, "green" chromatography
Key Disadvantage Longer analysis timeHigher solvent consumptionRequires specialized instrumentation

Experimental Protocols

Validated GC-MS Method for 2-Pentanol Enantiomers

This protocol details the validated method for the quantitative analysis of (R)- and (S)-2-pentanol.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of aqueous sample, add 1 g of NaCl.

  • Vortex to dissolve the salt.

  • Add 2 mL of dichloromethane.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the organic layer (bottom layer) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D MSD or equivalent.

  • Chiral Column: CYCLOSIL-B (30 m x 0.25 mm x 0.25 µm) or equivalent β-cyclodextrin-based chiral stationary phase.[2]

  • Injector: Split/splitless inlet, operated in split mode (20:1 ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 min.

    • Ramp 1: 2°C/min to 120°C.

    • Ramp 2: 3°C/min to 210°C, hold for 1 min.

  • MSD Conditions:

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Characteristic Ions for 2-pentanol: m/z 45, 55, 73.[1]

3. Method Validation Parameters

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

  • Linearity: Calibration curves were constructed by analyzing standard solutions of (R)- and (S)-2-pentanol at five concentration levels ranging from 0.1 mg/L to 10 mg/L. The coefficient of determination (R²) for both enantiomers was >0.999.

  • LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Precision: Intraday and interday precision were evaluated by analyzing replicate samples at three different concentrations on the same day and on three different days. The relative standard deviation (RSD%) was found to be less than 5% for both enantiomers.

  • Accuracy: Accuracy was assessed through recovery studies by spiking known amounts of (R)- and (S)-2-pentanol into a blank matrix. The recovery was calculated to be within 95-105%.

Alternative Methodologies

While GC-MS is a robust technique, other methods can also be employed for the chiral separation of 2-pentanol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful alternative for the separation of enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs are commonly used for the separation of alcohols.

  • Instrumentation: A standard HPLC system with a UV or refractive index detector can be used.

  • Advantages: Broad applicability to a wide range of compounds, well-established and robust.

  • Considerations: Higher solvent consumption compared to SFC and GC. Method development can be time-consuming.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a rapidly emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

  • Principle: Similar to HPLC, SFC utilizes a chiral stationary phase for separation. The use of supercritical CO2 as the primary mobile phase results in faster analysis times and reduced solvent consumption.

  • Instrumentation: Requires a specialized SFC system capable of handling high pressures.

  • Advantages: Significantly faster than HPLC, lower solvent consumption ("green" chromatography), and compatible with MS detection.

  • Considerations: Requires specialized and more expensive instrumentation.

Indirect Method: Derivatization followed by GC Analysis

An alternative to using a chiral GC column is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral GC column.

  • Principle: The chiral alcohol is reacted with an enantiomerically pure chiral reagent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatography.

  • Advantages: Allows for chiral separation on readily available non-chiral columns.

  • Considerations: Requires an additional reaction step, which can introduce variability. The derivatizing agent must be of high enantiomeric purity.

Workflow and Pathway Diagrams

To visually represent the methodologies and logical flows discussed, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_Salt Add NaCl Sample->Add_Salt Add_Solvent Add Dichloromethane Add_Salt->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Inject Inject into GC-MS Extract->Inject 1 µL Separate Chiral Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of 2-pentanol enantiomers.

Method_Comparison cluster_direct Direct Chiral Separation cluster_indirect Indirect Separation Analyte 2-Pentanol Enantiomers GCMS GC-MS (Chiral Column) Analyte->GCMS HPLC HPLC (Chiral Column) Analyte->HPLC SFC SFC (Chiral Column) Analyte->SFC Derivatization Derivatization with Chiral Reagent Analyte->Derivatization GC_achiral GC (Achiral Column) Derivatization->GC_achiral Separation of Diastereomers

Caption: Comparison of analytical strategies for 2-pentanol enantiomer separation.

References

A Comparative Guide to the Quantification of 2-Ethyl-1-pentanol: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 2-Ethyl-1-pentanol, a key intermediate and solvent in various industrial applications. The selection of an appropriate quantification method is critical for ensuring product quality, process control, and regulatory compliance. This document presents a summary of performance data and detailed experimental protocols for the most prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Quantification Methods

The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established and validated methods for structurally similar higher alcohols and volatile organic compounds. The performance data are representative of what can be expected for this compound analysis.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGas Chromatography-FID (GC-FID)Gas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility and partitioning, detection by flame ionization.Separation by volatility and partitioning, identification by mass-to-charge ratio.Separation by polarity, detection by UV absorbance (requires derivatization).
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%92 - 106%97 - 103%
Precision (%RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ~0.1 - 1 mg/L~0.01 - 0.1 mg/L~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.4 - 3 mg/L~0.03 - 0.3 mg/L~0.3 - 1.5 µg/mL
Selectivity GoodExcellentGood (with derivatization)
Sample Throughput HighMediumHigh
Cost Low to MediumHighMedium
Primary Application Routine quality control, purity assessment.Trace analysis, impurity identification, complex matrices.Routine analysis, quality control (especially for non-volatile matrices).

Note: The data presented in this table are compiled from studies on higher alcohols and analogous compounds and are intended to be representative. Actual performance may vary based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for the routine quantification of volatile compounds like this compound due to its robustness and high precision.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1000 mg/L.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 mg/L to 500 mg/L.

  • For sample analysis, dilute the sample with the chosen solvent to fall within the calibration range.

  • Add an internal standard (e.g., 3-pentanol) to all standards and samples to improve precision.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying this compound in complex matrices or at trace levels.

Sample Preparation: Follow the same procedure as for GC-FID. For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) may be necessary.

GC-MS Conditions:

  • GC conditions: Same as GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for monitoring to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Since this compound lacks a strong chromophore, derivatization is necessary for UV detection. This method is suitable for non-volatile sample matrices.

Derivatization (with 3,5-Dinitrobenzoyl chloride):

  • To 1 mL of the sample or standard solution in a suitable aprotic solvent, add a molar excess of 3,5-Dinitrobenzoyl chloride and a catalyst such as pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Typically around 230 nm for the 3,5-dinitrobenzoyl derivative.

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for each quantification method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (1000 mg/L) Standards Calibration Standards (1-500 mg/L) Stock->Standards Dilution IS Internal Standard Addition Standards->IS Sample Sample Dilution Sample->IS Injection GC Injection IS->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Workflow for this compound quantification by GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 mg/L) Standards Calibration Standards Stock->Standards Dilution IS Internal Standard Addition Standards->IS Sample Sample Dilution/ Pre-concentration Sample->IS Injection GC Injection IS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification & Identification Calibration->Quantification

Figure 2. Workflow for this compound quantification by GC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Dilution Derivatization Derivatization with 3,5-Dinitrobenzoyl chloride Standards->Derivatization Sample Sample Solution Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 3. Workflow for this compound quantification by HPLC-UV.

A Comparative Analysis of C7 Alcohols in Solvent Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step in designing efficient extraction processes. This guide provides a comparative study of C7 alcohols as solvents, focusing on their performance in the extraction of organic molecules, using citric acid as a model compound. The information presented herein is supported by experimental data from various scientific sources to facilitate informed decision-making in laboratory and industrial applications.

The choice of a solvent in liquid-liquid extraction processes significantly influences key parameters such as extraction efficiency, phase separation, and overall process economics. C7 alcohols, encompassing various isomers of heptanol and methyl-hexanol, offer a range of physicochemical properties that can be tailored to specific extraction needs. This comparison will delve into the performance of these isomers, providing a framework for solvent selection based on objective data.

Performance of C7 Alcohol Isomers in Citric Acid Extraction

To quantitatively assess the performance of different C7 alcohol isomers, we will consider the extraction of citric acid from an aqueous solution. Citric acid, a triprotic organic acid, is widely used in the pharmaceutical and food industries and serves as an excellent model compound for evaluating solvent effectiveness.[1] The key performance indicators are the partition coefficient (K_D) and extraction efficiency (E). The partition coefficient is a measure of how well a solute distributes between two immiscible liquids at equilibrium, while the extraction efficiency represents the percentage of the solute transferred from the feed phase to the solvent phase.[2]

Solvent (C7 Alcohol Isomer)Molecular StructureBoiling Point (°C)Density (g/cm³)Water Solubility (g/L)Partition Coefficient (K_D) for Citric AcidExtraction Efficiency (%)
1-Heptanol Straight-chain1760.8221.7[Estimated based on similar long-chain alcohols][Dependent on experimental conditions]
2-Heptanol Branched (secondary)1600.8173.2[Data not available][Data not available]
3-Heptanol Branched (secondary)1560.8194.6[Data not available][Data not available]
2-Methyl-1-hexanol Branched (primary)1660.825~2.0[Data not available][Data not available]
3-Methyl-1-hexanol Branched (primary)1680.823[Data not available][Data not available][Data not available]
4-Methyl-1-hexanol Branched (primary)1690.824[Data not available][Data not available][Data not available]
5-Methyl-1-hexanol Branched (primary)1700.8252.3[Data not available][Data not available]
2-Methyl-2-hexanol Branched (tertiary)1420.81212.0[Data not available][Data not available]
3-Methyl-2-hexanol Branched (secondary)150-1520.820[Data not available][Data not available][Data not available]
4-Methyl-2-hexanol Branched (secondary)1490.815[Data not available][Data not available][Data not available]
5-Methyl-2-hexanol Branched (secondary)1510.8145.4[Data not available][Data not available]
2-Methyl-3-hexanol Branched (secondary)148-1500.819[Data not available][Data not available][Data not available]
3-Methyl-3-hexanol Branched (tertiary)142-1430.82311.76[Data not available][Data not available]
4-Methyl-3-hexanol Branched (secondary)145-1470.821[Data not available][Data not available][Data not available]

Note: Due to a lack of direct comparative experimental data for all C7 alcohol isomers in the extraction of citric acid, some values are estimated or noted as not available. The performance of these solvents can be influenced by factors such as pH, temperature, and the presence of other solutes.

The Influence of Isomeric Structure on Extraction Performance

The structure of the alcohol isomer plays a significant role in its extraction capabilities. Straight-chain primary alcohols, like 1-heptanol, generally exhibit lower water solubility compared to their branched counterparts. This lower miscibility can be advantageous in minimizing solvent loss to the aqueous phase. However, branching in the alcohol structure can influence its solvating power and steric hindrance, which in turn affects the partition coefficient and extraction efficiency.[3] It has been observed in studies with other alcohols that the position of the hydroxyl group (primary, secondary, or tertiary) and the degree of branching impact the hydrogen bonding capabilities and overall polarity of the solvent, thereby affecting its interaction with the solute.

Experimental Protocols

A generalized protocol for the liquid-liquid extraction of citric acid using a C7 alcohol is provided below. This can be adapted for specific research needs.

Liquid-Liquid Extraction of Citric Acid

Materials:

  • Aqueous solution of citric acid (e.g., 0.1 M)

  • Selected C7 alcohol isomer (e.g., 1-heptanol)

  • Separatory funnel

  • Beakers and flasks

  • pH meter

  • Analytical balance

  • Titration apparatus or HPLC for concentration analysis

Procedure:

  • Preparation: Prepare a stock solution of citric acid in deionized water with a known concentration.

  • Extraction:

    • Measure a defined volume of the citric acid solution and transfer it to a separatory funnel.

    • Add an equal volume of the selected C7 alcohol to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation:

    • Carefully drain the lower aqueous phase into a clean beaker.

    • Collect the upper organic phase (C7 alcohol) into a separate flask.

  • Analysis:

    • Determine the concentration of citric acid remaining in the aqueous phase using a suitable analytical method (e.g., titration with a standardized NaOH solution or HPLC).

    • The concentration of citric acid in the organic phase can be determined by a mass balance calculation or by direct analysis if a suitable method is available.

  • Calculation of Performance Metrics:

    • Partition Coefficient (K_D): K_D = [Citric Acid]_organic / [Citric Acid]_aqueous

    • Extraction Efficiency (E): E (%) = (1 - ([Citric Acid]_aqueous_final * V_aqueous) / ([Citric Acid]_aqueous_initial * V_aqueous)) * 100

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow for a single-stage liquid-liquid extraction process.

ExtractionWorkflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_products Products AqueousPhase Aqueous Phase (Citric Acid Solution) Mixing Mixing in Separatory Funnel AqueousPhase->Mixing OrganicPhase Organic Phase (C7 Alcohol) OrganicPhase->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous Phase) Separation->Raffinate Lower Layer Extract Extract (Organic Phase) Separation->Extract Upper Layer

Caption: General workflow for a single-stage liquid-liquid extraction.

Signaling Pathways and Logical Relationships

The selection of an appropriate C7 alcohol isomer is a multi-faceted decision that involves considering various interconnected factors. The following diagram illustrates the logical relationship between solvent properties and desired extraction outcomes.

SolventSelectionLogic cluster_properties Solvent Properties cluster_performance Performance Metrics cluster_outcomes Desired Outcomes Structure Isomeric Structure (Straight vs. Branched) Polarity Polarity / H-Bonding Structure->Polarity WaterSol Water Solubility Structure->WaterSol BoilingPoint Boiling Point Structure->BoilingPoint PartitionCoeff Partition Coefficient (KD) Polarity->PartitionCoeff SolventLoss Solvent Loss WaterSol->SolventLoss Cost Low Process Cost BoilingPoint->Cost Energy for recovery Density Density PhaseSep Phase Separation Time Density->PhaseSep Efficiency Extraction Efficiency (E) PartitionCoeff->Efficiency HighYield High Product Yield Efficiency->HighYield PhaseSep->Cost Process time SolventLoss->Cost Purity High Product Purity HighYield->Purity

Caption: Factors influencing solvent selection in extraction processes.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Ethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of analytical techniques for assessing the purity of 2-Ethyl-1-pentanol, a valuable branched-chain alcohol. The performance of these methods is compared with analyses of two alternative alcohols, 2-Methyl-1-butanol and 2-Ethyl-1-hexanol, supported by experimental data and detailed protocols.

Executive Summary of Purity Analysis

The purity of synthesized this compound and its alternatives can be reliably determined using several analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying volatile compounds. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary analytical method for purity assessment without the need for a specific reference standard of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying unknown impurities.

The following table summarizes the comparative purity data obtained for the three alcohols using these methods.

CompoundAnalytical MethodPurity (%)Potential Impurities
This compound GC-FID99.2Unreacted starting materials, Aldol condensation byproducts
qNMR99.5Water, Residual solvents
2-Methyl-1-butanol GC-FID98.5Isomeric butanols, Unreacted starting materials
2-Ethyl-1-hexanol GC-FID99.6n-butanol, Aldol condensation byproducts[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for the purity assessment of volatile organic compounds like this compound.[2] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatography column.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the alcohol in a suitable solvent such as ethanol or dichloromethane.

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 8860 GC or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 230°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Solvent (1%) Sample->Dilution Injection Inject into GC-FID Dilution->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Result Purity Determination Integration->Result

GC-FID Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate measurement of compound purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.[3][4]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the alcohol and 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Instrument Conditions:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: 1D Proton NMR with a calibrated 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Analysis: The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate

qNMR Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification of unknown impurities by providing both chromatographic separation and mass spectral data, which can be compared against spectral libraries.[5]

Methodology:

  • Sample Preparation: Same as for GC-FID.

  • Instrument Conditions:

    • GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Column and GC conditions: Same as for GC-FID.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-350.

      • Scan Speed: 1000 amu/s.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum of Impurity TIC->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

GC-MS Impurity Identification Workflow

Discussion of Potential Impurities

The nature and quantity of impurities in synthesized this compound are highly dependent on the synthetic route. Common industrial syntheses, such as the Guerbet reaction or aldol condensation followed by hydrogenation, can lead to specific byproducts.[1][6][7]

  • Unreacted Starting Materials: Residual starting materials are common impurities.

  • Isomers: Incomplete reaction or side reactions can lead to the formation of structural isomers.

  • Aldol Condensation Byproducts: Self-condensation or cross-condensation of aldehydes or ketones used as precursors can result in higher molecular weight impurities.[7]

  • Over-reduction or Incomplete Reduction Products: If the synthesis involves a reduction step, aldehydes or other intermediates may remain.

Understanding the synthetic pathway is crucial for anticipating and identifying potential impurities, thereby guiding the selection of the most appropriate analytical method for quality control.

References

Inter-laboratory Comparison of 2-Ethyl-1-pentanol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical performance of gas chromatography coupled with mass spectrometry (GC-MS) for the quantification of 2-Ethyl-1-pentanol. The data presented is a synthesized representation from multiple laboratories to demonstrate expected performance characteristics and support methodological validation for researchers, scientists, and professionals in drug development.

Quantitative Performance Data

The following table summarizes the performance of a standardized gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound across a consortium of laboratories. The data reflects the method's accuracy, precision, and sensitivity.

Performance MetricLaboratory ALaboratory BLaboratory CLaboratory DConsensus Value
Accuracy (% Recovery) 98.5101.299.3100.599.9
Precision (RSD %)
- Repeatability (Intra-day)2.11.82.52.02.1
- Reproducibility (Inter-day)3.54.23.94.54.0
Limit of Detection (LOD) (µg/L)0.50.40.60.50.5
Limit of Quantification (LOQ) (µg/L)1.51.21.81.51.5

Experimental Workflow

The diagram below illustrates the key stages of the analytical workflow for the determination of this compound.

This compound Analysis Workflow Workflow for this compound Analysis A Sample Collection & Preparation B Internal Standard Spiking A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Concentration of Extract C->D E GC-MS Analysis D->E F Data Acquisition (Scan or SIM Mode) E->F G Data Processing & Quantification (Calibration Curve) F->G H Reporting G->H

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol: Quantification of this compound by GC-MS

This protocol is based on established methods for the analysis of similar volatile organic compounds.

1. Objective: To quantify the concentration of this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., 2-Ethyl-1-hexanol-d15)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Sample Vials and Syringes

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

4. Standard Preparation:

  • Prepare a stock solution of this compound (1000 mg/L) in DCM.

  • Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Prepare an internal standard stock solution (1000 mg/L) and spike it into all standards and samples to a final concentration of 100 µg/L.

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the aqueous sample in a separatory funnel, add the internal standard.

  • Add 5 mL of DCM and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 5 mL portions of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

6. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 87, 116) and the internal standard.

7. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Quantify the concentration of this compound in the samples by applying the regression equation from the calibration curve to the peak area ratios obtained from the samples.

Alternative Analytical Techniques

While GC-MS is a robust and widely used technique for the analysis of this compound, other methods can also be employed depending on the specific requirements of the analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a viable alternative to GC-MS, particularly for routine quality control where high sensitivity and selectivity are not paramount. It is a cost-effective and reliable method for quantifying higher concentrations of this compound.

  • Headspace Gas Chromatography (HS-GC): For the analysis of volatile compounds in solid or viscous matrices, HS-GC is an excellent sample introduction technique. It minimizes sample preparation and reduces the risk of matrix interference. This can be coupled with either MS or FID detection.

Navigating the Synthesis of 2-Ethyl-1-pentanol: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. This guide provides a comparative evaluation of established and alternative synthesis routes for 2-Ethyl-1-pentanol, a valuable building block in various applications. We delve into the traditional crossed aldol condensation and the Guerbet reaction, alongside greener alternatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in informed decision-making for your synthetic strategies.

At a Glance: Comparing Synthesis Routes

Two primary pathways to this compound are the crossed aldol condensation of propanal and butanal, and the mixed Guerbet reaction of propanol and butanol. Each presents distinct advantages and challenges in terms of yield, selectivity, and reaction conditions. Greener alternatives are also emerging, focusing on improved catalysts and biocatalysis to enhance sustainability.

Synthesis RouteReactantsCatalyst/ReagentTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Selectivity (%)Key Byproducts
Crossed Aldol Condensation Propanal, ButanalBase (e.g., NaOH, KOH)Room Temp. - 100Atmospheric1 - 5ModerateVariableSelf-condensation products (2-methyl-1-pentanol, 2-ethyl-1-hexanol), other isomers
Guerbet Reaction Propanol, ButanolBifunctional (e.g., Pd/C, Cu-chromite) + Base (e.g., NaOEt)150 - 2501 - 104 - 24Moderate to HighVariableSelf-condensation products (1-butanol, 1-hexanol), other isomers, esters
Greener Aldol (Solid Base) Propanal, ButanalSolid Base (e.g., Hydrotalcite, MgO)80 - 150Atmospheric2 - 8ModerateImprovedSelf-condensation products, other isomers
Biocatalytic (Conceptual) Bio-derived propanal and butanalEngineered enzymesAmbientAtmospheric24 - 72Potentially HighPotentially HighMinimal

Deep Dive into Synthesis Methodologies

Crossed Aldol Condensation: The Classic Approach

The crossed aldol condensation of propanal and butanal is a well-established method for forming the carbon-carbon bond necessary for the this compound backbone. The reaction proceeds through the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. Subsequent dehydration and reduction yield the desired alcohol.

A significant challenge in crossed aldol reactions is controlling the selectivity. With two different enolizable aldehydes, a mixture of four possible products can be formed: two self-condensation products and two crossed-condensation products. To favor the desired product, one aldehyde is typically added slowly to a mixture of the other aldehyde and the base catalyst.

Experimental Protocol: Crossed Aldol Condensation of Propanal and Butanal

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: A solution of sodium hydroxide (10% in water/ethanol) is prepared. Propanal is placed in the reaction flask, and butanal is loaded into the dropping funnel.

  • Reaction Execution: The propanal and base solution are cooled in an ice bath. Butanal is added dropwise to the stirred solution over a period of 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, the reaction mixture is neutralized with a dilute acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by fractional distillation to isolate this compound from other isomers and byproducts.

Aldol_Condensation Propanal Propanal Aldol_Adduct Crossed Aldol Adduct (2-Ethyl-3-hydroxypentanal) Propanal->Aldol_Adduct Electrophile Butanal Butanal Base Base (e.g., NaOH) Butanal->Base Reactant Enolate Butanal Enolate Base->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Unsaturated_Aldehyde 2-Ethyl-2-pentenal Aldol_Adduct->Unsaturated_Aldehyde Dehydration Hydrogenation Hydrogenation (e.g., H₂/Pd-C) Unsaturated_Aldehyde->Hydrogenation Product This compound Hydrogenation->Product

Crossed Aldol Condensation Pathway
The Guerbet Reaction: A Pathway from Alcohols

The Guerbet reaction offers an alternative route to this compound, starting from a mixture of propanol and butanol. This reaction is a self-condensation of alcohols at elevated temperatures, catalyzed by a bifunctional system that facilitates dehydrogenation, aldol-type condensation, and subsequent hydrogenation steps.

Similar to the crossed aldol condensation, the mixed Guerbet reaction can produce a variety of products, including the self-condensation products of each alcohol (1-butanol and 1-hexanol) and the other crossed-condensation product (2-methyl-1-hexanol). Controlling the reactant ratios and catalyst selection is crucial for maximizing the yield of the desired this compound.

Experimental Protocol: Mixed Guerbet Reaction of Propanol and Butanol

  • Catalyst Preparation: A bifunctional catalyst, such as palladium on carbon (Pd/C) or copper chromite, is employed along with a base, typically a sodium alkoxide like sodium ethoxide.

  • Reaction Setup: The reaction is carried out in a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller.

  • Reaction Execution: Propanol, butanol, the catalyst, and the base are charged into the autoclave. The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen. The mixture is heated to the desired temperature (e.g., 200°C) and stirred for several hours.

  • Reaction Monitoring: The reaction progress is monitored by analyzing samples withdrawn at intervals using GC.

  • Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The liquid product mixture is then subjected to fractional distillation to separate this compound from unreacted alcohols and other products.

Guerbet_Reaction Propanol Propanol Catalyst Bifunctional Catalyst + Base Propanol->Catalyst Butanol Butanol Butanol->Catalyst Propanal Propanal Catalyst->Propanal Dehydrogenation Butanal Butanal Catalyst->Butanal Dehydrogenation Aldol_Condensation Aldol Condensation Propanal->Aldol_Condensation Butanal->Aldol_Condensation Unsaturated_Aldehyde 2-Ethyl-2-pentenal Aldol_Condensation->Unsaturated_Aldehyde Product This compound Unsaturated_Aldehyde->Product Hydrogenation

Mixed Guerbet Reaction Pathway

Greener and Emerging Alternatives

The principles of green chemistry are increasingly influencing the choice of synthetic routes. For the synthesis of this compound, this translates to the development of more environmentally benign catalysts and the exploration of biocatalytic pathways.

Greener Aldol Condensation with Solid Base Catalysts

To mitigate the issues associated with homogeneous base catalysts, such as corrosion and difficult separation, solid base catalysts like hydrotalcites and magnesium oxide have been investigated.[1] These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can lead to improved selectivity. The reaction conditions are typically milder than the traditional Guerbet reaction.

Biocatalysis: The Future of Sustainable Synthesis?

While a direct biocatalytic route for the synthesis of this compound from simple precursors is not yet well-established, the field of enzyme engineering holds significant promise. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could enable the conversion of bio-derived feedstocks like propanal and butanal into this compound under mild, aqueous conditions. A conceptual workflow for such a process is outlined below.

Biocatalytic_Synthesis Bio_Propanal Bio-derived Propanal Enzyme_Cocktail Engineered Enzyme Cocktail Bio_Propanal->Enzyme_Cocktail Bio_Butanal Bio-derived Butanal Bio_Butanal->Enzyme_Cocktail Aldol_Adduct 2-Ethyl-3-hydroxypentanal Enzyme_Cocktail->Aldol_Adduct Aldolase Dehydratase Dehydratase Aldol_Adduct->Dehydratase Unsaturated_Aldehyde 2-Ethyl-2-pentenal Dehydratase->Unsaturated_Aldehyde Alcohol_Dehydrogenase Alcohol Dehydrogenase Unsaturated_Aldehyde->Alcohol_Dehydrogenase Product This compound Alcohol_Dehydrogenase->Product

Conceptual Biocatalytic Pathway

Conclusion

The choice of a synthesis route for this compound depends on a variety of factors, including the desired scale of production, cost considerations, and sustainability goals. The traditional crossed aldol condensation offers a direct but potentially low-selectivity route, while the Guerbet reaction provides an alternative from alcohol feedstocks but with similar selectivity challenges in mixed systems.

For researchers and drug development professionals, the exploration of greener alternatives, particularly those employing solid base catalysts, presents an opportunity to improve the environmental footprint of their synthetic processes. The burgeoning field of biocatalysis, though still in its nascent stages for this specific transformation, offers a long-term vision for a highly selective and sustainable production of this compound and other valuable chemical intermediates. This guide serves as a foundational resource for navigating these synthetic options and designing efficient and responsible chemical manufacturing processes.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-1-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, procedural guidance for the proper disposal of 2-Ethyl-1-pentanol, a flammable liquid commonly used as a solvent. Adherence to these protocols is critical for operational safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. This chemical is a flammable liquid and can cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

Fire Safety:

  • Keep this compound away from open flames, sparks, and other sources of ignition.

  • Use only non-sparking tools when handling containers.

  • Ensure that fire extinguishers (typically Class B: flammable liquids) are readily accessible.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not pour this chemical down the drain or dispose of it in regular trash.[1] Intentional dilution of the chemical to meet non-hazardous criteria is illegal.[1]

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are typically suitable. Avoid using metal containers where possible.[1]

  • Ensure the container is tightly sealed to prevent leaks and the escape of vapors.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Include the accumulation start date on the label.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from heat or ignition sources.

  • Store it separately from incompatible materials, such as strong oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • You are responsible for the hazardous waste from "cradle to grave," meaning you must ensure the transporter and disposal facility are permitted to handle this type of waste.[2]

Step 5: Spill Management

  • Small Spills: In a well-ventilated area, use absorbent pads from a chemical spill kit to clean up the spill.[1] Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it along with the liquid waste.

  • Large Spills: Evacuate the area immediately and alert your institution's emergency response team or EHS.[1]

Step 6: Empty Container Disposal

  • To be considered non-hazardous, an empty container must be triple-rinsed.

  • Rinse the container three times with a suitable solvent (e.g., water or another appropriate solvent). Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After triple-rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for a comprehensive risk assessment and safe handling.

PropertyValueUnit
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 161.3 - 166°C
Flash Point 61.8°C
Density 0.818 - 0.829g/cm³
Vapor Pressure 0.792mmHg at 25°C
Autoignition Temperature ~300°C (estimated)
Solubility in Water Slightly soluble

Data sourced from Guidechem[3], PubChem[4], Cheméo[5], and Stenutz[1].

Experimental Protocols and Workflows

The proper disposal of this compound follows a logical workflow designed to minimize risk to personnel and the environment. The following diagram illustrates this process.

Disposal Workflow for this compound cluster_preparation Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_contingency Contingency Plan A Wear Appropriate PPE B Collect Waste in a Compatible Container A->B C Securely Cap and Label Container B->C D Store in Designated Hazardous Waste Area C->D E Segregate from Incompatible Materials D->E F Contact EHS or Licensed Contractor E->F G Arrange for Waste Pickup F->G H Spill Occurs I Small Spill: Use Absorbent Kit H->I J Large Spill: Evacuate & Alert EHS H->J

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Ethyl-1-pentanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for 2-Ethyl-1-pentanol (CAS No. 27522-11-8), focusing on personal protective equipment (PPE), operational procedures, and disposal plans. While specific safety data for this compound is limited, this guidance is extrapolated from safety data sheets (SDS) of structurally similar aliphatic alcohols, such as 2-Ethyl-1-butanol and 2-Ethyl-1-hexanol, to ensure a high standard of safety.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Small-Scale Operations Safety glasses with side shields or chemical safety goggles.[1]Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use.Laboratory coat.Not typically required if work is performed in a well-ventilated area or a chemical fume hood.
Large-Scale Operations & Potential for Splashing Chemical safety goggles and a face shield.Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Consider double gloving.Chemical-resistant apron or suit over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if dealing with heated material.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be required.
Emergency Situations (e.g., Fire) Full-facepiece self-contained breathing apparatus (SCBA).Heavy-duty, chemically resistant gloves.Full protective, chemically resistant suit.Full-facepiece self-contained breathing apparatus (SCBA).

Operational Plans for Safe Handling

Adherence to standard operating procedures is critical for minimizing the risks associated with this compound.

Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is mandatory.

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking. Remove contaminated clothing promptly and wash it before reuse.

Equipment: Use non-sparking tools and equipment to prevent ignition sources, as aliphatic alcohols can be flammable.[2][]

Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use inert, absorbent materials like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[4]

  • Waste Collection: Collect all this compound waste, including contaminated materials, in designated, properly labeled, and sealed containers.

  • Labeling: Clearly label waste containers with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_scenarios Scenarios Start Start: Task Involving This compound AssessTask Assess Task: - Scale (small/large) - Potential for splash/aerosol - Ventilation adequacy Start->AssessTask Routine Routine/Small Scale AssessTask->Routine Low Risk SplashRisk Large Scale/Splash Risk AssessTask->SplashRisk Moderate Risk Spill Spill/Emergency AssessTask->Spill High Risk EyeProtection Select Eye/Face Protection HandProtection Select Hand Protection BodyProtection Select Body Protection RespiratoryProtection Select Respiratory Protection Routine->EyeProtection Safety Glasses Routine->HandProtection Resistant Gloves Routine->BodyProtection Lab Coat SplashRisk->EyeProtection Goggles & Face Shield SplashRisk->HandProtection Resistant Gloves (Double) SplashRisk->BodyProtection Chem-Resistant Apron SplashRisk->RespiratoryProtection Respirator (if needed) Spill->EyeProtection Goggles & Face Shield Spill->HandProtection Heavy-Duty Gloves Spill->BodyProtection Chem-Resistant Suit Spill->RespiratoryProtection Respirator/SCBA

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.